molecular formula C30H18O10 B1664850 Amentoflavone CAS No. 1617-53-4

Amentoflavone

货号: B1664850
CAS 编号: 1617-53-4
分子量: 538.5 g/mol
InChI 键: YUSWMAULDXZHPY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Amentoflavone (CAS 1617-53-4) is a natural biflavonoid, specifically a bis-apigenin coupled at the 8 and 3' positions, found in plants like Ginkgo biloba , Selaginella tamariscina , and Hypericum perforatum (St. John's Wort) . This compound is a potent multi-target agent with significant relevance in biochemical research. Its key research applications include oncology, immunology, and microbiology. In cancer research, this compound exhibits robust anticancer activity by mediating multiple signaling pathways. It induces apoptosis and inhibits proliferation in various cancer cell lines, including oral squamous cell carcinoma, breast cancer, and glioblastoma . Its mechanism involves the suppression of the NF-κB pathway and the induction of intrinsic caspase-dependent and independent apoptotic pathways . Furthermore, it has been shown to inhibit fatty acid synthase, presenting another mechanism for its antiproliferative effects . For inflammatory disease research, this compound functions as a promising anti-inflammatory agent by inhibiting key enzymes like cyclooxygenase (COX) and group II phospholipase A2 . It demonstrates efficacy in reducing pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and has shown activity in models of psoriasis and arthritis . In antiviral studies, this compound has emerged as a compound of interest for its ability to inhibit critical proteins of SARS-CoV-2, including the main protease (3CLpro), the spike protein's receptor binding domain (RBD), and RNA-dependent RNA polymerase (RdRp) . It also displays activity against other viruses like the influenza virus and coxsackievirus B3 . Researchers should note that this compound is a very hydrophobic molecule, practically insoluble in water, but readily soluble in alcohol and DMSO . It is also a potent inhibitor of cytochrome P450 enzymes CYP3A4 and CYP2C9, indicating a high potential for drug-supplement interactions in a research context . This product is strictly for research use in laboratory studies and is not intended for diagnostic, therapeutic, or any human or veterinary use.

属性

IUPAC Name

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
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InChI

InChI=1S/C30H18O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-12,31-36H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSWMAULDXZHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O
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Molecular Formula

C30H18O10
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DSSTOX Substance ID

DTXSID20167225
Record name Amentoflavone
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Molecular Weight

538.5 g/mol
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Physical Description

Solid
Record name Amentoflavone
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CAS No.

1617-53-4
Record name Amentoflavone
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Record name Amentoflavone
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Record name AMENTOFLAVONE
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Record name Amentoflavone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

300 °C
Record name Amentoflavone
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Amentoflavone: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Scientific Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amentoflavone, a naturally occurring biflavonoid, has garnered significant scientific interest due to its diverse pharmacological properties. As a dimer of the flavonoid apigenin, it exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer effects.[1][2][3] This technical guide provides an in-depth overview of this compound's natural sources, its distribution within the plant kingdom, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering a foundation for future research and drug development.

Natural Sources and Plant Distribution

This compound is widely distributed throughout the plant kingdom, having been identified in over 120 plant species.[3][4] It is particularly abundant in the families Selaginellaceae, Cupressaceae, Calophyllaceae, and Euphorbiaceae.[3][5] Notable plant sources include species of Selaginella, Ginkgo biloba, and Hypericum perforatum (St. John's Wort).[1][6][7]

The concentration of this compound can vary significantly depending on the plant species, the specific plant part, geographical location, and harvesting time.[8] For instance, in Ginkgo biloba, this compound is found in the leaves, with concentrations varying across different tissues and developmental stages.[9][10] Similarly, various species of Selaginella have been shown to contain significant, yet variable, amounts of this biflavonoid.[11][12][13]

Quantitative Data on this compound Content

The following table summarizes the quantitative data of this compound content in various plant sources, compiled from multiple studies. High-performance liquid chromatography (HPLC) is the most common and reliable method for the quantification of this compound in plant extracts.[8][14][15]

Plant SpeciesFamilyPlant PartThis compound ContentReference
Selaginella sinensisSelaginellaceaeWhole plant1.0 - 1.1% (dry weight)[3]
Selaginella davidiiSelaginellaceaeWhole plant1.0 - 1.1% (dry weight)[3]
Selaginella mollendorfiiSelaginellaceaeWhole plant1.0 - 1.1% (dry weight)[3]
Selaginella subalpinaSelaginellaceaeWhole plant6.87 ppm[13]
Ginkgo bilobaGinkgoaceaeLeaves0.047 - 1.68% (dry weight)[16]
Ginkgo bilobaGinkgoaceaeTree Bark63.30 ± 4.60 µg/g (dry weight)[10]
Ginkgo bilobaGinkgoaceaeTwig Bark75.70 ± 6.80 µg/g (dry weight)[10]
Ginkgo bilobaGinkgoaceaeBuds38.82 ± 1.55 µg/g (dry weight)[10]
Ginkgo bilobaGinkgoaceaeSeed Petioles34.01 ± 2.51 µg/g (dry weight)[10]
Ginkgo bilobaGinkgoaceaeSarcotesta17.52 ± 2.77 µg/g (dry weight)[10]
Hypericum perforatumHypericaceaeAerial partsVariable, dependent on light and temp.[17]
Calophyllum incrassatumCalophyllaceaeLeaves9.42 µg/mL of extract[14]
Calophyllum canumCalophyllaceaeLeaves30.39 µg/mL of extract[14]
Calophyllum rubiginosumCalophyllaceaeLeaves24.23 µg/mL of extract[14]
Taxus chinensisTaxaceae-up to 4.47 mg/g (SFE-CO2 extract)[18]
Cupressus sempervirens (North Coast)CupressaceaeLeaves0.46 mg/g[19]
Cupressus sempervirens (Future University)CupressaceaeLeaves0.014 mg/g[19]
Biophytum reinwardtiiOxalidaceaeWhole plant86.66 mg / 100g (dried powder)[20]
Biophytum veldkampiiOxalidaceaeWhole plant77.50 mg / 100g (dried powder)[20]

Experimental Protocols

Extraction and Isolation of this compound

The following is a general workflow for the extraction and isolation of this compound from dried plant material. Optimization of solvents and chromatography parameters may be required for different plant sources.

1. Extraction:

  • Soxhlet Extraction: This is a commonly used method for exhaustive extraction.[20][21]

    • Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser.

    • Procedure:

      • Place the dried and powdered plant material into a cellulose thimble.

      • Load the thimble into the main chamber of the Soxhlet extractor.

      • The extraction solvent (e.g., 70% ethanol or methanol) is placed in the distillation flask.[20][21]

      • Heat the flask. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble.

      • When the chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask.

      • This cycle is allowed to repeat for several hours to ensure complete extraction.

  • Supercritical Fluid Extraction (SFE-CO2): A "green" technique that uses supercritical CO2 as the solvent, often with a co-solvent like ethanol.[18]

    • Apparatus: Supercritical fluid extractor.

    • Procedure: The process is optimized based on temperature, pressure, extraction time, and co-solvent concentration. For Taxus chinensis, optimal yield was achieved at 48 °C, 25 MPa, for 2.02 hours with 78.5% ethanol as a co-solvent.[18]

2. Fractionation and Purification:

  • Column Chromatography: This is a standard technique for separating compounds from a mixture.[20]

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient solvent system is often employed. A common system starts with a non-polar solvent (e.g., chloroform) and gradually increases the polarity by adding a more polar solvent (e.g., methanol).[20]

    • Procedure:

      • The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

      • The mobile phase is passed through the column, and fractions are collected.

      • Fractions are monitored by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC): Used to monitor the separation from column chromatography and to assess the purity of the isolated compound.[20]

    • Stationary Phase: Silica gel plates.

    • Mobile Phase: A solvent system such as chloroform:acetone:formic acid can be used.[20]

    • Visualization: Bands can be visualized under UV light (e.g., 254 nm and 366 nm). This compound often appears as a distinct fluorescent yellow band.[20]

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that can be used for preparative isolation.[20]

3. Characterization:

The identity and purity of the isolated this compound are confirmed using various spectroscopic methods, including:

  • High-Performance Liquid Chromatography (HPLC) [20]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy [20]

  • High-Resolution Mass Spectrometry (HRMS) [20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT) [20]

Quantification of this compound by HPLC

The following provides a general protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC).

  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A reverse-phase C18 column is typically used (e.g., 250 mm x 4.6 mm, 5 µm).[15][22]

  • Mobile Phase: A mixture of an aqueous phase (e.g., water with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic (constant) or a gradient (changes over time).[14][15][22]

    • Example Isocratic Method: Water:Acetonitrile:Formic acid (60:40:0.1, v/v/v).[22]

    • Example Gradient Method: Methanol and phosphate buffer, with a gradient from 50% to 58% methanol over 28 minutes, then to 70% methanol.[15]

  • Flow Rate: Typically around 1.0 mL/min.[14][15]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.[15]

  • Detection Wavelength: this compound has a maximum absorbance around 330 nm.[15][22]

  • Standard Preparation: A stock solution of pure this compound standard is prepared in a suitable solvent (e.g., methanol) and then serially diluted to create a calibration curve.

  • Sample Preparation:

    • The dried plant material is powdered.

    • A known weight of the powder is extracted with a suitable solvent (e.g., methanol) using methods like ultrasonication or Soxhlet extraction.[17][21]

    • The extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. This compound has been shown to inhibit the activation of NF-κB.[2][9] It can block the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2, and cytokines such as TNF-α and IL-1β.[7][9]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB p NFkB NF-κB NFkB_p p-NF-κB (Active) NFkB->NFkB_p nucleus Nucleus NFkB_p->nucleus genes Pro-inflammatory Gene Expression This compound This compound This compound->TLR4 This compound->IKK

This compound inhibits the NF-κB signaling pathway.
mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit the mTOR signaling pathway, which contributes to its anticancer and neuroprotective effects.[4][23][24] It can suppress the phosphorylation of key downstream effectors of mTOR, such as S6 kinase 1 (S6K1).[4]

mTOR_Pathway GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis This compound This compound This compound->Akt This compound->mTORC1

This compound inhibits the mTOR signaling pathway.
AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a crucial cellular energy sensor. Activation of AMPK can lead to the inhibition of anabolic pathways, such as mTOR signaling, and the activation of catabolic pathways. This compound has been shown to activate the AMPK pathway, which can contribute to its anticancer effects by promoting ferroptosis and inhibiting cell proliferation.[25][26]

AMPK_Pathway This compound This compound ROS ROS This compound->ROS AMPK AMPK ROS->AMPK mTORC1 mTORC1 AMPK->mTORC1 Autophagy Autophagy AMPK->Autophagy CellGrowth Cell Growth Inhibition mTORC1->CellGrowth

This compound activates the AMPK signaling pathway.

Conclusion

This compound is a promising natural biflavonoid with a broad spectrum of pharmacological activities. Its widespread distribution in the plant kingdom, particularly in traditional medicinal plants, makes it an accessible compound for further research. This technical guide has provided a comprehensive overview of its natural sources, methods for its extraction and quantification, and its mechanisms of action through key signaling pathways. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development, facilitating the continued exploration of this compound's therapeutic potential.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Amentoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amentoflavone, a naturally occurring biflavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. It includes detailed summaries of its physicochemical and spectroscopic properties, protocols for its isolation and purification, and an exploration of its interaction with key cellular signaling pathways. This document is intended to serve as a core resource for researchers and professionals involved in the study and development of this compound-based therapeutics.

Chemical Structure

This compound is a biflavonoid, meaning it is composed of two flavonoid units linked together. Specifically, it is a dimer of two apigenin molecules.[1][2] The linkage occurs between the C3' position of one apigenin unit and the C8'' position of the other.[3]

IUPAC Name: 8-[5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one[1][4]

Synonyms: 3',8''-Biapigenin, Didemethyl-ginkgetin[1][4]

Molecular Formula: C₃₀H₁₈O₁₀[5]

Molecular Weight: 538.46 g/mol [5]

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound, crucial for its identification, characterization, and formulation.

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
Physical StateSolid, yellow powder[1]
Melting Point>300 °C[1][2]
SolubilityPractically insoluble in water; soluble in DMSO and ethanol[2]
logP3.492 (estimated)[6]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Data PointsReferences
¹H NMR (DMSO-d₆)δ (ppm): 7.99 (d, J=7.8 Hz, 1H), 7.87 (d, J=2.4 Hz, 1H), 7.40 (d, J=8.6 Hz, 2H), 7.19 (d, J=8.4 Hz, 1H), 6.82 (d, J=9.0 Hz, 2H), 6.76 (s, 1H), 6.70 (s, 1H), 6.58 (s, 1H), 6.53 (s, 1H), 6.39 (s, 1H)[7]
¹³C NMR (DMSO-d₆)δ (ppm): 180.0, 179.7, 163.2, 162.1, 159.6, 159.1, 158.3, 157.5, 156.1, 155.6, 155.4, 151.8, 130.1, 126.8, 126.6, 123.9, 119.3, 119.0, 114.6, 114.0, 103.1, 102.7, 102.3, 101.1, 91.3, 91.2[7]
Mass Spectrometry MS (ESI) m/z: 539.09 [M+H]⁺[1]

Stereochemistry

The stereochemistry of this compound is a complex topic that warrants detailed consideration, particularly concerning the potential for atropisomerism.

Chirality and Atropisomerism

This compound possesses a C-C single bond linking the two flavonoid moieties. Due to the steric hindrance imposed by the bulky flavonoid units, rotation around this bond is restricted. This restricted rotation can give rise to stable stereoisomers known as atropisomers, which are stereoisomers resulting from hindered rotation about a single bond.[8] While the existence of atropisomers has been documented for other biflavonoids, definitive studies on the absolute configuration and the rotational energy barrier of this compound are not extensively reported in the current literature. The potential for this compound to exist as a pair of enantiomers (atropenantiomers) is high and should be a critical consideration in its pharmacological evaluation, as different stereoisomers can exhibit distinct biological activities.

Determination of Absolute Configuration

The absolute configuration of chiral molecules, including potential atropisomers, is typically determined using techniques such as X-ray crystallography of a single crystal or by chiroptical methods like circular dichroism (CD) spectroscopy, often in combination with computational chemistry.[2] Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and analysis of enantiomers. While these methods have been applied to related biflavonoids, specific data for the absolute configuration of naturally occurring this compound remains an area for further investigation.

Experimental Protocols

Isolation and Purification of this compound

This compound can be isolated from various plant sources, including species of Selaginella, Biophytum, and Ginkgo biloba.[9][10] The following is a generalized protocol based on common laboratory practices.

isolation_workflow plant_material Dried Plant Material extraction Soxhlet Extraction (70% Ethanol) plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration column_chromatography Column Chromatography (Silica Gel, Gradient Elution) concentration->column_chromatography tlc Thin Layer Chromatography (Fraction Pooling) column_chromatography->tlc Analyze Fractions crystallization Crystallization column_chromatography->crystallization tlc->column_chromatography Pool Fractions final_product Pure this compound crystallization->final_product

Caption: Generalized workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered plant material is subjected to Soxhlet extraction with a solvent such as 70% ethanol.[9]

  • Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Column Chromatography: The crude extract is then subjected to column chromatography on silica gel. A gradient elution system, for example, using a mixture of chloroform, methanol, and water, is employed to separate the components.[9]

  • Fraction Monitoring and Pooling: The eluted fractions are monitored by Thin Layer Chromatography (TLC). Fractions showing a prominent spot corresponding to this compound (visualized under UV light) are pooled together.[9]

  • Crystallization: The pooled fractions are concentrated, and the residue is crystallized from an appropriate solvent system to yield pure this compound.

  • Purity and Identity Confirmation: The purity and identity of the isolated this compound are confirmed by measuring its melting point and by spectroscopic analysis (NMR, Mass Spectrometry).[9]

Structural Elucidation

The structure of isolated this compound is elucidated using a combination of spectroscopic techniques.

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between different atoms and confirm the linkage between the two apigenin units.[11]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.[9] Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that aid in structural confirmation.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these interactions is crucial for elucidating its mechanism of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been demonstrated to inhibit the activation of NF-κB.[1][9] It can achieve this by preventing the phosphorylation and subsequent degradation of IκB, which normally sequesters NF-κB in the cytoplasm. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.[1]

nf_kb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_n->DNA binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines transcribes

Caption: this compound's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the phosphorylation of key MAPK proteins, including ERK, p38, and JNK, thereby modulating downstream cellular events.[9]

mapk_pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress, Growth Factors MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates TF_n Transcription Factors Transcription_Factors->TF_n translocates This compound This compound This compound->MAPK inhibits phosphorylation Gene_Expression Gene Expression TF_n->Gene_Expression

Caption: this compound's modulation of the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is common in cancer. This compound has been reported to exert anti-cancer effects by inhibiting the PI3K/Akt pathway, leading to decreased cell proliferation and induction of apoptosis.[11]

pi3k_akt_pathway cluster_stimulus Growth Factor Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream activates Effects Cell Survival, Growth, Proliferation Downstream->Effects This compound This compound This compound->PI3K inhibits

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

Conclusion

This compound presents a complex and fascinating chemical structure with significant potential for therapeutic applications. This guide has provided a detailed overview of its chemical and stereochemical properties, along with practical protocols and insights into its molecular mechanisms of action. A critical area for future research is the definitive determination of the absolute configuration of naturally occurring this compound and the investigation of the differential biological activities of its potential atropisomers. Such studies will be invaluable for the rational design and development of this compound-based drugs.

References

Amentoflavone: A Comprehensive Review of its Bioactivities for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amentoflavone, a naturally occurring biflavonoid found in a variety of plants such as Ginkgo biloba, Hypericum perforatum, and Selaginella tamariscina, has garnered significant scientific interest due to its diverse and potent pharmacological activities.[1][2] This technical guide provides an in-depth review of the multifaceted bioactivities of this compound, with a focus on its anticancer, anti-inflammatory, neuroprotective, and antiviral properties. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways, this document aims to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Physicochemical Properties of this compound

This compound (C₃₀H₁₈O₁₀) is a dimer of the flavonoid apigenin. Its unique biflavonoid structure contributes to its wide range of biological effects. It is a polyphenolic compound with a molecular weight of 538.46 g/mol .[3]

Anticancer Bioactivities

This compound has demonstrated significant anticancer effects across a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation and metastasis, and modulation of key oncogenic signaling pathways.[3][4]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in various cancer cell lines.

Cancer TypeCell LineIC₅₀ (µM)Reference
GlioblastomaU87, LV229, U251, LN18, U373Not Specified[3]
Oral Squamous Cell CarcinomaSASNot Specified[3]
Lung CancerA549~60[4]
Hepatocellular CarcinomaSK-Hep1Not Specified[4][5]
Breast CancerMCF-7Not Specified[6]
Colorectal CancerHCT11622.4[7]
Pancreatic CancerPC-310-50[7]
Highly Aggressive Breast CancerHTB-2610-50[7]
Hepatocellular CarcinomaHepG210-50[7]
Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[8][9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.[9]

  • Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.[1][10]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Solubilization: Add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.

This assay is used to study cell migration in vitro.[11][12][13]

  • Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well plate.

  • Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove debris and add fresh media containing this compound at various concentrations.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Analysis: Measure the closure of the scratch over time to quantify cell migration.

This assay assesses the ability of a single cell to grow into a colony.[14][15]

  • Cell Seeding: Seed a low density of cells in a 6-well plate.

  • Treatment: Treat the cells with this compound for a specified period.

  • Incubation: Incubate the cells for 1-3 weeks to allow for colony formation.

  • Staining: Fix and stain the colonies with crystal violet.

  • Counting: Count the number of colonies containing at least 50 cells.

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several critical signaling pathways, including the NF-κB, PI3K/Akt, and ERK pathways.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK Activates IkB_alpha IκBα IKK->IkB_alpha Phosphorylates NF_kB NF-κB (p65/p50) IkB_alpha->NF_kB Inhibits IkB_p p-IκBα IkB_alpha->IkB_p NF_kB_nuc NF-κB (p65/p50) NF_kB->NF_kB_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NF_kB_nuc->DNA Binds Genes Target Genes (e.g., MMP-2, MMP-9, Cyclin D1, VEGF) DNA->Genes Transcription

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound PI3K PI3K This compound->PI3K Inhibits GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR Activates Downstream Downstream Effectors (e.g., Bad, GSK3β) pAkt->Downstream Regulates

ERK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERK ERK This compound->ERK Inhibits Mitogens Mitogens Ras Ras Mitogens->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK pERK p-ERK ERK->pERK pERK_nuc p-ERK pERK->pERK_nuc Translocation TFs Transcription Factors (e.g., c-Fos, c-Jun) pERK_nuc->TFs Activates

Anti-inflammatory Bioactivities

This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.[16]

Quantitative Data: In Vivo Anti-inflammatory Activity
Animal ModelParameterED₅₀ (mg/kg)Reference
Rat Carrageenan Paw EdemaEdema Inhibition42[17]
Acetic Acid Writhing TestAnalgesic Activity9.6[17]
Experimental Protocols

This is a widely used model for evaluating acute inflammation.[2][18][19][20][21][22]

  • Animal Model: Use male Sprague-Dawley rats.

  • Treatment: Administer this compound intraperitoneally at various doses.

  • Inflammation Induction: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition compared to the control group.

This in vitro model is used to study neuroinflammation.[16][23][24][25]

  • Cell Culture: Culture BV2 microglial cells.

  • Pre-treatment: Pre-treat the cells with this compound (e.g., 10 µM) for 1 hour.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1.0 µg/mL).

  • Analysis: Measure the levels of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), and cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant using ELISA or Griess assay. Analyze the expression of iNOS and COX-2 by Western blot or qPCR.

Neuroprotective Bioactivities

This compound has shown promise as a neuroprotective agent, with potential applications in neurodegenerative diseases like Alzheimer's.[5][26][27]

Experimental Protocols

This model mimics some of the pathological features of Alzheimer's disease.[28][29][30][31][32]

  • Animal Model: Use mice (e.g., C57BL/6).

  • Aβ Preparation: Prepare oligomeric amyloid-beta (Aβ)₁₋₄₂.

  • Stereotaxic Injection: Anesthetize the mice and stereotaxically inject Aβ₁₋₄₂ into the cerebral ventricles.

  • Treatment: Administer this compound (e.g., orally) for a specified duration.

  • Behavioral Testing: Assess cognitive function using tests like the Morris water maze or Y-maze.

  • Histological and Biochemical Analysis: Analyze brain tissue for Aβ plaques, neuroinflammation, and neuronal loss.

Antiviral Bioactivities

This compound has demonstrated broad-spectrum antiviral activity against a range of viruses.[1][33]

Quantitative Data: In Vitro Antiviral Activity
VirusCell LineEC₅₀IC₅₀Reference
Influenza A virusNot Specified>5.6 µg/mL[2]
Influenza B virusNot Specified>5.6 µg/mL[2]
Herpes Simplex Virus-1 (HSV-1)Vero17.9 µg/mL[2]
Herpes Simplex Virus-2 (HSV-2)Vero48.0 µg/mL[2]
Respiratory Syncytial Virus (RSV)Not Specified5.5 µg/mL[1]
SARS-CoVNot Specified8.3 µM[1]
Dengue virusNot Specified1.3 µM[1]
Coxsackievirus B3 (CVB3)Vero19-52 µg/mL[34]
Experimental Protocols

This assay is the gold standard for determining the infectivity of a virus and the efficacy of antiviral compounds.[35][36]

  • Cell Seeding: Plate a confluent monolayer of susceptible cells (e.g., MDCK for influenza, Vero for HSV) in 12-well plates.

  • Virus Infection: Infect the cells with the virus in the presence or absence of various concentrations of this compound.

  • Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Staining and Counting: Fix and stain the cells with crystal violet. Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated control.

This assay helps to determine at which stage of the viral replication cycle the antiviral compound is active.[1][17][33]

  • Experimental Setup: Design experiments where this compound is added at different time points relative to virus infection (before, during, or after).

  • Analysis: Measure the viral yield or plaque formation to determine the inhibitory effect at each stage.

Conclusion

This compound is a promising natural biflavonoid with a remarkable spectrum of bioactivities. Its potent anticancer, anti-inflammatory, neuroprotective, and antiviral effects, mediated through the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and ERK, highlight its potential for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a therapeutic agent. Future studies should focus on its pharmacokinetic and toxicological profiles to pave the way for clinical applications.

References

Amentoflavone: A Comprehensive Technical Guide to its Physicochemical Properties for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the core physicochemical properties of amentoflavone, a naturally occurring biflavonoid of significant interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, detailed experimental methodologies, and visual representations of its biological interactions.

Core Physicochemical Properties

This compound, a dimer of apigenin, possesses a complex molecular structure that dictates its physical and chemical behavior. A summary of its key physicochemical properties is presented below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₃₀H₁₈O₁₀[1][2][3][4][5][6][7]
Molecular Weight 538.46 g/mol [1][2][3][4][5][6][8][9]
Melting Point >300 °C (with decomposition)[1][2][9][10][11]
Water Solubility 0.0072 g/L (at 25°C) (practically insoluble)[2][9]
Solubility in Organic Solvents Soluble in DMSO and ethanol; sparingly soluble in methanol and pyridine.[2][9][10][11][12][13]
pKa (Strongest Acidic) 6.01 - 6.12 (Predicted)[10][11][14]
logP (Octanol/Water) 3.492 (Estimated)[15]

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is fundamental for research and drug development. The following section outlines standardized methodologies for key experimental procedures.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) <741> and OECD Guideline 102.[1][7][15][16][17][18][19][20]

Objective: To determine the temperature range over which a solid substance melts.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (closed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the closed end, achieving a column height of 2-4 mm.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is at the same level as the sample.

  • Heating: The apparatus is heated at a steady rate of approximately 10°C per minute initially.

  • Observation: As the temperature approaches the expected melting point, the heating rate is reduced to 1-2°C per minute to allow for accurate observation.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.

Solubility Determination (Shake-Flask Method)

This protocol is adapted from the OECD Guideline 105 for water solubility and can be modified for organic solvents.[3][4][10][21][22]

Objective: To determine the saturation concentration of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

  • Equilibration: The flask is placed in a thermostatically controlled shaker or water bath and agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged at a high speed to separate the undissolved solid from the saturated solution.

  • Sample Analysis: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a validated HPLC method.

  • Calculation: The solubility is expressed as mass per unit volume (e.g., g/L or mg/mL).

Determination of Partition Coefficient (logP) by HPLC

This protocol follows the principles of the OECD Guideline 117.[2][5][14][23][24]

Objective: To determine the n-octanol/water partition coefficient (logP) of this compound, which is a measure of its lipophilicity.

Apparatus and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • This compound

  • Reference compounds with known logP values

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: A suitable mobile phase, typically a mixture of methanol or acetonitrile and water, is prepared.

  • Calibration: A series of reference compounds with known logP values are injected into the HPLC system to establish a calibration curve by plotting the logarithm of their retention times against their known logP values.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase.

  • HPLC Analysis: The this compound solution is injected into the HPLC system, and its retention time is determined.

  • logP Calculation: The logarithm of the retention time of this compound is used to interpolate its logP value from the calibration curve.

Determination of Acidity Constant (pKa) by UV-Vis Spectroscopy

This protocol is based on the spectrophotometric titration method.[25][26][27][28][29]

Objective: To determine the pKa of the acidic hydroxyl groups of this compound.

Apparatus and Materials:

  • UV-Vis spectrophotometer

  • pH meter

  • A series of buffer solutions with a range of known pH values

  • This compound

  • Volumetric flasks and cuvettes

Procedure:

  • Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). A series of solutions are then prepared by diluting the stock solution in different buffer solutions covering a wide pH range.

  • Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of this compound have different molar absorptivities is plotted against the pH.

  • pKa Calculation: The pKa is the pH at which the absorbance is halfway between the minimum and maximum values on the resulting sigmoidal curve. Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects through the modulation of various intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these interactions and a general workflow for physicochemical characterization.

experimental_workflow cluster_synthesis This compound Sample cluster_physchem Physicochemical Property Determination cluster_analysis Data Analysis & Reporting A Procurement/Isolation B Melting Point (USP <741>, OECD 102) A->B C Solubility (OECD 105) A->C D Partition Coefficient (logP) (OECD 117) A->D E Acidity Constant (pKa) (UV-Vis Spectroscopy) A->E F Data Compilation & Tabulation B->F C->F D->F E->F G Technical Guide Preparation F->G

Fig. 1: General workflow for physicochemical characterization of this compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p50/p65) IKK->NFkB Activates IkappaB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation Promotes

Fig. 2: this compound's inhibitory effect on the NF-κB signaling pathway.

pi3k_akt_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes

Fig. 3: this compound's modulation of the PI3K/Akt signaling pathway.

antioxidant_pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Nrf2 Nrf2 This compound->Nrf2 Promotes Dissociation Keap1 Keap1 ROS->Keap1 Oxidizes Keap1->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->AntioxidantEnzymes Induces

Fig. 4: this compound's role in the Nrf2-mediated antioxidant response.

References

The Dawn of Amentoflavone: A Technical Guide to its Initial Discovery and Isolation from Selaginella

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the initial discovery and isolation of amentoflavone, a biflavonoid of significant therapeutic interest, from the plant genus Selaginella. The seminal work of Okigawa and his colleagues in 1971 marked the first time this compound was identified and characterized from Selaginella tamariscina, Selaginella nipponica, and Selaginella pachystachys.[1][2] This guide will delve into the historical context of this discovery, reconstruct the likely experimental protocols of the era, and present the foundational knowledge that has propelled this compound into the forefront of modern drug discovery.

Introduction: The Emergence of a Promising Biflavonoid

This compound (C₃₀H₁₈O₁₀) is a naturally occurring biflavonoid, an apigenin dimer, that has garnered considerable attention for its diverse pharmacological activities.[1] Its initial discovery in the early 1970s from Selaginella, a genus of ancient vascular plants, was a significant milestone in phytochemistry. This discovery laid the groundwork for decades of research into its potential as an anti-inflammatory, antioxidant, antiviral, and anticancer agent. For drug development professionals, understanding the foundational science behind this compound's isolation is crucial for appreciating its natural origins and the evolution of its scientific exploration.

The Initial Discovery: Okigawa et al., 1971

In 1971, a team of scientists led by M. Okigawa first reported the isolation of this compound from three species of the Selaginella genus: Selaginella tamariscina, Selaginella nipponica, and Selaginella pachystachys.[1][2] This pioneering work, published in the journal Phytochemistry, was instrumental in identifying a new natural source for this potent biflavonoid.

Experimental Protocols: Reconstructing the Initial Isolation

Plant Material Collection and Preparation
  • Plant Material: Whole plants of Selaginella tamariscina, Selaginella nipponica, and Selaginella pachystachys would have been collected.

  • Processing: The plant material would have been air-dried and then coarsely powdered to increase the surface area for solvent extraction.

Extraction

A common method for extracting flavonoids in the 1970s was solvent extraction.

  • Solvent: Methanol or ethanol were likely used as the primary extraction solvents due to their ability to dissolve a wide range of polar and semi-polar compounds, including flavonoids.

  • Procedure: The powdered plant material would have been subjected to maceration or Soxhlet extraction with the chosen solvent. This process would be repeated multiple times to ensure exhaustive extraction of the plant material. The resulting extracts would then be combined and concentrated under reduced pressure to yield a crude extract.

Fractionation and Isolation

The crude extract, a complex mixture of various phytochemicals, would then undergo a series of chromatographic steps to isolate the target compound, this compound.

  • Solvent-Solvent Partitioning: The crude extract would likely have been suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoids like this compound would typically concentrate in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction would then be subjected to column chromatography.

    • Stationary Phase: Silica gel was a common stationary phase for the separation of flavonoids. Sephadex LH-20 was also used for the purification of phenolic compounds.

    • Mobile Phase: A gradient of solvents, likely starting with a non-polar solvent like chloroform or a mixture of n-hexane and ethyl acetate, and gradually increasing the polarity by adding methanol, would have been used to elute the different components from the column.

  • Preparative Thin-Layer Chromatography (TLC): Fractions collected from the column chromatography showing the presence of the desired compound (as indicated by TLC analysis) would be further purified using preparative TLC. This would involve spotting the enriched fraction onto a larger TLC plate, developing it with an appropriate solvent system, and then scraping the band corresponding to this compound for extraction.

Characterization and Structure Elucidation

Once a pure compound was isolated, its structure would be determined using the spectroscopic techniques available at the time.

  • Melting Point: The melting point of the isolated crystals would be determined and compared with known standards if available.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of the compound in a solvent like methanol would be recorded. The addition of shift reagents, such as aluminum chloride, would have been used to deduce the positions of hydroxyl groups on the flavonoid skeleton.

  • Infrared (IR) Spectroscopy: IR spectroscopy would have been used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy would have been a critical tool for determining the structure by providing information about the number and arrangement of protons in the molecule.

Quantitative Data

Specific quantitative data from the original 1971 study, such as the exact yield of this compound from each Selaginella species and the purity of the isolated compound, are not detailed in the available abstracts and citing literature. However, for context, modern extraction methods have reported varying yields. For example, a 2001 study on Selaginella sinensis reported an this compound content of 1.13%.

ParameterSelaginella SpeciesReported Value (Modern Studies)
This compound ContentSelaginella sinensis1.13%

Note: This table presents data from a later study for illustrative purposes, as quantitative data from the initial 1971 discovery is not available.

Visualization of the Isolation Workflow

The logical flow of the initial isolation process can be visualized as follows:

amentoflavone_isolation plant Selaginella Plant Material (S. tamariscina, S. nipponica, S. pachystachys) drying Drying and Powdering plant->drying extraction Solvent Extraction (e.g., Methanol) drying->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Column Chromatography (Silica Gel) ethyl_acetate_fraction->column_chromatography enriched_fractions This compound-Enriched Fractions column_chromatography->enriched_fractions prep_tlc Preparative TLC enriched_fractions->prep_tlc isolated_this compound Isolated this compound prep_tlc->isolated_this compound characterization Structural Characterization (UV, IR, NMR, MP) isolated_this compound->characterization final_structure This compound Structure characterization->final_structure

Figure 1: A reconstructed workflow for the initial isolation of this compound.

Conclusion

The initial discovery and isolation of this compound from Selaginella species by Okigawa and his team in 1971 was a landmark achievement in the field of phytochemistry. It opened the door to the exploration of a biflavonoid that continues to show immense promise in the development of new therapeutics. This guide provides a detailed, albeit reconstructed, look into the pioneering work that brought this compound to the attention of the scientific community, offering a valuable historical and technical perspective for today's researchers and drug development professionals. The foundational methods of extraction and chromatographic separation, while refined over the decades, remain at the core of natural product discovery.

References

identifying natural derivatives of amentoflavone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Derivatives of Amentoflavone for Researchers and Drug Development Professionals

Introduction

This compound is a naturally occurring biflavonoid, structurally a dimer of two apigenin molecules linked by a C3'-C8'' bond.[1][2] It is found in over 120 plant species, including those from the Selaginellaceae, Cupressaceae, and Euphorbiaceae families.[3][4] this compound and its derivatives have garnered significant attention from the scientific community due to their wide spectrum of pharmacological activities. These include anti-inflammatory, antioxidant, anti-cancer, antimicrobial, and neuroprotective properties.[1][2][5][6] This technical guide provides a comprehensive overview of the natural derivatives of this compound, their biological activities supported by quantitative data, the signaling pathways they modulate, and the experimental protocols used for their study.

Natural Derivatives of this compound

The structural diversity of this compound derivatives arises primarily from methylation, glycosylation, and variations in the linkage between the flavonoid monomers. These modifications significantly influence their biological activity.

O-Methylated Derivatives

Methylation of the hydroxyl groups on the this compound skeleton is a common natural modification. These derivatives often exhibit altered solubility and target-binding affinities.

  • Ginkgetin: A dimethylated derivative of this compound.

  • Isoginkgetin: An isomer of ginkgetin.

  • Bilobetin: A monomethylated derivative.

  • Sequoiaflavone: Another monomethylated derivative.[7]

  • Podocarpusflavone A: A monomethylated derivative.[7]

  • Sciadopitysin: A trimethylated derivative.

  • Kayaflavone: A dimethylated derivative.

  • Heveaflavone: A monomethylated derivative.

  • Sotetsuflavone: A monomethylated derivative.

  • 4'''-Methylthis compound & 7'',4'''-Dimethylthis compound: Derivatives with specific methylation patterns that show strong inhibitory activity against human Cathepsin B.[8]

Glycosidic Derivatives

Glycosylation involves the attachment of sugar moieties, which can enhance the water solubility and bioavailability of the parent compound.

  • Carinoside B, C, and D: Biflavonoid glycosides isolated from Lomatogonium carinthiacum, where sugar units like L-arabinopyranose and D-glucose are attached to the biflavonoid core.[9]

Other Related Biflavonoids

This category includes biflavonoids that are structurally related to this compound but may involve different monomer units or linkage types.

  • Wikstaiwanones A, B, and C: Novel biflavonoids isolated from Wikstroemia taiwanensis, featuring an unusual C-3/C-6'' linkage between a flavone and a flavan-3-ol moiety.[10][11]

  • Sikokianins B and C: Known biflavonoids also found in Wikstroemia taiwanensis.[10]

  • Isochamaejasmin: A biflavanone derivative.[10]

Quantitative Data on Biological Activities

The following tables summarize key quantitative data for this compound and its natural derivatives, highlighting their potential in drug development.

Table 1: Enzyme Inhibitory Activity

Compound Target Enzyme IC50 (µM) Source Organism / Notes Reference
This compound Human Cathepsin B 1.75 Potent cysteine protease inhibitor [6][8][12]
4'''-Methylthis compound Human Cathepsin B 1.68 Isolated from Taxodium mucronatum [8]
7'',4'''-Dimethylthis compound Human Cathepsin B 0.55 Isolated from Taxodium mucronatum [8]
This compound Cyclooxygenase-1 (COX-1) 12.4 Selective inhibition [6]
This compound Protein Tyrosine Phosphatase 1B (PTP1B) 7.3 ± 0.5 Non-competitive inhibitor (Ki = 5.2 µM) [6]

| this compound | Adipocyte-derived Phosphodiesterase (PDE) | 0.27 | Potent inhibitor |[6] |

Table 2: Antimicrobial Activity

Compound Target Organism MIC (µg/mL) Notes Reference
Sikokianin B Mycobacterium tuberculosis H37Rv 15 Isolated from W. taiwanensis [10][11]

| Sikokianin C | Mycobacterium tuberculosis H37Rv | 15 | Isolated from W. taiwanensis |[10][11] |

Table 3: Receptor Binding Affinity

Compound Target Ki (nM) Notes Reference

| 7,7″,4‴-trimethyl-2,3-dihydrothis compound | Dopamine Transporter (DAT) | 172 | Shows significant binding activity |[13] |

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects by modulating multiple intracellular signaling pathways, which are critical in the pathogenesis of diseases like cancer and inflammatory disorders.

NF-κB Signaling Pathway

The Nuclear Factor kappa-B (NF-κB) pathway is a central regulator of inflammation, cell proliferation, and survival.[14] this compound has been shown to inhibit this pathway at several points.[1][5][6][15] It can prevent the degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and blocking its nuclear translocation and subsequent activation of target genes.[15] This inhibition leads to reduced expression of inflammatory mediators and pro-survival proteins.[6][14]

NF_kB_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, IL-1β) IKK IKK Complex Stimuli->IKK NFkB_complex p65 p50 IκBα IKK->NFkB_complex:f2  Phosphorylation IkBa IκBα p65 p65 p50 p50 p_IkBa p-IκBα NFkB_active p65 p50 Proteasome Proteasome Degradation p_IkBa->Proteasome Proteasome->IkBa Degrades Nucleus Nucleus NFkB_active->Nucleus Nuclear Translocation Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Binds DNA This compound This compound Derivatives This compound->IKK Inhibits This compound->NFkB_active Blocks Translocation

Inhibition of the NF-κB signaling pathway by this compound derivatives.
MAPK (ERK, JNK) Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) cascades, are crucial for regulating cell growth, differentiation, and stress responses. Dysregulation of these pathways is common in cancer and osteoarthritis.[15] this compound has been shown to suppress the phosphorylation, and thus activation, of both ERK and JNK in various cell models, contributing to its anti-cancer and anti-inflammatory effects.[1][15]

MAPK_Pathway cluster_nucleus Nucleus GrowthFactors Growth Factors Stress Signals RAS RAS GrowthFactors->RAS MKK MKK4/7 GrowthFactors->MKK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription Activate JNK JNK MKK->JNK JNK->Transcription Activate Nucleus Nucleus Response Cellular Response (Proliferation, Inflammation) Transcription->Response This compound This compound Derivatives This compound->ERK Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation

Inhibition of MAPK (ERK/JNK) signaling by this compound derivatives.
PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway is a key regulator of cell growth, survival, and metabolism. This compound has been reported to induce apoptosis and autophagy in cancer cells by suppressing this pathway.[1][6]

Experimental Protocols

This section details the methodologies for the extraction, isolation, structural elucidation, and bioactivity assessment of this compound derivatives.

General Workflow for Isolation and Identification

The process begins with the extraction from plant material, followed by fractionation and purification using various chromatographic techniques, and finally, structural identification using spectroscopic methods.

Workflow Plant 1. Plant Material (e.g., leaves, stems) Extract 2. Extraction (e.g., Maceration, Soxhlet, Ultrasonic/Microwave-assisted) Plant->Extract Crude 3. Crude Extract Extract->Crude Partition 4. Liquid-Liquid Partitioning (e.g., Hexane, EtOAc, n-BuOH) Crude->Partition Fractions 5. Bioactive Fraction (e.g., EtOAc Fraction) Partition->Fractions Chrom 6. Chromatographic Separation (Column, Prep-HPLC, HSCCC) Fractions->Chrom Pure 7. Pure Compound Chrom->Pure Elucidate 8. Structural Elucidation (MS, NMR, UV, IR) Pure->Elucidate Structure 9. Identified Structure Elucidate->Structure

General workflow for isolating and identifying natural products.
Extraction and Purification Protocols

Objective: To extract and isolate pure this compound derivatives from a plant source.

Protocol 1: Solvent Extraction and Column Chromatography [11][16][17]

  • Preparation: Air-dry and powder the plant material (e.g., stems of Wikstroemia taiwanensis).

  • Extraction: Macerate the powdered material with methanol (MeOH) at room temperature. Concentrate the filtrate under reduced pressure to obtain a crude methanolic extract.

  • Fractionation: Suspend the crude extract in water and partition successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

  • Bioassay-Guided Fractionation: Test the fractions for the desired biological activity (e.g., antitubercular activity).[11]

  • Column Chromatography: Subject the most active fraction (e.g., EtOAc) to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

  • Further Purification: Combine fractions containing similar compounds (monitored by TLC) and further purify using Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) [17][18]

  • Preparation: Obtain the crude extract or a bioactive fraction as described above.

  • Solvent System Selection: Select a suitable two-phase solvent system (e.g., n-hexane:ethyl acetate:methanol:water at 1:2:1.5:1.5, v/v/v/v). The partition coefficient (K) of the target compound should be between 0.5 and 2.0.

  • HSCCC Separation:

    • Fill the column with the stationary phase (e.g., the lower phase).

    • Rotate the column at a specific speed (e.g., 850 rpm).

    • Pump the mobile phase (e.g., the upper phase) at a set flow rate.

    • Once hydrodynamic equilibrium is reached, inject the sample solution.

    • Collect the eluent in fractions and monitor with TLC or HPLC.

  • Isolation: Combine and evaporate the pure fractions to obtain the target compound. This method yielded this compound with 91.4% purity from Selaginella doederleinii.[17]

Structural Elucidation Protocol[9][10][11]

Objective: To determine the chemical structure of an isolated pure compound.

  • Mass Spectrometry (MS): Perform High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the exact molecular weight and deduce the molecular formula.

  • UV-Visible Spectroscopy: Record the UV spectrum in methanol. The absorption maxima (λmax) provide information about the flavonoid skeleton. Adding shift reagents (e.g., aq. KOH) can help identify the positions of free hydroxyl groups.[10][11]

  • Infrared (IR) Spectroscopy: Record the IR spectrum (e.g., using KBr discs) to identify functional groups such as hydroxyls (-OH) and carbonyls (C=O).[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in a suitable deuterated solvent (e.g., CD3OD, acetone-d6, DMSO-d6).

    • 1D NMR: Record ¹H NMR and ¹³C NMR spectra to identify the types and numbers of protons and carbons.

    • 2D NMR:

      • HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons to establish the connectivity of the molecular skeleton and the linkage positions in the biflavonoid.

      • COSY (Correlation Spectroscopy): Identify proton-proton spin-spin coupling networks.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Determine the spatial proximity of protons, which is crucial for elucidating stereochemistry.[10]

Anticancer Bioactivity Protocol (In Vitro)[14]

Objective: To assess the cytotoxic and apoptotic effects of a derivative on a cancer cell line (e.g., A549 non-small cell lung cancer).

  • Cell Viability (MTT Assay):

    • Seed A549 cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound for 24-48 hours.

    • Add MTT solution and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Dissolve the formazan crystals in DMSO and measure the absorbance at ~570 nm. Cell viability is expressed as a percentage of the untreated control.

  • Apoptosis Assessment (DAPI Staining):

    • Treat cells grown on coverslips with the compound.

    • Fix the cells and stain with DAPI (4',6-diamidino-2-phenylindole), a fluorescent stain that binds to DNA.

    • Observe the cells under a fluorescence microscope. Apoptotic cells will show characteristic nuclear condensation and fragmentation.

  • Reactive Oxygen Species (ROS) Measurement:

    • Load the treated cells with DCFH-DA (2',7'-dichlorofluorescin diacetate).

    • DCFH-DA is non-fluorescent but is oxidized by intracellular ROS to the highly fluorescent DCF.

    • Measure the fluorescence intensity using a fluorometer or fluorescence microscope to quantify ROS levels.

  • Caspase Activity Assay:

    • Lyse the treated cells to release cellular proteins.

    • Add a specific caspase substrate (e.g., for caspase-3 or caspase-9) that is conjugated to a colorimetric or fluorometric reporter.

    • Measure the signal generated upon cleavage of the substrate by active caspases. This quantifies the activation of the apoptotic cascade.

Conclusion and Future Perspectives

The natural derivatives of this compound represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse structures, arising from modifications like methylation and glycosylation, give rise to a range of biological activities, particularly as inhibitors of key signaling pathways like NF-κB and MAPK. The protocols detailed in this guide provide a robust framework for the continued exploration of these compounds. Future research should focus on the semi-synthesis or total synthesis of promising derivatives to overcome supply limitations from natural sources,[19] as well as in-depth preclinical and clinical studies to validate their efficacy and safety for drug development. The de novo biosynthesis of this compound in engineered microorganisms also presents a promising avenue for sustainable production.[7][20]

References

Amentoflavone Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Amentoflavone's Solubility in DMSO Versus Aqueous Solutions for Drug Development Professionals

Introduction

This compound, a naturally occurring biflavonoid found in plants such as Ginkgo biloba and Hypericum perforatum, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] These properties, which include anti-inflammatory, antioxidant, antiviral, and anticancer effects, position this compound as a promising candidate for therapeutic development.[2][3] However, a critical hurdle in its preclinical and clinical development is its poor aqueous solubility, which can significantly impact its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility of this compound in dimethyl sulfoxide (DMSO) versus various aqueous solutions, offering valuable data and protocols for researchers, scientists, and drug development professionals.

Quantitative Solubility Data

This compound's hydrophobic nature dictates its solubility profile, exhibiting high solubility in organic solvents and very low solubility in aqueous media.[3] The following table summarizes the quantitative solubility data for this compound in different solvents.

Solvent SystemConcentrationTemperatureReference
Dimethyl Sulfoxide (DMSO)10 mg/mLNot Specified--INVALID-LINK--[4][5]
Dimethyl Sulfoxide (DMSO)100 mg/mLNot Specified--INVALID-LINK--[6]
Water0.0072 g/L (7.2 µg/mL)25°C--INVALID-LINK--[3]
Ethanol1 mg/mLNot Specified--INVALID-LINK--[4][5]
Dimethylformamide (DMF)20 mg/mLNot Specified--INVALID-LINK--[4][5]
1:4 DMF:PBS (pH 7.2)0.1 mg/mLNot Specified--INVALID-LINK--[4]
Aqueous Buffer (pH 1.2)~5 µg/mL37°C--INVALID-LINK--[7]
Aqueous Buffer (pH 4.5)~6 µg/mL37°C--INVALID-LINK--[7]
Aqueous Buffer (pH 6.8)~8 µg/mL37°C--INVALID-LINK--[7]

Note: The solubility of this compound can be influenced by factors such as its polymorphic form (amorphous vs. crystalline) and the presence of solubilizing agents.[8]

Experimental Protocols

Accurate determination of solubility is paramount for in vitro and in vivo studies. The following section details a standardized shake-flask method for determining the thermodynamic solubility of this compound.

Protocol: Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given solvent system.

Materials:

  • This compound (solid form)

  • Solvent of interest (e.g., DMSO, water, phosphate-buffered saline)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The excess solid should be visually apparent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated HPLC method. A standard calibration curve of this compound should be prepared to accurately quantify the concentration.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

For aqueous solubility determination of poorly soluble compounds like this compound, a common practice is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO or DMF, and then dilute this stock solution into the aqueous buffer.[4] However, it is crucial to note that the final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the aqueous solubility and on biological assays.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G Workflow for Shake-Flask Solubility Determination cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess this compound to solvent B Shake at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Quantify concentration by HPLC D->E G This compound's Inhibition of the NF-κB Pathway Stimulus Stimulus IKK IKK Stimulus->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription This compound This compound This compound->IKK inhibits G This compound's Inhibition of the PI3K/Akt Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Effects Cell Survival, Proliferation Akt->Downstream Effects This compound This compound This compound->Akt inhibits phosphorylation G This compound's Inhibition of the ERK Pathway Mitogen Mitogen Receptor Receptor Mitogen->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation This compound This compound This compound->ERK inhibits phosphorylation

References

Amentoflavone: A Technical Overview of its Core Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a core reference for researchers, scientists, and drug development professionals engaged in the study of amentoflavone. The document provides a detailed summary of the compound's fundamental molecular characteristics, outlines a standard experimental protocol for its analysis, and illustrates a key signaling pathway influenced by its activity.

This compound, a naturally occurring biflavonoid found in various plants such as Ginkgo biloba and Hypericum perforatum, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] This guide is intended to provide foundational data and methodologies to support further investigation into its therapeutic potential.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is critical for analytical procedures, including mass spectrometry and quantitative analysis.

PropertyValueReference
Molecular Formula C₃₀H₁₈O₁₀[1][3][][5]
Exact Mass 538.08999677 Da[5]
Molar Mass 538.46 g/mol [1][][6]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This section details a standard High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in plant extracts or other biological matrices. This protocol is foundational for researchers needing to isolate, identify, and quantify this compound.

Objective: To quantify the concentration of this compound in a sample.

1. Sample Preparation:

  • Extraction: A solid-liquid extraction is typically employed. Macerate the dried plant material into a fine powder. Extract the powder with a suitable solvent, such as methanol or ethanol, using sonication or reflux extraction.
  • Filtration and Concentration: Filter the resulting extract to remove solid debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator.
  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
  • Final Sample: Dissolve the dried extract in the mobile phase for injection into the HPLC system.

2. HPLC System and Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
  • Mobile Phase: A gradient elution is often preferred to achieve good separation. A typical mobile phase consists of:
  • Solvent A: 0.1% Formic acid in water
  • Solvent B: Acetonitrile
  • Gradient Program: The gradient can be optimized, but a representative program would be a linear gradient from 10% B to 90% B over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10-20 µL.
  • Detector: A UV-Vis detector set at a wavelength of approximately 330 nm, which is near the absorbance maximum for this compound.

3. Standard Preparation and Calibration:

  • Prepare a stock solution of this compound standard of known concentration in the mobile phase.
  • Create a series of calibration standards by serial dilution of the stock solution.
  • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

4. Data Analysis:

  • Inject the prepared sample into the HPLC system.
  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathway Visualization

This compound has been shown to exert anti-cancer effects by modulating various signaling pathways.[2][6] One of the key pathways is the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation. The following diagram illustrates the inhibitory effect of this compound on this pathway.

amentoflavone_pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibition

References

amentoflavone as a naturally occurring biflavonoid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Amentoflavone, a naturally occurring biflavonoid found in a variety of medicinal plants, has garnered significant scientific interest due to its diverse and potent pharmacological activities. As a dimeric flavonoid formed from two apigenin units, its unique chemical structure underpins a wide range of biological effects, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. This technical guide provides a comprehensive overview of this compound, focusing on its core chemical attributes, natural prevalence, and mechanisms of action. Detailed experimental protocols for its extraction, isolation, and evaluation in preclinical models are presented to facilitate further research and development. Furthermore, quantitative data on its biological activities are systematically summarized in tabular format for easy comparison and reference. Key signaling pathways modulated by this compound, including NF-κB, PI3K/Akt, and ERK, are elucidated and visualized through detailed diagrams to provide a clear understanding of its molecular interactions. This document aims to serve as a critical resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound.

Introduction

This compound is a biflavonoid, a class of secondary metabolites characterized by the linkage of two flavonoid moieties.[1] Specifically, it is a dimer of apigenin, connected by a C3'-C8'' bond.[1] First isolated in 1971 from Selaginella tamariscina, this compound has since been identified in over 120 plant species, including those from the Selaginellaceae, Cupressaceae, and Euphorbiaceae families.[1][2]

This biflavonoid has a long history of use in traditional medicine and has been the subject of extensive modern scientific investigation.[1] Its pleiotropic pharmacological effects are attributed to its ability to modulate multiple signaling pathways and molecular targets, making it a promising candidate for the development of novel therapeutics for a variety of diseases.[3][4]

Chemical and Physical Properties

This compound is a polyphenolic compound with the chemical formula C30H18O10 and a molecular weight of 538.46 g/mol .[3] It is a yellow, crystalline solid with a high melting point. Its structure, comprising two apigenin units, confers a rigid and complex three-dimensional conformation. This compound is practically insoluble in water but soluble in organic solvents such as ethanol, methanol, and DMSO.[3]

Natural Sources and Biosynthesis

This compound is widely distributed in the plant kingdom.[1] Notable plant sources include:

  • Selaginella species (e.g., Selaginella tamariscina)[1]

  • Ginkgo biloba[5]

  • Hypericum perforatum (St. John's Wort)[5]

  • Calophyllum species[1]

  • Garcinia species[1]

The biosynthesis of this compound involves the oxidative coupling of two apigenin molecules, a process catalyzed by specific plant enzymes. Apigenin itself is synthesized via the phenylpropanoid pathway, a major route for the production of flavonoids and other phenolic compounds in plants.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological activities, which are summarized below. The quantitative data for these activities are presented in the subsequent tables.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.[4] It has been shown to suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4][6][7] The primary mechanism of its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][8]

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer potential against a variety of cancer cell lines. Its anti-tumor effects are mediated through multiple mechanisms, including:

  • Induction of Apoptosis: this compound can trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: It can halt the proliferation of cancer cells by arresting the cell cycle.[9]

  • Inhibition of Metastasis and Angiogenesis: this compound can prevent the spread of cancer cells and the formation of new blood vessels that supply tumors.[10]

These effects are often linked to its ability to modulate the PI3K/Akt and ERK signaling pathways.[4][11]

Neuroprotective Effects

This compound exhibits neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases.[2][7] It can protect neurons from oxidative stress, reduce neuroinflammation, and inhibit apoptosis in neuronal cells.[12] Its neuroprotective effects are associated with its antioxidant and anti-inflammatory activities, as well as its ability to modulate signaling pathways critical for neuronal survival.[2][6]

Data Presentation

Table 1: Anti-inflammatory Activity of this compound
Assay/ModelTarget/ParameterResult (IC50/ED50)Reference
LPS-stimulated BV2 microgliaNO productionIC50: 16.04 ± 1.88 µM[13]
LPS-stimulated BV2 microgliaPGE2 productionIC50: 15.02 ± 4.81 µM[13]
Rat carrageenan paw edemaEdema inhibitionED50: 42 mg/kg (i.p.)[14][15]
Acetic acid writhing test (mice)Analgesic activityED50: 9.6 mg/kg (i.p.)[14][15]
Table 2: Anti-Cancer Activity of this compound
Cancer Cell LineAssayResult (IC50)Reference
KYSE-150 (Esophageal Squamous Carcinoma)MTT assay~50 µM[16]
Eca-109 (Esophageal Squamous Carcinoma)MTT assay~50 µM[16]
MCF-7 (Breast Cancer)MTT assayNo significant cytotoxicity up to 100 µM at 24h[10]
CL1-5-F4 (Non-small Cell Lung Cancer)MTT assay~150 µM (48h)[9]
Table 3: Neuroprotective Effects of this compound
ModelParameterResultReference
SH-SY5Y neuroblastoma cellsROS-induced oxidative stressSignificant inhibition[7]
Rat PC12 cellsAβ25-35 induced cytotoxicityMost effective at 2 µM[7]
Neonatal rats with hypoxic-ischemic brain injuryBrain tissue damage50% reduction in forebrain damage[7]
Table 4: Pharmacokinetic Parameters of this compound in Rats
Administration Route (Dose)CmaxTmaxT1/2Oral Bioavailability (Free this compound)Reference
Oral (300 mg/kg)---0.04% ± 0.01%[17]
Intravenous (10 mg/kg)----[17]
Intraperitoneal (10 mg/kg)----[17]
Oral (TBESD)2.5 ± 0.5 ng/mL0.5 h--[18]
Oral (TBESD-ASD)16.8 ± 3.2 ng/mL1.0 h--[18]

*TBESD: Raw Selaginella doederleinii extract; TBESD-ASD: Amorphous solid dispersion of the extract. Note that Cmax and Tmax for raw this compound are from a separate study than the oral bioavailability data.[18]

Experimental Protocols

Extraction and Isolation of this compound

Objective: To extract and isolate this compound from plant material.

Protocol:

  • Extraction (Soxhlet Method):

    • Dry and powder the plant material (e.g., leaves of Calophyllum species).

    • Place approximately 100g of the powdered material into a cellulose thimble.[19]

    • Perform Soxhlet extraction with methanol for 16 hours.[19]

    • Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.[19]

  • Column Chromatography for Purification:

    • Prepare a silica gel column.

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of solvents with increasing polarity (e.g., hexane, chloroform, ethyl acetate, and methanol mixtures).[20]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Combine fractions containing this compound and concentrate to yield the purified compound.[20]

In Vitro Anti-Cancer Activity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., KYSE-150) in a 96-well plate at a density of 4,000 cells/well.[16]

    • Incubate overnight to allow for cell attachment.[16]

  • Treatment:

    • Treat the cells with various concentrations of this compound for 48 hours.[16]

  • MTT Addition and Incubation:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[21][22]

  • Formazan Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[21][22]

    • Read the absorbance at 490 nm using a microplate reader.[16]

Western Blot Analysis of NF-κB Pathway

Objective: To investigate the effect of this compound on the NF-κB signaling pathway.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells (e.g., BV2 microglia) with this compound and/or an inflammatory stimulus (e.g., LPS).[23]

    • Lyse the cells to extract total protein.[24]

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.[24]

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.[24]

    • Transfer the separated proteins to a PVDF membrane.[24]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).[24]

    • Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., p-p65, p65, IκBα).[25]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.[24]

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]

In Vivo Anti-Cancer Efficacy (Tumor Xenograft Model)

Objective: To evaluate the anti-tumor effect of this compound in an animal model.

Protocol:

  • Cell Implantation:

    • Subcutaneously inject cancer cells (e.g., Huh7) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[26]

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a palpable size.

    • Administer this compound (and/or other treatments) to the mice according to the experimental design (e.g., daily for 21 days).[26]

  • Tumor Monitoring:

    • Measure the tumor volume regularly (e.g., every 3 days).[26]

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.[26]

    • Measure the final tumor weight.[26]

    • Tumor tissue can be used for further analysis (e.g., histology, Western blot).

Signaling Pathways and Visualizations

NF-κB Signaling Pathway

This compound inhibits the NF-κB signaling pathway, a key regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound can inhibit the degradation of IκB, thereby preventing NF-κB activation.[8]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB P p_IkB p-IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Release Proteasome Proteasome p_IkB->Proteasome Degradation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes Activation Nucleus Nucleus This compound This compound This compound->IKK Inhibition

This compound inhibits the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. Growth factors activate PI3K, which in turn activates Akt. Activated Akt then phosphorylates a variety of downstream targets that promote cell survival and inhibit apoptosis. This compound has been shown to inhibit the PI3K/Akt pathway, contributing to its anti-cancer effects.[27]

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 Akt Akt PIP3->Akt Recruitment p_Akt p-Akt (Active) Akt->p_Akt Phosphorylation Downstream Downstream Targets (e.g., mTOR, Bad) p_Akt->Downstream Activation Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival This compound This compound This compound->PI3K Inhibition

This compound inhibits the PI3K/Akt signaling pathway.
ERK Signaling Pathway

The ERK (Extracellular signal-regulated kinase) pathway is another critical regulator of cell proliferation, differentiation, and survival. It is a component of the MAPK (mitogen-activated protein kinase) cascade. This compound can inhibit the ERK pathway, which is another mechanism underlying its anti-cancer activity.

ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation p_ERK p-ERK (Active) Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) p_ERK->Transcription_Factors Activation & Translocation Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation This compound This compound This compound->Raf Inhibition in_vivo_workflow start Start cell_culture Cancer Cell Culture (e.g., Huh7) start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth treatment This compound Treatment (e.g., daily for 21 days) tumor_growth->treatment monitoring Tumor Volume Measurement (e.g., every 3 days) treatment->monitoring monitoring->treatment Repeat endpoint Study Endpoint monitoring->endpoint euthanasia Euthanasia and Tumor Excision endpoint->euthanasia analysis Tumor Weight Measurement & Further Analysis euthanasia->analysis end End analysis->end

References

Methodological & Application

Application Note: Amentoflavone Extraction and Purification from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amentoflavone is a naturally occurring biflavonoid composed of two apigenin units linked by a C3′-C8′′ covalent bond.[1] First isolated in 1971 from Selaginella species, it has since been identified in over 120 plant species, with major sources being plants from the Selaginellaceae, Cupressaceae, and Calophyllaceae families.[1][2] this compound has garnered significant attention from researchers and drug development professionals due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and antiviral effects.[1][3][4] These biological functions are often attributed to its ability to modulate key cellular signaling pathways such as PI3K/Akt, ERK, and NF-κB.[2][5][6]

Given its therapeutic potential and limited availability from natural sources, efficient and robust protocols for its extraction and purification are essential.[7] This document provides detailed methodologies for the extraction and purification of this compound from plant materials, tailored for researchers, scientists, and drug development professionals.

Part 1: Extraction of this compound

The initial step in obtaining this compound involves its extraction from the raw plant material. The choice of method can significantly impact the yield and purity of the crude extract. Common methods include Soxhlet extraction, maceration, and supercritical fluid extraction (SFE).[1][8][9]

Experimental Workflow for Extraction

G cluster_0 Preparation cluster_1 Extraction A Plant Material (e.g., Leaves) B Washing & Air Drying A->B C Grinding to Powder B->C D Extraction (e.g., Soxhlet, Maceration) C->D E Filtration D->E F Concentration (Rotary Evaporator) E->F G Crude Extract F->G

Caption: General workflow for the extraction of this compound from plant material.

Protocol 1: Soxhlet Extraction

This method uses a specialized apparatus for continuous extraction with a fresh solvent, making it highly efficient.[10]

Materials and Equipment:

  • Dried and powdered plant material (e.g., Cassia fistula leaves)[9]

  • Soxhlet apparatus

  • Heating mantle

  • Round bottom flask

  • Condenser

  • Ethanol (100%) or Methanol[9][11]

  • Whatman No. 1 filter paper[11]

  • Rotary evaporator

Procedure:

  • Accurately weigh the ground plant material (e.g., 60 g) and place it inside a thimble made from thick filter paper.[9]

  • Place the thimble into the main chamber of the Soxhlet extractor.

  • Assemble the Soxhlet apparatus with a round bottom flask containing the solvent (e.g., 250 mL of 100% ethanol) at the bottom and a condenser on top.[9]

  • Heat the solvent using the heating mantle. The solvent will evaporate, move up to the condenser where it cools and drips down into the chamber housing the thimble.

  • Continue the extraction process for a specified duration (e.g., 16 hours) until the solvent in the siphon arm runs clear.[11]

  • After extraction, cool the apparatus and disassemble it.

  • Filter the extract through Whatman No. 1 filter paper to remove any fine plant particles.[11]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.[11]

  • Store the crude extract in a sealed vial at 4°C for further purification.[11]

Protocol 2: Supercritical Fluid Extraction (SFE-CO2)

SFE is a green technology that uses supercritical CO2, often with a co-solvent, to extract compounds.[12] It is particularly useful for optimizing yields.

Materials and Equipment:

  • Supercritical fluid extractor

  • Dried and powdered plant material (e.g., Taxus chinensis)[12]

  • CO2 (supercritical grade)

  • Ethanol (as co-solvent)

  • UPLC system for analysis

Optimized Procedure for this compound from Taxus chinensis: [12]

  • Load the powdered leaves of T. chinensis into the extraction vessel of the SFE system.

  • Set the extraction parameters to the optimal conditions for this compound yield.

  • Temperature: 48°C

  • Pressure: 25 MPa

  • Co-solvent: 78.5% ethanol

  • Extraction Time: 2.02 hours

  • Initiate the extraction process. The supercritical CO2 with the ethanol co-solvent will pass through the plant material, extracting the flavonoids.

  • The extract is depressurized in a collection vessel, where the CO2 becomes a gas and evaporates, leaving the extracted compounds behind.

  • Collect the resulting extract for quantification and further purification. Under these conditions, a yield of approximately 4.47 mg/g can be achieved.[12]

Quantitative Data: this compound Yield

The yield of this compound varies significantly depending on the plant source and the extraction method employed.

Plant SpeciesPart UsedExtraction MethodYieldReference
Taxus chinensisLeavesSupercritical CO24.47 mg/g[1][12]
Chamaecyparis obtusaLeavesChCl/1,4-butanediol0.518 mg/g[1]
Selaginella doederleiniiWhole PlantHSCCC0.34 mg/g[1]
Calophyllum canumLeavesMethanol (Soxhlet)30.39 µg/mL[11][13]
Calophyllum rubiginosumLeavesMethanol (Soxhlet)24.23 µg/mL[11][13]
Calophyllum incrassatumLeavesMethanol (Soxhlet)9.42 µg/mL[11][13]
Yields reported as concentration in the final extract solution (1 mg/mL).

Part 2: Purification of this compound

Crude plant extracts contain a complex mixture of compounds. Therefore, purification is a critical step to isolate this compound. The most common techniques are column chromatography and High-Performance Liquid Chromatography (HPLC).[1]

Experimental Workflow for Purification

G cluster_0 Initial Purification cluster_1 Analysis & Final Steps A Crude Extract B Column Chromatography (e.g., Silica Gel) A->B C Fraction Collection B->C D TLC / HPLC Analysis C->D E Pool Pure Fractions D->E F Recrystallization E->F G Pure this compound (>98% Purity) F->G

Caption: General workflow for the purification of this compound from a crude extract.

Protocol 3: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[14]

Materials and Equipment:

  • Crude this compound extract

  • Glass chromatography column

  • Silica gel (60-120 or 230-400 mesh)[9]

  • Solvents (HPLC grade): n-Hexane, Ethyl Acetate, Chloroform, Methanol

  • Test tubes or fraction collector

  • TLC plates and chamber

Procedure:

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton wool at the bottom of the column.[14]

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., n-Hexane).[14]

    • Pour the slurry into the column and allow the silica to settle, creating a uniform packed bed. Drain the excess solvent until the solvent level is just above the silica surface.[14]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude extract (e.g., 1 g) in a minimal amount of a suitable solvent like methanol.[9]

    • Add a small amount of silica gel (2-3 times the weight of the extract) to the solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the extract adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column to form a thin, even layer.[14]

  • Elution:

    • Gently add the mobile phase to the column. A common solvent system is a gradient of increasing polarity, such as n-Hexane:Ethyl Acetate or Chloroform:Methanol.[9] For example, start with 100% Hexane and gradually increase the proportion of Ethyl Acetate (e.g., 9:1, 4:1, etc.).[9]

    • Begin collecting the eluent in fractions (e.g., 10-20 mL per tube).

  • Analysis and Collection:

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

    • Combine the fractions that contain pure this compound.

    • Evaporate the solvent from the pooled fractions to obtain the purified compound.

  • Recrystallization (Optional): For higher purity, the isolated compound can be recrystallized. A patent describes dissolving the product in methanol with pH adjustment, followed by precipitation and a final recrystallization from 95% ethanol to achieve >98% purity.[15]

Protocol 4: High-Performance Liquid Chromatography (HPLC)

HPLC is used for both analytical quantification and preparative purification, offering high resolution and speed.[13][16]

Materials and Equipment:

  • HPLC system with a UV or DAD detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[16]

  • Solvents (HPLC grade): Acetonitrile, Methanol, Water, Formic Acid/Phosphate Buffer

  • Syringe filters (0.45 µm)

Procedure for Analytical Quantification: [13][17]

  • Mobile Phase Preparation: Prepare the mobile phase. A common isocratic system is a mixture of water and acetonitrile. For example, Water:Acetonitrile (55:45) or Water:Acetonitrile:Formic Acid (60:40:0.1).[13][17] Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of pure this compound standard (e.g., 1000 µg/mL in methanol).[11]

    • Create a series of working standards by diluting the stock solution to construct a calibration curve (e.g., 2.5-100 µg/mL).[13]

    • Prepare the sample solution by dissolving the extract in methanol (e.g., 1 mg/mL) and filtering it through a 0.45 µm syringe filter.[11]

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25°C or 40°C).[16][17]

    • Set the flow rate (e.g., 1.0 mL/min).[13][16]

    • Set the detection wavelength to 270 nm or 330 nm.[13][16][17]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard. Quantify the amount of this compound using the calibration curve derived from the standards.

Quantitative Data: HPLC Parameters
ParameterCondition 1Condition 2Condition 3
Column C18 (150 x 4.6 mm, 5µm)Kromasil C18 (250 x 4.6 mm, 5µm)C18 (150 x 4.6 mm, 5µm)
Mobile Phase Water:Acetonitrile (55:45)Methanol:Phosphate Buffer (Gradient)Water:Acetonitrile:Formic Acid (60:40:0.1)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection λ 270 nm330 nm330 nm
Column Temp. Ambient40°C25°C
Reference [11][13][16][17]

Part 3: Biological Context - Signaling Pathways

This compound exerts its biological effects by interacting with multiple intracellular signaling pathways. Understanding these interactions is crucial for drug development. It is known to be an inhibitor of several key pathways involved in cancer and inflammation.[2][6]

G cluster_PI3K PI3K/Akt Pathway cluster_ERK ERK Pathway cluster_NFKB NF-κB Pathway Amento This compound PI3K PI3K Amento->PI3K ERK ERK Amento->ERK NFKB NF-κB Amento->NFKB Akt Akt PI3K->Akt Downstream Cell Proliferation Inflammation Survival Akt->Downstream ERK->Downstream NFKB->Downstream

References

Optimizing Supercritical CO2 Extraction of Amentoflavone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimization of supercritical CO2 (SC-CO2) extraction of amentoflavone, a biflavonoid with significant therapeutic potential. The information is intended to guide researchers in developing efficient and scalable extraction processes for this promising natural compound.

Introduction to this compound and Supercritical CO2 Extraction

This compound is a naturally occurring biflavonoid found in various plant species, including those from the genera Selaginella, Ginkgo, and Taxus.[1][2] It has garnered considerable interest in the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1][2][3][4][5] this compound exerts its therapeutic effects by modulating various signaling pathways, such as nuclear factor kappa-B (NF-κB), phosphoinositide 3-kinase/protein kinase B (PI3K/Akt), and extracellular signal-regulated kinase (ERK).[1][3][4][6]

Supercritical CO2 extraction is a green and highly selective technology ideal for the extraction of bioactive compounds from natural sources.[7][8][9] By manipulating temperature and pressure, the solvating power of CO2 can be finely tuned to target specific molecules like this compound. The use of co-solvents, such as ethanol, is often necessary to enhance the extraction efficiency of moderately polar compounds like flavonoids.[10][11]

Optimizing Supercritical CO2 Extraction Parameters for this compound

The yield and purity of this compound extracted using SC-CO2 are significantly influenced by several key parameters: pressure, temperature, extraction time, and the concentration of the co-solvent. A study by Ruan et al. (2014) systematically optimized these parameters for the extraction of this compound from Taxus chinensis using a central composite design (CCD).[7][12][13][14][15]

The optimal conditions for maximizing the yield of this compound were found to be:

  • Temperature: 48 °C[12][13][15]

  • Pressure: 25 MPa[12][13][15]

  • Extraction Time: 2.02 hours[12][13][15]

  • Co-solvent (Ethanol) Concentration: 78.5%[12][13][15]

Under these conditions, a maximum this compound yield of 4.47 mg/g was achieved.[12][13][15]

Data Presentation: Summary of Optimized Parameters

The following table summarizes the optimized parameters for the supercritical CO2 extraction of this compound and other flavonoids from Taxus chinensis, as determined by Ruan et al. (2014).[7][12][13][14][15]

CompoundOptimal Temperature (°C)Optimal Pressure (MPa)Optimal Time (h)Optimal Ethanol Conc. (%)Maximum Yield (mg/g)
This compound 48252.0278.54.47
Quercetin46242.3823.73
Ginkgetin48202.38823.47

Experimental Protocol: Supercritical CO2 Extraction of this compound

This protocol is based on the methodology described by Ruan et al. (2014) for the extraction of this compound from Taxus chinensis.[7][12][13][14][15]

Materials and Equipment
  • Plant Material: Dried and powdered Taxus chinensis leaves.

  • Supercritical Fluid Extractor: A system equipped with a high-pressure pump for CO2, a co-solvent pump, an extraction vessel, and a separation unit.

  • CO2: High purity (99.9%) carbon dioxide.

  • Co-solvent: Ethanol (analytical grade).

  • Analytical Equipment: Ultra Performance Liquid Chromatography (UPLC) system for quantification of this compound.

  • This compound Standard: For calibration and quantification.

Extraction Procedure
  • Sample Preparation: Load the powdered plant material into the extraction vessel.

  • System Pressurization and Heating: Pressurize the system with CO2 to the desired pressure (e.g., 25 MPa) and heat the extraction vessel to the target temperature (e.g., 48 °C).

  • Co-solvent Introduction: Introduce the co-solvent (ethanol) at the desired concentration (e.g., 78.5%) into the CO2 stream.

  • Extraction: Maintain the system at the set temperature and pressure for the desired extraction time (e.g., 2.02 hours), allowing the supercritical fluid to pass through the plant material.

  • Separation: Depressurize the fluid in the separator to precipitate the extracted compounds.

  • Collection: Collect the extract from the separator.

  • Analysis: Dissolve a known amount of the extract in a suitable solvent and analyze the this compound content using UPLC.

Analytical Method: UPLC for this compound Quantification

The quantification of this compound in the extract can be performed using an Ultra Performance Liquid Chromatography (UPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile and water (containing a small amount of acid, e.g., 0.05% acetic acid).[16]

  • Flow Rate: Typically around 1 mL/min.[16]

  • Column Temperature: Maintained at a constant temperature, for instance, 30 °C.[16]

  • Detection: UV detector set at a wavelength of 270 nm.[16]

  • Quantification: Based on a calibration curve generated using this compound standards.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for this compound Extraction and Analysis

G cluster_extraction Supercritical CO2 Extraction cluster_analysis Analysis plant_material Powdered Plant Material extraction_vessel Extraction Vessel plant_material->extraction_vessel separator Separator extraction_vessel->separator sfe_system Supercritical Fluid Extractor (CO2 + Ethanol) sfe_system->extraction_vessel crude_extract This compound-rich Extract separator->crude_extract uplc UPLC Analysis crude_extract->uplc quantification Quantification of this compound uplc->quantification

Caption: Workflow for SC-CO2 extraction and analysis of this compound.

This compound's Role in Key Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis.

G This compound This compound nfkb_activation NF-κB Activation This compound->nfkb_activation Inhibits inflammatory_genes Expression of Inflammatory Genes nfkb_activation->inflammatory_genes Promotes cell_viability Cancer Cell Viability, Invasion, and Migration nfkb_activation->cell_viability Promotes

Caption: this compound inhibits the NF-κB signaling pathway.[1][5]

G This compound This compound pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Activates glucose_metabolism Regulation of Glucose and Lipid Metabolism pi3k_akt->glucose_metabolism insulin_secretion Increased Insulin Secretion pi3k_akt->insulin_secretion apoptosis Induction of Apoptosis in Cancer Cells pi3k_akt->apoptosis

Caption: this compound activates the PI3K/Akt signaling pathway.[1]

G This compound This compound erk_activation ERK Activation This compound->erk_activation Inhibits cancer_progression Osteosarcoma and HCC Progression erk_activation->cancer_progression Promotes

Caption: this compound inhibits the ERK/NF-κB signaling pathway.[1]

Conclusion

The use of supercritical CO2 extraction with an ethanol co-solvent is an effective and environmentally friendly method for obtaining this compound from plant sources. The optimized parameters detailed in this document provide a solid foundation for researchers to develop efficient extraction protocols. The provided workflows and signaling pathway diagrams offer a visual guide to the experimental process and the molecular mechanisms of this compound, aiding in further research and drug development efforts.

References

Application Notes and Protocols for the Quantitative Analysis of Amentoflavone using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amentoflavone is a naturally occurring biflavonoid found in a variety of plants, including species of Selaginella, Calophyllum, and Ginkgo biloba. It has garnered significant interest within the scientific and drug development communities due to its diverse pharmacological activities, which include anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1][2] Accurate and precise quantification of this compound in plant extracts, finished herbal products, and biological matrices is crucial for quality control, standardization, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust, reliable, and widely used analytical technique for this purpose.

This document provides a detailed protocol for the quantitative analysis of this compound using a reversed-phase HPLC-UV method. The methodology has been validated in accordance with the International Conference on Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard (purity >98%)

    • HPLC grade acetonitrile, methanol, and water

    • Formic acid or phosphoric acid (analytical grade)

  • Filters: 0.45 µm syringe filters (PTFE or other suitable material) for sample and standard filtration.

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC grade methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 2.5 µg/mL to 100 µg/mL.[1][3]

Sample Preparation (from Plant Material)
  • Drying and Grinding: Dry the plant material (e.g., leaves) at 40°C to a constant weight and then grind it into a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered plant material and place it into a suitable vessel. Add 50 mL of methanol and perform extraction using a suitable method such as Soxhlet extraction for 16 hours or ultrasonication for 30 minutes.[1]

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL to achieve a concentration of 1000 µg/mL).[1]

  • Final Preparation: Prior to injection, filter the reconstituted sample solution through a 0.45 µm syringe filter.

HPLC-UV Chromatographic Conditions

The following chromatographic conditions have been optimized for the quantification of this compound:[1][3]

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Water/Acetonitrile (55:45, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient or controlled at 40°C
Detection Wavelength 270 nm or 330 nm

Note on Detection Wavelength: Flavonoids typically exhibit two major absorption bands in the UV-visible spectrum. Band II is in the 240-280 nm region and Band I is in the 300-380 nm region.[4][5] While 270 nm provides good sensitivity, 330 nm has also been successfully used for the quantification of this compound.[6][7][8]

Quantitative Data Summary

The HPLC-UV method was validated for its linearity, precision, accuracy, and sensitivity. The results are summarized in the table below.

ParameterResult
Retention Time (min) 2.64 - 2.67
Linearity Range (µg/mL) 2.5 - 100
Regression Equation y = 1.8375x – 0.8208
Correlation Coefficient (R²) > 0.9998[1][3]
Limit of Detection (LOD) (µg/mL) 1.33[1][3]
Limit of Quantification (LOQ) (µg/mL) 4.02[1][3]
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 2%
Recovery (%) > 80%[1][3]

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plant Material / Sample Extraction Extraction with Methanol Sample->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Reconstitution Reconstitution in Methanol Concentration->Reconstitution Final_Filtration 0.45 µm Filtration Reconstitution->Final_Filtration Injection HPLC Injection Final_Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (270 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound by HPLC-UV.

This compound and Key Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and survival.

Amentoflavone_Signaling cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_erk ERK Pathway This compound This compound PI3K PI3K This compound->PI3K IKK IKK This compound->IKK ERK ERK This compound->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Response ↓ Proliferation ↓ Inflammation ↑ Apoptosis mTOR->Cell_Response IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB Gene_Expression Gene Expression NF-κB->Gene_Expression Gene_Expression->Cell_Response Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Cell_Response

Caption: this compound's inhibitory effects on key signaling pathways.

Conclusion

The HPLC-UV method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound. The validation results demonstrate that the method is reliable and suitable for routine analysis in research, quality control, and drug development settings. This analytical tool will facilitate further investigation into the therapeutic potential of this compound.

References

experimental design for amentoflavone in vitro cell culture assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Amentoflavone in In Vitro Cell Culture Assays

Introduction

This compound is a naturally occurring biflavonoid found in various plants, including Ginkgo biloba and Selaginella tamariscina.[1] It has garnered significant attention in biomedical research due to its wide range of pharmacological properties, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] this compound's therapeutic potential stems from its ability to modulate multiple key cellular signaling pathways, such as NF-κB, PI3K/Akt, and ERK.[3] This document provides detailed application notes and protocols for designing and conducting in vitro cell culture experiments to investigate the biological activities of this compound.

Anticancer Activity

This compound exhibits potent anticancer effects across various cancer cell lines by inducing cell cycle arrest, promoting apoptosis (programmed cell death), and inhibiting cell migration and invasion.[1][4][5] Its mechanisms often involve the modulation of proteins that regulate the cell cycle and apoptosis, such as Bcl-2 family proteins and caspases.[6][7]

Quantitative Data: Cytotoxicity of this compound in Cancer Cell Lines

The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Cell LineCancer TypeAssayDuration (h)IC50 Value (µM)Reference
A549Non-small Cell Lung CancerMTT2432.03 ± 1.51[8]
CL1-5-F4Non-small Cell Lung CancerMTT24/48Dose-dependent inhibition[5]
MCF-7Breast CancerNot SpecifiedNot Specified150[6]
SiHa & CaSkiCervical CancerNot SpecifiedNot SpecifiedInduces apoptosis[4]
H358 & H1299Non-small Cell Lung CancerCCK-8Not SpecifiedDose-dependent inhibition[7]

Anti-Inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators.[9][10] It can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandin E2 (PGE2).[2][9] Furthermore, it inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, often through the inhibition of the NF-κB signaling pathway.[1][11][3]

Quantitative Data: Anti-inflammatory Effects of this compound
Cell LineStimulantEffectKey FindingsReference
BV2 MicrogliaLPSInhibition of NeuroinflammationRestored LPS-induced microglia activation and inflammation.[12]
RAW 264.7 MacrophagesLPSInhibition of NO and PGE2Suppressed LPS-induced NO and PGE2 production.[2][9]
C6 and THP-1 CellsLPSAttenuation of Inflammatory ResponseAttenuated LPS-induced nitrite release, ROS, and TNF-α generation.[3]
BV2 MicrogliaLPSInhibition of NLRP3 InflammasomeAlleviated the inflammatory response by inhibiting the NLRP3 inflammasome.[13][14]

Neuroprotective Activity

This compound has been shown to exert neuroprotective effects in various models of neurological disorders.[12][14] Its mechanisms include protecting neurons from oxidative stress, reducing neuroinflammation, and inhibiting apoptosis in neuronal cells.[11][12] Studies have shown its potential in models of Alzheimer's disease, epilepsy, and ischemic brain injury by modulating pathways like NF-κB and Nrf2/HO-1.[2][12]

Key Signaling Pathways Modulated by this compound

This compound's diverse biological effects are mediated through its interaction with several critical intracellular signaling pathways.

a) NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, cell survival, and proliferation. In many cancer and inflammatory conditions, this pathway is constitutively active. This compound has been shown to inhibit the activation of NF-κB, preventing its translocation to the nucleus and subsequent transcription of target genes involved in inflammation and cell survival.[1][11][3][5]

G cluster_0 cluster_1 Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Gene Transcription Pro-inflammatory & Pro-survival Genes NF-κB (p65/p50)->Gene Transcription activates This compound This compound This compound->IKK inhibits

Caption: this compound inhibits the NF-κB signaling pathway.
b) PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is crucial for regulating cell growth, proliferation, survival, and autophagy. Dysregulation of this pathway is common in many cancers. This compound can inhibit this pathway, leading to decreased cell proliferation and survival.[1][2][15]

G Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell Proliferation\n& Survival Cell Proliferation & Survival mTOR->Cell Proliferation\n& Survival promotes This compound This compound This compound->Akt inhibits This compound->mTOR inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the effects of this compound. It is crucial to include a vehicle control (e.g., DMSO) in all experiments at a concentration that does not affect cell viability (typically <0.5%).[16]

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT/XTT)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16][17] Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[16]

G node_0 1. Seed Cells (96-well plate) node_1 2. Incubate (e.g., 24h for attachment) node_0->node_1 node_2 3. Treat Cells (this compound/Vehicle) node_1->node_2 node_3 4. Incubate (e.g., 24h, 48h, 72h) node_2->node_3 node_4 5. Add MTT/XTT Reagent node_3->node_4 node_5 6. Incubate (2-4h) node_4->node_5 node_6 7. Add Solubilizer (MTT only) node_5->node_6 node_7 8. Measure Absorbance (Plate Reader) node_6->node_7

Caption: General workflow for MTT/XTT cell viability assays.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent[16]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay[10]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.[16]

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • Reagent Addition:

    • For MTT: Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.[15]

    • For XTT: Add 50 µL of activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the tetrazolium salt.[16]

  • Solubilization (MTT only): Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[10][17]

  • Absorbance Measurement: Measure the absorbance using a microplate reader.

    • MTT: 570 nm (with a reference wavelength of 630 nm).[16]

    • XTT: 450-500 nm.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[18] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[19][20]

G node_0 1. Seed & Treat Cells with this compound node_1 2. Harvest Cells (Including supernatant) node_0->node_1 node_2 3. Wash Cells (Ice-cold PBS) node_1->node_2 node_3 4. Resuspend Cells (1X Binding Buffer) node_2->node_3 node_4 5. Stain Cells (Annexin V-FITC & PI) node_3->node_4 node_5 6. Incubate (15 min, dark) node_4->node_5 node_6 7. Analyze (Flow Cytometry) node_5->node_6

Caption: General workflow for Annexin V/PI apoptosis assay.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine with the supernatant collected earlier.[18]

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[18]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[18]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[18]

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.[21] The fluorescence intensity of PI is directly proportional to the amount of DNA.

G node_0 1. Seed & Treat Cells with this compound node_1 2. Harvest & Wash Cells node_0->node_1 node_2 3. Fix Cells (Ice-cold 70% Ethanol) node_1->node_2 node_3 4. Incubate (e.g., Overnight at 4°C) node_2->node_3 node_4 5. Wash & Resuspend Cells node_3->node_4 node_5 6. Treat with RNase A node_4->node_5 node_6 7. Stain with Propidium Iodide (PI) node_5->node_6 node_8 8. Analyze (Flow Cytometry) node_6->node_8

Caption: General workflow for cell cycle analysis using PI staining.

Materials:

  • Treated and control cells

  • PBS

  • Ice-cold 70% ethanol

  • PI staining solution (containing PI and RNase A in PBS)[22]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound as described previously.

  • Harvesting: Harvest approximately 1-2 x 10⁶ cells per sample.

  • Washing: Wash cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[23]

  • Incubation: Incubate the cells at 4°C overnight (or for at least 2 hours).[22][23]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.[23]

  • Incubation: Incubate the samples in the dark at 37°C for 30 minutes.[23]

  • Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a cell extract, such as those involved in the signaling pathways modulated by this compound (e.g., p-Akt, NF-κB p65, Bcl-2, Bax, cleaved caspase-3).[7][24][25]

G node_0 1. Cell Lysis & Protein Quantification node_1 2. SDS-PAGE (Protein Separation) node_0->node_1 node_2 3. Protein Transfer (to PVDF/Nitrocellulose) node_1->node_2 node_3 4. Blocking (e.g., Milk or BSA) node_2->node_3 node_4 5. Primary Antibody Incubation node_3->node_4 node_5 6. Secondary Antibody Incubation node_4->node_5 node_6 7. Detection (e.g., ECL) node_5->node_6 node_7 8. Imaging & Analysis node_6->node_7

Caption: General workflow for Western Blot analysis.

Materials:

  • Treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)[26]

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[24]

  • Primary antibodies specific to target proteins

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate[27]

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with this compound, then wash with ice-cold PBS. Lyse cells on ice using lysis buffer.[24][26]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[25][26]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25]

  • Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in blocking buffer to prevent non-specific antibody binding.[25][28]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[24]

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).[25]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

  • Washing: Repeat the washing step.

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[27]

  • Analysis: Quantify the band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

References

Application Notes and Protocols for Amentoflavone Administration in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amentoflavone, a naturally occurring biflavonoid found in a variety of plants, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1] Its therapeutic potential is being explored in a wide range of preclinical in vivo mouse models. However, due to its poor water solubility, careful consideration of its formulation and administration is crucial for obtaining reliable and reproducible results.[2]

These application notes provide a comprehensive overview of the administration and dosage of this compound in various mouse models based on published studies. This document details recommended dosages, administration routes, and experimental protocols to guide researchers in their study design.

Data Presentation: Quantitative Summary of this compound Dosage in Mouse Models

The following table summarizes the dosages and administration routes of this compound used in various in vivo mouse models. This information can serve as a starting point for dose-range finding studies.

Therapeutic AreaMouse ModelThis compound DosageAdministration RouteDosing ScheduleKey Quantitative Findings
Anti-Cancer Colorectal Cancer (PDX model)50 mg/kgOralDaily for 45 daysExhibited antitumor effects.[3]
Melanoma Lung Metastasis (C57BL/6 mice)50 mg/kgNot specifiedDaily for 10 consecutive daysSignificantly lowered the number of lung nodules.[4]
Neuroprotection Pilocarpine-Induced Epilepsy25 mg/kgIntragastricFor 3 consecutive days prior to pilocarpine injectionEffectively prevented pilocarpine-induced epilepsy.[1][5]
Hypoxic-Ischemic Brain Damage (Neonatal Rats)30 mg/kgSystemicSingle dose up to 6 hours after hypoxic insultReduced brain tissue loss.[1]
Anti-Inflammatory Croton Oil-Induced Ear EdemaNot specifiedIntraperitonealNot specifiedPotent anti-inflammatory activity.[1][6]
Acetic Acid Writhing TestED50 = 9.6 mg/kgIntraperitonealNot specifiedPotent analgesic activity.[6]
Metabolic Disease High-Fat Diet and Streptozotocin-Induced DiabetesNot specifiedNot specifiedFor 8 weeksImproved glucose and lipid metabolism.[1]
Anxiolytic/Antidepressant Elevated Plus Maze, Forced Swimming Test, Tail Suspension Test25-50 mg/kgOralAcute treatmentReduced anxiety and depressive-like behaviors.[7][8]
Kidney Protection Cisplatin-Induced Acute Kidney Injury5-10 mg/kgNot specifiedDaily during AKIEffectively improved renal function and alleviated tubular injury.

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound's poor water solubility necessitates the use of appropriate vehicles for effective delivery in animal models.

a) For Oral/Intragastric Administration:

  • Suspension in Vehicle: this compound can be suspended in a vehicle such as:

    • 0.5% Sodium Carboxymethyl Cellulose (CMC-Na)

    • 1% Tween 80

    • A mixture of DMSO and corn oil (e.g., 50:50), further diluted with corn oil to the required concentration.

  • Protocol:

    • Weigh the required amount of this compound powder.

    • Triturate the powder with a small amount of the chosen vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.

    • Visually inspect the suspension for homogeneity before each administration.

b) For Intraperitoneal (IP) Injection:

  • Solubilization and Suspension: Due to the risk of precipitation and irritation, careful formulation is critical.

    • A common vehicle combination is 10% N,N-dimethylacetamide (DMA), 40% PEG400, and 50% saline.

    • Alternatively, a solution of 10% DMA, 0.1% Tween 20, 40% PEG, 20% Ethanol, and 30% Saline can be used.

  • Protocol:

    • Dissolve the this compound in the primary solvent (e.g., DMA or DMSO) first.

    • Slowly add the co-solvents (e.g., PEG, Ethanol, Tween 20) while stirring.

    • Finally, add the aqueous component (saline or PBS) dropwise to the mixture.

    • The final solution should be clear. If precipitation occurs, the formulation needs to be optimized. The final concentration of organic solvents should be kept to a minimum to avoid toxicity.

Protocol for a Melanoma Lung Metastasis Model

This protocol is based on studies evaluating the anti-metastatic effects of this compound.[1][9][4]

  • Animal Model: C57BL/6 mice.

  • Metastasis Induction:

    • Culture B16F-10 melanoma cells to 80-90% confluency.

    • Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) at a concentration of 2.5 x 10^5 cells/mL.

    • Inject 0.2 mL of the cell suspension (5 x 10^4 cells) intravenously into the lateral tail vein of each mouse.

  • This compound Administration:

    • Prepare this compound at a dose of 50 mg/kg body weight in an appropriate vehicle.

    • Administer the this compound solution daily for 10 consecutive days, starting from the day of tumor cell injection.

  • Endpoint Analysis:

    • Euthanize the mice 21 days after tumor cell injection.

    • Carefully dissect the lungs and wash them in PBS.

    • Fix the lungs in Bouin's solution to facilitate the visualization of tumor nodules.

    • Count the number of black tumor nodules on the lung surface under a dissecting microscope.

Protocol for a Pilocarpine-Induced Epilepsy Model

This protocol is adapted from studies investigating the neuroprotective effects of this compound.[1][5]

  • Animal Model: Male ICR mice.

  • This compound Pre-treatment:

    • Prepare this compound for intragastric administration at a dose of 25 mg/kg.

    • Administer this compound once daily for 3 consecutive days.

  • Epilepsy Induction:

    • On the third day, 60 minutes after the final this compound administration, inject mice with lithium chloride (127 mg/kg, i.p.).

    • 24 hours later, administer pilocarpine (30 mg/kg, i.p.) to induce seizures.

  • Endpoint Analysis:

    • Behavioral Monitoring: Observe the mice for seizure activity for at least 2 hours after pilocarpine injection. Seizure severity can be scored using the Racine scale.

    • Histological Analysis: After the behavioral observation period, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde. Collect the brains for histological analysis of the hippocampus to assess neuronal loss and apoptosis (e.g., using Nissl staining or TUNEL assay).

    • Biochemical Analysis: Collect brain tissue to measure inflammatory markers such as NF-κB activation.[5]

Mandatory Visualizations

Signaling_Pathway_Amentoflavone_Anti_Inflammatory cluster_LPS LPS Stimulation cluster_Cell Macrophage/Microglia LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activation Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Cytokines iNOS_COX2 iNOS/COX-2 NFkB->iNOS_COX2 This compound This compound This compound->NFkB Inhibition

Caption: this compound's anti-inflammatory effect via NF-κB pathway inhibition.

Experimental_Workflow_Amentoflavone_In_Vivo cluster_Preparation Preparation Phase cluster_Experiment Experimental Phase cluster_Analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Randomization Randomization into Groups (Vehicle, this compound Doses) Animal_Acclimatization->Randomization Amentoflavone_Formulation This compound Formulation (Suspension/Solution) Amentoflavone_Admin This compound Administration (Oral, IP) Amentoflavone_Formulation->Amentoflavone_Admin Disease_Induction Disease Model Induction (e.g., Tumor cell injection, Pilocarpine) Randomization->Disease_Induction Disease_Induction->Amentoflavone_Admin Monitoring Monitoring (Behavior, Body Weight) Amentoflavone_Admin->Monitoring Endpoint_Collection Endpoint Sample Collection (Tissues, Blood) Monitoring->Endpoint_Collection Analysis Data Analysis (Histology, Biochemistry) Endpoint_Collection->Analysis

Caption: General experimental workflow for in vivo this compound studies in mice.

Signaling_Pathway_Amentoflavone_Anti_Cancer cluster_Cell Cancer Cell miR16 miR-16-5p HMGA2 HMGA2 miR16->HMGA2 Inhibits beta_catenin β-catenin HMGA2->beta_catenin Activates EMT Epithelial-Mesenchymal Transition (EMT) beta_catenin->EMT Migration_Invasion Migration & Invasion beta_catenin->Migration_Invasion This compound This compound This compound->miR16 Upregulates

Caption: this compound's anti-cancer effect via the miR-16-5p/HMGA2/β-catenin pathway.

Bioavailability and Toxicity Assessment

General Protocol for Acute Oral Toxicity Study

This protocol is based on the Lorke method and is a common starting point for toxicity assessment.

  • Phase 1:

    • Use 9 mice, divided into 3 groups of 3.

    • Administer this compound orally at doses of 10, 100, and 1000 mg/kg.

    • Observe the animals for 24 hours for signs of toxicity (e.g., changes in behavior, grooming, posture, and mortality).

  • Phase 2:

    • If no mortality is observed in Phase 1, use higher doses (e.g., 1600, 2900, 5000 mg/kg) in new groups of mice.

    • Observe for 24 hours for mortality.

    • The LD50 is calculated as the geometric mean of the highest non-lethal dose and the lowest lethal dose.

General Protocol for Bioavailability Assessment

Absolute oral bioavailability is determined by comparing plasma concentrations after oral (PO) and intravenous (IV) administration.

  • Animal Model: C57BL/6 or BALB/c mice.

  • Dosing:

    • IV Group: Administer a known dose of this compound (e.g., 5 mg/kg) intravenously via the tail vein. The drug must be completely solubilized for IV injection.

    • PO Group: Administer a higher dose of this compound (e.g., 50 mg/kg) orally by gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., 50-100 µL) from the saphenous or tail vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the concentration of this compound in the plasma using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate the Area Under the Curve (AUC) for both the IV and PO groups.

    • Calculate the absolute bioavailability (F%) using the formula: F (%) = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers investigating the in vivo effects of this compound in mouse models. The summarized data provides a strong foundation for dose selection, while the detailed protocols for drug preparation and experimental procedures aim to enhance the reproducibility and reliability of future studies. The visualization of key signaling pathways offers a deeper understanding of this compound's mechanisms of action. As with any preclinical study, it is recommended to perform pilot studies to determine the optimal dosage and administration schedule for the specific animal model and research question.

References

Amentoflavone in Silico: A Detailed Protocol for Molecular Docking Simulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol AP2025-12-17

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for conducting molecular docking simulations with amentoflavone, a naturally occurring biflavonoid with significant therapeutic potential. These guidelines detail the necessary steps from protein and ligand preparation to simulation execution and result analysis, enabling researchers to effectively investigate the interactions of this compound with various protein targets.

Introduction

This compound has been identified as a modulator of various signaling pathways, including those involved in inflammation and cancer, such as the NF-κB pathway.[1][2][3][4] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule, like this compound, to a target protein.[5] This protocol outlines a standardized workflow for performing these simulations, primarily using AutoDock Vina, a widely used and validated open-source docking program.

Experimental Protocols

A generalized workflow for molecular docking is essential for reproducibility and accuracy. The following steps provide a detailed methodology.

Required Software
  • MGLTools with AutoDock Tools (ADT): Used for preparing protein and ligand files.

  • AutoDock Vina: The molecular docking engine.

  • Open Babel: A chemical toolbox for converting file formats.

  • PyMOL or UCSF Chimera: Molecular visualization software.

  • Text Editor: For editing configuration files.

Protocol for Molecular Docking using AutoDock Vina

Step 1: Receptor Preparation

  • Obtain Protein Structure: Download the 3D structure of the target protein in PDB format from the Protein Data Bank (RCSB PDB).

  • Clean the Protein:

    • Open the PDB file in AutoDock Tools (ADT).

    • Remove water molecules by navigating to Edit > Delete Water.[6]

    • Remove any co-crystallized ligands and other heteroatoms that are not part of the receptor.

  • Add Hydrogens:

    • Go to Edit > Hydrogens > Add.

    • Select "Polar only" and click "OK".[6]

  • Compute Charges:

    • Navigate to Edit > Charges > Compute Gasteiger. This step assigns partial charges to each atom.

  • Set Atom Types:

    • Go to Grid > Macromolecule > Choose and select the prepared protein. This will assign AutoDock 4 atom types.

  • Save as PDBQT:

    • Save the prepared receptor file in PDBQT format (.pdbqt). This format includes the 3D coordinates, partial charges, and atom types.[7][8]

Step 2: Ligand (this compound) Preparation

  • Obtain Ligand Structure: Download the 3D structure of this compound in SDF format from a database like PubChem.

  • Convert to PDB: Use Open Babel to convert the SDF file to a PDB file. The command is: obabel -isdf this compound.sdf -opdb -O this compound.pdb -h --gen3d

  • Prepare in ADT:

    • Open the this compound.pdb file in ADT.

    • Go to Ligand > Input > Open.

    • ADT will automatically detect the root and set the torsions. You can verify this under Ligand > Torsion Tree > Detect Root.

  • Save as PDBQT:

    • Save the prepared this compound file in PDBQT format (.pdbqt) by going to Ligand > Output > Save as PDBQT.[8]

Step 3: Grid Box Generation

The grid box defines the three-dimensional space where the docking simulation will occur.

  • Open Macromolecule: In ADT, go to Grid > Macromolecule > Open and select the prepared receptor PDBQT file.

  • Open Grid Box Tool: Navigate to Grid > Grid Box. A box will appear around the protein.

  • Define the Binding Site:

    • If the binding site is known (e.g., from a co-crystallized ligand), center the grid box on that site.

    • Adjust the dimensions of the box to encompass the entire binding pocket, with a buffer of a few angstroms on each side.[9][10]

    • If the binding site is unknown, a "blind docking" can be performed by setting the grid box to cover the entire protein surface.[10]

  • Record Grid Parameters: Note the center coordinates (x, y, z) and the dimensions (x, y, z) of the grid box. These will be needed for the Vina configuration file.

Step 4: Docking Simulation with AutoDock Vina

  • Create a Configuration File: Create a text file named conf.txt. This file will contain the input parameters for Vina.

  • Edit the Configuration File: Add the following lines to conf.txt, replacing the file names and coordinates with your own:

  • Run Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command: vina --config conf.txt --log amentoflavone_log.txt

Step 5: Analysis of Results

  • Examine the Log File: The amentoflavone_log.txt file contains the binding affinity scores (in kcal/mol) for the different predicted binding poses. A more negative value indicates a stronger predicted binding affinity.[5]

  • Visualize Docking Poses:

    • Open the output file (amentoflavone_out.pdbqt) and the receptor file (protein.pdbqt) in a molecular visualization tool like PyMOL or UCSF Chimera.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues.

  • Root Mean Square Deviation (RMSD): The RMSD value measures the average distance between the atoms of the docked ligand pose and a reference pose (e.g., a co-crystallized ligand). An RMSD value below 2.0 Å is generally considered a good prediction.[11][12]

Step 6: Validation of the Docking Protocol

To ensure the reliability of the docking protocol, it is crucial to perform a validation step.

  • Re-docking: If a co-crystallized ligand is available for the target protein, extract it and dock it back into the binding site using the same protocol.

  • Calculate RMSD: Calculate the RMSD between the top-ranked docked pose of the co-crystallized ligand and its original crystallographic pose. An RMSD of less than 2.0 Å indicates that the docking protocol can accurately reproduce the experimental binding mode.[13][14][15]

Data Presentation

The following table summarizes quantitative data from various molecular docking studies involving this compound.

Target ProteinPDB IDDocking SoftwareBinding Affinity / ScoreKey Interacting ResiduesReference
Cruzain----[16]
HIV-1 Reverse Transcriptase----
SARS-CoV-2 Spike Glycoprotein6M17AutoDockTools 1.5.6--[7]
E3 ubiquitin-protein ligase parkin---10 kcal/mol-

Note: This table is a representative sample and can be expanded as more data becomes available.

Visualization of Workflows and Pathways

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Download Protein (PDB) PrepProt Prepare Receptor (Remove water, Add H, Charges) Output: protein.pdbqt PDB->PrepProt Ligand Download this compound (SDF) PrepLig Prepare Ligand (Convert SDF to PDBQT) Output: this compound.pdbqt Ligand->PrepLig Grid Define Grid Box (Binding Site) PrepProt->Grid Vina Run AutoDock Vina (conf.txt) PrepLig->Vina Grid->Vina Results Analyze Results (Binding Energy, RMSD) Vina->Results Visualize Visualize Interactions (PyMOL/Chimera) Results->Visualize

Caption: A generalized workflow for molecular docking simulations.

This compound and the NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, which is crucial in regulating inflammatory responses.[1][2][4]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR, TLR) IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

References

Application Notes and Protocols for Amentoflavone Nanoparticle Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amentoflavone, a naturally occurring biflavonoid found in plants like Ginkgo biloba and Hypericum perforatum, has demonstrated a wide array of pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects.[1][2][3][4][5] Its therapeutic potential is often limited by its poor water solubility and low bioavailability, which hinders its clinical application.[6][7] Encapsulating this compound into nanoparticles presents a promising strategy to overcome these limitations by enhancing its solubility, stability, and targeted delivery.[8][][10]

These application notes provide a comprehensive overview and detailed protocols for the development and characterization of this compound-loaded nanoparticles, designed to guide researchers in harnessing the full therapeutic potential of this promising natural compound.

Therapeutic Rationale and Signaling Pathways

This compound exerts its biological effects by modulating various signaling pathways.[1][3][11][12] Understanding these mechanisms is crucial for designing targeted drug delivery systems. This compound has been shown to inhibit key inflammatory and cancer-related pathways such as:

  • NF-κB Signaling Pathway: this compound can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[3][11][13] This inhibition can reduce the expression of pro-inflammatory cytokines and promote apoptosis in cancer cells.[14]

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. This compound has been shown to inhibit the PI3K/Akt pathway, contributing to its anti-cancer effects.[1][11][12]

  • ERK Signaling Pathway: The extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation and differentiation. This compound can modulate this pathway, impacting cancer cell growth.[1][11][13]

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PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival &\nProliferation", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

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This compound -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#202124"]; PI3K -> Akt [label="Activates", color="#202124"]; Akt -> Cell_Survival [label="Promotes", color="#202124"];

This compound -> ERK [label="Inhibits", color="#EA4335", fontcolor="#202124"]; ERK -> Proliferation [label="Promotes", color="#202124"];

// Invisible edges for layout this compound -> Cell [style=invis]; Cell -> PI3K [style=invis]; Cell -> ERK [style=invis]; } END_DOT

This compound's inhibitory effects on key signaling pathways.

Experimental Protocols

Preparation of this compound-Loaded Nanoparticles

Several methods can be employed to prepare this compound nanoparticles. Below are protocols for three different types of nanoparticle formulations.

1.1. Protocol for TPGS/Soluplus Mixed Micelles [7][15][16]

This method utilizes D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) and Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) as carriers to form mixed nanomicelles.

  • Materials: this compound, TPGS, Soluplus®, deionized water.

  • Procedure:

    • Accurately weigh this compound, TPGS, and Soluplus® in a specific ratio (e.g., 1:10:30 w/w/w).[15]

    • Dissolve the mixture in a suitable organic solvent (e.g., ethanol) and then remove the solvent by rotary evaporation to form a thin film.

    • Hydrate the thin film with a predetermined volume of deionized water.

    • Stir the solution at room temperature until the film is completely dissolved and the nanomicelles are formed.

    • For purification, the resulting solution can be centrifuged to remove any un-encapsulated this compound.

1.2. Protocol for BSA-Coated Polymer Nanoparticles [17]

This protocol uses bovine serum albumin (BSA) as a coating for polymer nanoparticles to enhance biocompatibility.

  • Materials: this compound, a suitable polymer (e.g., PLGA), BSA, and appropriate solvents.

  • Procedure:

    • Prepare this compound-loaded polymer nanoparticles using a standard method such as nanoprecipitation or emulsion-solvent evaporation.

    • Disperse the formed nanoparticles in a BSA solution (e.g., 1% w/v in phosphate-buffered saline).

    • Incubate the mixture under gentle stirring for a specified period (e.g., 2 hours) to allow for BSA adsorption onto the nanoparticle surface.

    • Centrifuge the suspension to remove excess BSA and resuspend the coated nanoparticles in deionized water.

1.3. Protocol using Supercritical Antisolvent (SAS) Technology [18]

This technique is suitable for producing sub-micron particles of poorly water-soluble drugs.

  • Materials: this compound, carrier materials (e.g., Zein, hydrogenated phosphatidylcholine, egg lecithin), organic solvent (e.g., ethanol), and supercritical CO₂.

  • Procedure:

    • Dissolve this compound and carrier materials in the organic solvent.

    • Introduce the solution into a high-pressure vessel containing supercritical CO₂.

    • The rapid expansion of the supercritical fluid causes the precipitation of the drug and carrier as fine particles.

    • Collect the precipitated nanoparticles after depressurization.

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General workflow for developing this compound nanoparticles.
Physicochemical Characterization of this compound Nanoparticles

Thorough characterization is essential to ensure the quality and performance of the nanoparticles.

2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Instrument: Dynamic Light Scattering (DLS) instrument.

  • Protocol:

    • Dilute the nanoparticle suspension in deionized water to an appropriate concentration.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size, PDI, and zeta potential at a constant temperature (e.g., 25°C).

    • Perform measurements in triplicate and report the average values with standard deviation.

2.2. Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Instrument: High-Performance Liquid Chromatography (HPLC).

  • Protocol:

    • Total Drug (Wt): Dissolve a known amount of the nanoparticle formulation in a suitable solvent to disrupt the nanoparticles and release the encapsulated drug.

    • Free Drug (Wf): Separate the nanoparticles from the aqueous medium containing the un-encapsulated drug by ultracentrifugation. Measure the amount of this compound in the supernatant.

    • Quantify the amount of this compound in both samples using a validated HPLC method.

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Wt - Wf) / Wt] x 100

      • DL (%) = [(Wt - Wf) / Total weight of nanoparticles] x 100

2.3. Morphology

  • Instrument: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Protocol:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the sample to air-dry or use a negative staining agent (e.g., phosphotungstic acid) if necessary.

    • Observe the grid under the microscope to determine the shape and surface morphology of the nanoparticles.

In Vitro and In Vivo Evaluation

3.1. In Vitro Drug Release

  • Method: Dialysis bag method.

  • Protocol:

    • Place a known amount of the this compound nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline with a small amount of surfactant to maintain sink conditions) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Quantify the amount of this compound released using HPLC.

3.2. Cell Viability Assay

  • Method: MTT assay.

  • Protocol:

    • Seed cells (e.g., A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.[14]

    • Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the cell viability and determine the IC50 values.

3.3. In Vivo Animal Studies

  • Animal Models: The choice of animal model depends on the therapeutic application (e.g., tumor xenograft models in immunocompromised mice for cancer studies).[5]

  • Administration: The route of administration (e.g., intravenous, intraperitoneal, oral) should be selected based on the study's objectives.[5]

  • Pharmacokinetic Studies:

    • Administer the this compound formulation to the animals.

    • Collect blood samples at various time points.

    • Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).[19]

    • Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

  • Efficacy Studies:

    • After establishing the animal model, treat the animals with the this compound nanoparticles, a placebo, and free this compound as controls.

    • Monitor the therapeutic outcomes (e.g., tumor size, inflammatory markers) over time.

    • At the end of the study, euthanize the animals and perform histological and biochemical analyses of the target tissues.

Data Presentation

Quantitative data from the characterization and evaluation of different this compound nanoparticle formulations should be summarized in tables for clear comparison.

Table 1: Physicochemical Properties of this compound Nanoparticles

Formulation TypeAverage Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
TPGS/Soluplus Micelles67.33 ± 2.010.081 ± 0.021-0.84 ± 0.0499.18 ± 0.762.47 ± 0.01[7][15]
BSA-Coated Polymer NP~37N/AN/AN/AN/A[17]
Supercritical Antisolvent~400N/AN/A87.8 ± 1.84.3 ± 0.3[18]
ADPF NPsN/AN/AN/AHighN/A[20]

N/A: Data not available in the cited source.

Table 2: In Vitro Cytotoxicity of this compound Formulations

Cell LineFormulationIC50 (µg/mL)Reference
A375Free this compound130.2[18]
A375This compound Sub-micron Particles37.39[18]
HepG2BSA-Amentoflavone NPReduced viability by 24% after 72h[17]

Conclusion

The development of this compound nanoparticles offers a viable strategy to enhance the therapeutic efficacy of this potent natural compound. By carefully selecting the formulation method and thoroughly characterizing the resulting nanoparticles, researchers can develop effective drug delivery systems for a range of diseases. The protocols and data presented in these application notes provide a solid foundation for further research and development in this promising area.

References

Application Note: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for the Quantification of Amentoflavone in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amentoflavone is a naturally occurring biflavonoid found in various medicinal plants and herbal supplements.[1][2] It has garnered significant interest in the scientific community due to its wide range of reported pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[2][3] To support pharmacokinetic studies, therapeutic drug monitoring, and overall drug development of this compound, a robust, sensitive, and selective bioanalytical method for its quantification in biological matrices is essential.[4]

This application note details a comprehensive UPLC-MS/MS method for the determination of this compound in plasma. The protocol described herein provides a framework for sample preparation, chromatographic separation, and mass spectrometric detection, along with key performance characteristics of the method.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from established methods for the extraction of this compound from plasma.[1][5][6]

Materials:

  • Plasma samples (stored at -80°C)

  • This compound certified reference standard

  • Internal Standard (IS) solution (e.g., Apiolin or Luteolin)[1][7]

  • Methanol (LC-MS grade)

  • Ethyl acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • β-glucuronidase/sulfatase enzyme solution (for analysis of total this compound)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw frozen plasma samples on ice.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard solution to each sample, calibration standard, and quality control (QC) sample.

  • (Optional, for total this compound quantification) Add β-glucuronidase/sulfatase solution to hydrolyze conjugated metabolites. Incubate as per enzyme manufacturer's instructions.[1][5][6]

  • Add 500 µL of ethyl acetate to the plasma sample.

  • Vortex mix for 2 minutes to ensure thorough extraction.

  • Centrifuge at 13,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 70:30:0.1 v/v/v methanol:water:formic acid).[1][5][6]

  • Vortex for 30 seconds and centrifuge at 13,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Chromatographic Conditions:

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column C18 column (e.g., 2.1 x 100 mm, sub-2 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol or Acetonitrile
Gradient Elution A gradient may be optimized for better separation. An isocratic method with methanol:water:formic acid (70:30:0.1, v/v/v) has also been reported.[1][5][6]
Flow Rate 0.3 - 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

Mass Spectrometric Conditions:

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions This compound: m/z 537.1 → 374.9[1][5][6]
Internal Standard (Apiolin): m/z 269.2 → 224.9[1][5][6]
Capillary Voltage 3.5 kV
Source Temperature 300°C[5]
Desolvation Temp. 450 - 500°C
Gas Flow Rates Optimize for the specific instrument (e.g., Sheath Gas: 43 psi, Aux Gas: 20 psi)[5]

Data Presentation

Method Validation Parameters

The following table summarizes typical quantitative data from validated UPLC-MS/MS methods for this compound in plasma.

ParameterReported ValuesReference(s)
Linearity (r²) > 0.99[1],[6]
Dynamic Range 0.93 - 930 nmol/L[1],[6]
Lower Limit of Quantification (LLOQ) 0.93 nmol/L[1],[5]
Intra-day Precision (%RSD) < 15%[7]
Inter-day Precision (%RSD) < 15%[7]
Accuracy (%RE) -6.6% to 8.0%[7]
Recovery > 85%[7]
Mass Spectrometry Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound537.1374.9
Apiolin (IS)269.2224.9

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction (Ethyl Acetate) add_is->extraction vortex Vortex & Centrifuge extraction->vortex separate Separate Organic Layer vortex->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute final_sample Sample for Analysis reconstitute->final_sample injection Inject Sample final_sample->injection separation UPLC Separation (C18 Column) injection->separation detection MS/MS Detection (ESI-, MRM) separation->detection quantification Quantification (Peak Area Ratio) detection->quantification results Pharmacokinetic Data quantification->results G start Start Validation linearity Linearity (r² > 0.99)? start->linearity precision Precision (%RSD < 15%)? linearity->precision Yes fail Method Optimization Required linearity->fail No accuracy Accuracy (%RE within ±15%)? precision->accuracy Yes precision->fail No recovery Consistent Recovery? accuracy->recovery Yes accuracy->fail No stability Analyte Stable? recovery->stability Yes recovery->fail No pass Method Validated stability->pass Yes stability->fail No

References

Amentoflavone in Anti-inflammatory Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amentoflavone, a naturally occurring biflavonoid found in various plants, has demonstrated significant anti-inflammatory properties across a range of preclinical research models. Its multifaceted mechanism of action, primarily involving the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Nuclear factor erythroid 2-related factor 2 (Nrf2), makes it a compelling candidate for the development of novel anti-inflammatory therapeutics.[1][2][3][4] This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of this compound in established in vitro and in vivo models.

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory effects by targeting multiple signaling cascades. It has been shown to inhibit the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2][5][6] The primary signaling pathways modulated by this compound include:

  • NF-κB Signaling Pathway: this compound inhibits the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[2][3][6] It has been demonstrated to suppress the phosphorylation of NF-κB p65 in a concentration-dependent manner, with an IC50 value of 11.97 ± 4.91 µM in lipopolysaccharide (LPS)/interferon-gamma (IFNγ)-stimulated BV2 microglial cells.[3]

  • MAPK Signaling Pathway: this compound has been shown to inhibit the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK).[3][4] This inhibition contributes to the downstream suppression of inflammatory responses.

  • Nrf2 Signaling Pathway: this compound can activate the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[1][7][8] This activation leads to the expression of antioxidant enzymes, which can mitigate oxidative stress-induced inflammation.

Data Presentation

In Vitro Anti-inflammatory Activity of this compound
Cell LineInflammatory StimulusParameter MeasuredThis compound ConcentrationResultReference
BV2 MicrogliaLPSNF-κB p65 PhosphorylationIC50: 11.97 ± 4.91 µMConcentration-dependent inhibition[3]
BV2 MicrogliaLPSNitric Oxide (NO) Production10 µMSignificant inhibition[1]
BV2 MicrogliaLPSTNF-α Production10 µMSignificant reduction[1]
BV2 MicrogliaLPSIL-1β Production10 µMSignificant reduction[1]
RAW 264.7 MacrophagesLPSNitric Oxide (NO) ProductionNot specifiedDose-dependent suppression[9]
RAW 264.7 MacrophagesLPSProstaglandin E2 (PGE2)Not specifiedDose-dependent suppression[9]
In Vivo Anti-inflammatory Activity of this compound
Animal ModelInflammatory AgentThis compound DoseParameter MeasuredResultReference
RatCarrageenanNot specifiedPaw EdemaInhibition of edema[5]
MousePilocarpine (Epilepsy Model)25 mg/kg (i.g.)Hippocampal InflammationSuppression of NF-κB activation[6]
Molecular Docking of this compound with Inflammatory Targets
Protein TargetPDB IDFindingReference
TNF-α2AZ5Strong binding affinity[10][11]
iNOS3E7GHighest affinity among targets tested[10][11]
JAK36HZVStrong binding affinity[10][11]
Prostaglandin E synthase4AL1Strong binding affinity[10][11]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the procedure to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1.1. Materials

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and PGE2

  • Reagents and equipment for Western blotting

1.2. Cell Culture and Treatment

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in appropriate culture plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blotting) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokines, shorter time points for signaling pathway analysis). Include a non-stimulated control group.

1.3. Measurement of Inflammatory Mediators

  • Nitric Oxide (NO) Production (Griess Assay):

    • After the incubation period, collect the cell culture supernatant.

    • Determine the nitrite concentration, a stable metabolite of NO, using a Griess Reagent Kit according to the manufacturer's instructions.[1][4][10] Briefly, mix the supernatant with the Griess reagents and measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine (TNF-α, IL-6) and Prostaglandin E2 (PGE2) Production (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α, IL-6, and PGE2 using commercially available ELISA kits, following the manufacturer's protocols.[2][11][12][13]

1.4. Western Blot Analysis of Signaling Pathways

  • After treatment, lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total forms of NF-κB p65, IκBα, ERK, p38, JNK, and Nrf2. Also, probe for iNOS and COX-2 expression. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Protocol 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

This protocol describes the induction of acute inflammation in a rat model and the evaluation of this compound's anti-inflammatory potential.

2.1. Materials

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound

  • Carrageenan (lambda, Type IV)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

2.2. Experimental Procedure

  • Acclimatize the rats for at least one week before the experiment.

  • Divide the animals into groups: Vehicle control, this compound (different doses, e.g., 10, 25, 50 mg/kg), and a positive control (e.g., Indomethacin, 10 mg/kg).

  • Administer this compound or the vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[6][7][14][15]

  • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

2.3. Data Analysis

  • Calculate the paw edema (in mL) by subtracting the initial paw volume from the paw volume at each time point.

  • Calculate the percentage inhibition of edema for the this compound-treated groups compared to the vehicle control group using the following formula:

    • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Visualizations

experimental_workflow_in_vitro cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cluster_supernatant_assays Supernatant Assays cluster_lysate_assays Cell Lysate Assays raw_cells RAW 264.7 Cells seed_plate Seed in Plates raw_cells->seed_plate pretreat Pre-treat with This compound seed_plate->pretreat stimulate Stimulate with LPS pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant cell_lysate Collect Cell Lysate stimulate->cell_lysate griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6, PGE2) supernatant->elisa western Western Blot (NF-κB, MAPKs, Nrf2) cell_lysate->western

Caption: Workflow for in vitro anti-inflammatory studies of this compound.

experimental_workflow_in_vivo acclimatize Acclimatize Rats grouping Group Animals acclimatize->grouping treatment Administer this compound or Vehicle grouping->treatment paw_measure_initial Measure Initial Paw Volume treatment->paw_measure_initial carrageenan Inject Carrageenan paw_measure_initial->carrageenan paw_measure_timed Measure Paw Volume (1-5 hours) carrageenan->paw_measure_timed data_analysis Calculate Edema & % Inhibition paw_measure_timed->data_analysis

Caption: Workflow for in vivo carrageenan-induced paw edema model.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs p38, ERK, JNK TLR4->MAPKs IKK IKK TLR4->IKK This compound This compound This compound->MAPKs This compound->IKK Nrf2 Nrf2 This compound->Nrf2 activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (Nuclear Translocation) NFkB->NFkB_nucleus Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_genes activates transcription Keap1 Keap1 Nrf2->Keap1 Nrf2_nucleus Nrf2 (Nuclear Translocation) Nrf2->Nrf2_nucleus ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds Antioxidant_enzymes Antioxidant Enzymes ARE->Antioxidant_enzymes activates transcription

Caption: this compound's modulation of inflammatory signaling pathways.

References

Application Notes: Amentoflavone for the Investigation of Neuroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amentoflavone is a naturally occurring biflavonoid found in various plants, including Selaginella tamariscina and Ginkgo biloba.[1][2] It has garnered significant attention from the scientific community for its wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-apoptotic effects.[3][4][5] These properties make this compound a valuable pharmacological tool for studying the underlying mechanisms of neurodegeneration and for exploring potential therapeutic strategies for neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.[6][7]

This document provides detailed application notes and experimental protocols for researchers utilizing this compound to investigate its neuroprotective effects. The core of this compound's action lies in its ability to modulate key cellular signaling pathways involved in neuronal survival, inflammation, and oxidative stress.

Key Neuroprotective Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by targeting several critical signaling cascades:

  • Inhibition of Neuroinflammation (TLR4/MyD88/NF-κB & MAPK Pathways): Chronic neuroinflammation, often mediated by activated microglia, is a hallmark of many neurodegenerative diseases.[8][9] this compound has been shown to suppress neuroinflammatory responses in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[3][6] It achieves this by inhibiting the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor-kappa B (NF-κB) signaling pathway.[6][10] This prevents the nuclear translocation of NF-κB p65, thereby reducing the transcription and release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][11] Additionally, this compound can attenuate the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK, p38, and JNK, which are also crucial for the inflammatory response.[8][9]

  • Activation of Antioxidant Response (Nrf2/HO-1 Pathway): Oxidative stress is a major contributor to neuronal damage. This compound enhances the cellular antioxidant defense system by activating the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway.[3][6] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1.[12] this compound promotes the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus.[6][12] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and initiates the transcription of cytoprotective genes, most notably HO-1, which plays a critical role in mitigating oxidative damage.[6][12]

  • Promotion of Cell Survival (PI3K/Akt Pathway): The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival and proliferation.[5][13] this compound has been demonstrated to protect dopaminergic neurons by activating this pathway.[13][14] In models of Parkinson's disease using MPP+ on SH-SY5Y cells and MPTP in mice, this compound treatment enhanced the phosphorylation of both PI3K and Akt.[13] This activation leads to the downstream regulation of apoptosis-related proteins, such as increasing the Bcl-2/Bax ratio and inhibiting the activation of executioner caspase-3, ultimately promoting neuronal survival.[13][15]

  • Inhibition of Apoptosis (Mitochondrial Pathway): this compound directly interferes with the apoptotic cascade. It helps to preserve mitochondrial membrane potential (ΔΨm), a critical event in the early stages of apoptosis.[1][16] By stabilizing the mitochondrial membrane, this compound prevents the release of cytochrome c into the cytoplasm, which in turn inhibits the activation of caspases (like caspase-9 and caspase-3) and reduces DNA fragmentation.[15][16]

Data Presentation: Efficacy of this compound in In Vitro Models

The following tables summarize quantitative data from studies investigating the neuroprotective effects of this compound.

Table 1: this compound's Effect on Inflammatory and Oxidative Stress Markers

Cell LineStressorThis compound Conc.TargetEffectReference
BV2 MicrogliaLPS10 µMNF-κB p65 (nuclear)Significant Decrease[6]
BV2 MicrogliaLPS10 µMNrf2 (nuclear)Significant Increase[6]
BV2 MicrogliaLPS10 µMHO-1Significant Increase[6]
BV2 MicrogliaLPS/INFγ~12.4 µM (IC₅₀)p-ERK50% Inhibition[8][9]
BV2 MicrogliaLPS/INFγ~10.8 µM (IC₅₀)p-p38 MAPK50% Inhibition[8][9]
BV2 MicrogliaLPS/INFγ~15.0 µM (IC₅₀)p-JNK50% Inhibition[8][9]

Table 2: this compound's Effect on Cell Viability and Apoptosis Markers

Cell LineStressorThis compound Conc.TargetEffectReference
SH-SY5YMPP⁺Dose-dependentCell ViabilityIncreased[13]
SH-SY5YMPP⁺Dose-dependentCleaved Caspase-3Decreased[13]
SH-SY5YMPP⁺Dose-dependentBcl-2/Bax RatioIncreased[13]
SH-SY5YMPP⁺Dose-dependentp-AktIncreased[13][14]
PC12 cellsAβ₂₅₋₃₅2 µMCytotoxicityReduced[1]

Visualizations: Signaling Pathways and Experimental Workflow

Amentoflavone_NFkB_Pathway cluster_n Nucleus stimulus LPS receptor TLR4 stimulus->receptor adaptor MyD88 receptor->adaptor complex NF-κB (p65/p50) adaptor->complex Activates ikb IκB adaptor->ikb Degrades p_complex p-p65 (Active) complex->p_complex Phosphorylation ikb->complex Inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p_complex->cytokines Transcription inflammation Neuroinflammation cytokines->inflammation This compound This compound This compound->adaptor Inhibits nucleus Nucleus

This compound inhibits the TLR4/MyD88/NF-κB pathway.

Amentoflavone_Nrf2_Pathway cluster_n Nucleus stimulus Oxidative Stress keap1 Keap1 stimulus->keap1 Inactivates nrf2 Nrf2 keap1->nrf2 Sequesters & Degrades nrf2_active Nrf2 (Active) nrf2->nrf2_active Dissociation & Translocation are ARE (Antioxidant Response Element) nrf2_active->are Binds to ho1 HO-1 & other Cytoprotective Genes are->ho1 Transcription protection Neuroprotection ho1->protection This compound This compound This compound->keap1 Promotes Nrf2 release

This compound activates the Nrf2/HO-1 antioxidant pathway.

Amentoflavone_PI3K_Akt_Pathway stimulus Neurotoxic Insult (e.g., MPP+) pi3k PI3K stimulus->pi3k Inhibits akt Akt pi3k->akt Activates p_akt p-Akt (Active) akt->p_akt Phosphorylation bax Bax p_akt->bax Inhibits bcl2 Bcl-2 p_akt->bcl2 Promotes caspase Caspase-3 bax->caspase Activates bcl2->bax Inhibits survival Neuronal Survival bcl2->survival apoptosis Apoptosis caspase->apoptosis This compound This compound This compound->pi3k Activates Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis A 1. Cell Culture (e.g., SH-SY5Y, BV2) B 2. This compound Pre-treatment (Dose-response & time-course) A->B C 3. Induction of Neurotoxicity (e.g., LPS, MPP+, H₂O₂) B->C D Cell Viability (MTT Assay) C->D E Apoptosis (Mitochondrial Potential, Caspase Assay) C->E F Oxidative Stress (ROS Measurement) C->F G Protein Expression / Activation (Western Blot, Immunofluorescence) C->G

References

Troubleshooting & Optimization

Technical Support Center: Amentoflavone Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the challenges associated with the poor aqueous solubility of amentoflavone in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate out of solution during my aqueous-based assay?

A1: this compound is a hydrophobic molecule, meaning it has very low solubility in water. Its aqueous solubility is reported to be as low as 0.0072 g/L at 25°C.[1][2] When the concentration of this compound in your aqueous buffer or cell culture medium exceeds its solubility limit, it will precipitate. The use of organic solvents to first dissolve the compound is common, but the final concentration of the solvent in the aqueous phase must be kept low to avoid toxicity and artifacts in biological assays.

Q2: I'm dissolving this compound in DMSO first, but it still precipitates when I add it to my cell culture medium. What's going on?

A2: This is a common issue. While this compound is soluble in DMSO, the final concentration of DMSO in your aqueous medium is critical.[3] If the final DMSO concentration is too low, the this compound can still crash out of solution. Additionally, components in complex media, such as proteins and salts, can interact with this compound and reduce its solubility. It is also recommended to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[3]

Q3: What is the maximum recommended concentration of this compound I can use in an aqueous solution?

A3: The maximum achievable concentration depends on the formulation. For a simple co-solvent system, the solubility of this compound in a 1:4 solution of DMF:PBS (pH 7.2) is approximately 0.1 mg/ml.[4] It is not recommended to store this aqueous solution for more than one day.[4] For higher concentrations, more advanced formulation strategies are necessary.

Q4: Are there alternative methods to improve the aqueous solubility of this compound without using high concentrations of organic solvents?

A4: Yes, several formulation strategies can significantly enhance the aqueous solubility of this compound. These include:

  • Solid Dispersions: Creating an amorphous solid dispersion with a hydrophilic polymer can dramatically improve solubility and dissolution rates.[5][6][7][8]

  • Nanoparticle Formulations: Encapsulating this compound in nanocarriers like nanomicelles, solid lipid nanoparticles (SLNs), or liposomes can increase its aqueous dispersibility and bioavailability.[9][10][11][12]

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can enhance the apparent water solubility of this compound.[13][14][15]

Troubleshooting Guides

Issue 1: this compound Precipitation in Cell Culture Assays

  • Initial Check:

    • Ensure your this compound is fully dissolved in the organic solvent (e.g., DMSO, DMF, ethanol) before adding it to the cell culture medium.[4]

    • Verify the final concentration of the organic solvent in your medium. For most cell lines, the final DMSO concentration should be kept below 0.5% (v/v) to avoid cytotoxicity.

  • Optimization Steps:

    • Reduce Final Concentration: Lower the final concentration of this compound in your assay to stay below its solubility limit in the final medium.

    • Stepwise Dilution: When preparing your working solution, add the this compound stock solution to the medium dropwise while vortexing to facilitate better dispersion.

    • Serum Considerations: Components in serum can sometimes bind to compounds and affect their availability. Consider reducing the serum concentration or performing short-term experiments in serum-free media, if your cell line permits.

    • Utilize a Solubility-Enhancing Formulation: If higher concentrations are required, consider preparing this compound as a solid dispersion, nanoparticle formulation, or cyclodextrin complex (see Experimental Protocols below).

Issue 2: Inconsistent or Non-Reproducible Assay Results

  • Potential Cause: Poor solubility can lead to inconsistent dosing and, therefore, variable results.

  • Troubleshooting:

    • Visual Inspection: Before each experiment, visually inspect your final working solutions for any signs of precipitation.

    • Quantify this compound Concentration: If you have access to analytical instrumentation such as HPLC, quantify the concentration of this compound in your final aqueous solution after preparation and filtration to ensure it is at the desired level.[16][17][18]

    • Adopt a Robust Formulation: Switching to a more stable and soluble formulation, such as a solid dispersion or a nanoparticle-based system, can significantly improve the consistency of your results.[6][9]

Quantitative Data on this compound Solubility

Solvent/FormulationSolubility/ConcentrationReference
Water (at 25°C)0.0072 g/L[1][2]
Ethanol~1 mg/mL[4][19]
DMSO~10 mg/mL (up to 100 mg/mL reported)[3][4][19]
Dimethyl formamide (DMF)~20 mg/mL[4][19]
1:4 DMF:PBS (pH 7.2)~0.1 mg/mL[4][19]
Amorphous Solid Dispersion with PVP K-3016.98-fold higher solubility in water compared to raw this compound[6][7]
TPGS/Soluplus Mixed NanomicellesDrug loading of 2.47 ± 0.01% with an encapsulation efficiency of 99.18 ± 0.76%[9][11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent
  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-20 mg/mL).

  • Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution:

    • For cell culture experiments, perform a serial dilution of the stock solution in the complete cell culture medium to achieve the desired final concentration.

    • Crucially , ensure the final concentration of DMSO is non-toxic to the cells (typically <0.5%).

    • Always include a vehicle control in your experiments with the same final concentration of DMSO.

Protocol 2: Preparation of an this compound Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol is adapted from a method using polyvinylpyrrolidone K-30 (PVP K-30) as the hydrophilic polymer.[6]

  • Dissolution of this compound: Dissolve a specific amount of this compound in ethanol.

  • Dissolution of Polymer: In a separate container, dissolve the hydrophilic polymer (e.g., PVP K-30) in ethanol. The ratio of this compound to polymer may need to be optimized.

  • Mixing: Combine the two solutions and mix thoroughly, for instance, by ultrasonic stirring for 20 minutes.[6]

  • Solvent Evaporation: Remove the ethanol using a rotary evaporator at an elevated temperature (e.g., 60°C) under vacuum.

  • Drying: Dry the resulting solid dispersion under reduced pressure at a suitable temperature (e.g., 50°C) for an extended period (e.g., 12 hours) to remove any residual solvent.[6]

  • Processing: Crush the dried solid dispersion and sieve it to obtain a uniform powder.

  • Reconstitution: The resulting powder can be dissolved in aqueous buffers or cell culture medium for your assays.

Protocol 3: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This is a general protocol for preparing liposomes.

  • Lipid Film Formation:

    • Dissolve this compound and lipids (e.g., soy lecithin and cholesterol) in an organic solvent such as a chloroform:methanol mixture in a round-bottom flask.[20]

    • Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration:

    • Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask.

    • Hydrate the lipid film by gentle agitation or sonication, which will cause the lipids to self-assemble into liposomes, encapsulating the this compound.

  • Sonication (Optional): To reduce the size of the liposomes and create a more uniform suspension, the mixture can be sonicated using a probe sonicator or a bath sonicator.

  • Purification (Optional): To remove any unencapsulated this compound, the liposome suspension can be centrifuged or subjected to size exclusion chromatography.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Experimental Assay stock This compound Powder dissolve High Concentration Stock stock->dissolve Dissolve solvent Organic Solvent (e.g., DMSO) dilute Final Working Solution dissolve->dilute Dilute medium Aqueous Buffer / Cell Medium medium->dilute assay Cell-based or Biochemical Assay dilute->assay Add to Assay

Workflow for this compound Solution Preparation.

amentoflavone_formulation_strategies cluster_strategies Solubility Enhancement Strategies cluster_outcome Outcome This compound This compound (Poor Aqueous Solubility) solid_dispersion Solid Dispersion (with Polymers like PVP K-30) This compound->solid_dispersion nanoparticles Nanoparticle Formulation (Liposomes, Nanomicelles, SLNs) This compound->nanoparticles cyclodextrin Cyclodextrin Complexation This compound->cyclodextrin improved_solubility Improved Aqueous Solubility & Dispersibility solid_dispersion->improved_solubility nanoparticles->improved_solubility cyclodextrin->improved_solubility

Strategies to Enhance this compound Solubility.

This compound Inhibition of the NF-κB Signaling Pathway.

References

Technical Support Center: Optimizing Amentoflavone Extraction from Ginkgo biloba

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of amentoflavone from Ginkgo biloba.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound from Ginkgo biloba leaves?

A1: The primary factors that significantly impact this compound extraction yield are the choice of extraction method, the type and concentration of the solvent, the extraction temperature, and the duration of the extraction process. The selection of plant material is also crucial, as the concentration of this compound can vary between different parts of the Ginkgo biloba tree.

Q2: Which extraction method is most effective for obtaining this compound?

A2: Several methods can be employed, each with its advantages and disadvantages. Conventional solvent extraction is common, but modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher yields in shorter times.[1][2] Enzyme-Assisted Extraction (EAE) is another promising method that can enhance yield by breaking down the plant cell wall.[3][4] The optimal method may depend on the specific laboratory setup and desired scale of extraction.

Q3: What is the recommended solvent for this compound extraction?

A3: Ethanol and ethanol-water mixtures are widely used and effective solvents for extracting flavonoids, including this compound.[3] A 70% ethanol solution is often cited as a highly effective solvent.[5] Deep eutectic solvents (DESs) have also been explored as greener and potentially more efficient alternatives.[6] The choice of solvent should be based on a balance of extraction efficiency, cost, safety, and environmental impact.

Q4: How does temperature affect the stability and yield of this compound during extraction?

A4: Generally, increasing the extraction temperature can improve the solubility of this compound and enhance extraction efficiency. However, excessively high temperatures can lead to the degradation of the compound. For many methods, a moderate temperature range of 40-60°C is recommended to balance yield and stability.[7]

Q5: Where is this compound found in the highest concentration in the Ginkgo biloba plant?

A5: this compound is a biflavonoid, and its concentration varies across different tissues of the Ginkgo biloba tree. While leaves are a common source for flavonoid extraction, some studies have shown that this compound can be the predominant biflavonoid in the bark of the tree.[1] Researchers should consider the specific plant part when optimizing for this compound.

Troubleshooting Guides

Extraction Process
Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inefficient Extraction Method: The chosen method may not be optimal for this compound. 2. Inappropriate Solvent: The polarity of the solvent may not be suitable for this compound. 3. Suboptimal Parameters: Extraction time, temperature, or solid-to-liquid ratio may be inadequate. 4. Poor Quality Raw Material: The Ginkgo biloba leaves may have a naturally low this compound content.1. Method Comparison: If possible, compare the yield from your current method with an alternative, such as UAE or MAE.[1] 2. Solvent Optimization: Test different concentrations of ethanol (e.g., 50%, 70%, 90%) or consider alternative solvents.[3] 3. Parameter Optimization: Systematically vary the extraction time and temperature to find the optimal conditions for your setup. 4. Material Sourcing and Analysis: Ensure the use of high-quality, properly identified Ginkgo biloba leaves. Consider analyzing the raw material for its initial this compound content.
Extract Contamination (e.g., with chlorophyll) 1. Solvent Polarity: Highly polar solvents may co-extract undesirable compounds. 2. Extended Extraction Time: Prolonged exposure to the solvent can increase the extraction of impurities.1. Solvent Adjustment: Try a slightly less polar solvent or a different solvent system. 2. Reduce Extraction Time: Optimize for the shortest effective extraction time. 3. Pre-extraction Wash: Consider a pre-wash with a non-polar solvent like hexane to remove some pigments before the main extraction.
Degradation of this compound 1. Excessive Heat: High temperatures during extraction or solvent evaporation can degrade the compound. 2. Light Exposure: this compound may be sensitive to photodegradation. 3. Oxidation: Exposure to air for prolonged periods can lead to oxidative degradation.1. Temperature Control: Maintain a moderate extraction temperature and use a rotary evaporator under vacuum for solvent removal to keep temperatures low.[7] 2. Protect from Light: Conduct experiments in low-light conditions or use amber glassware. 3. Inert Atmosphere: If sensitivity is high, consider performing the extraction under an inert atmosphere (e.g., nitrogen).
HPLC-DAD Quantification
Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too concentrated a sample. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase may be causing interactions with the stationary phase. 3. Column Contamination or Degradation: The column may be dirty or have lost its stationary phase.1. Dilute Sample: Dilute the sample extract before injection. 2. Adjust Mobile Phase: Modify the pH of the mobile phase. For flavonoids, an acidic mobile phase (e.g., with formic or phosphoric acid) is common.[8] 3. Column Maintenance: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[9]
Inconsistent Retention Times 1. Mobile Phase Composition Fluctuation: Inconsistent mixing of the mobile phase solvents. 2. Temperature Fluctuations: Changes in ambient temperature can affect retention times. 3. Pump Malfunction: The HPLC pump may not be delivering a consistent flow rate.1. Prepare Fresh Mobile Phase: Ensure the mobile phase is well-mixed and degassed.[10] 2. Use a Column Oven: Maintain a constant column temperature using a column oven.[10] 3. Pump Maintenance: Check the pump for leaks and perform routine maintenance as per the manufacturer's instructions.
Low Detector Response 1. Incorrect Wavelength: The detection wavelength is not set at the absorbance maximum for this compound. 2. Detector Lamp Issue: The detector lamp may be nearing the end of its life. 3. Low Analyte Concentration: The concentration of this compound in the injected sample is below the detection limit.1. Optimize Wavelength: Determine the UV absorbance maximum for this compound (typically around 330-350 nm) and set the detector accordingly. 2. Replace Lamp: Check the lamp's energy output and replace it if necessary. 3. Concentrate Sample: If the concentration is too low, consider concentrating the extract before analysis.

Data Presentation

Table 1: Comparison of this compound Yield with Different Extraction Methods

Extraction MethodSolventDurationThis compound Yield (µg/g dw)Reference
Solid-Liquid Extraction (SLE)70% Ethanol45 min~150[1]
Ultrasound-Assisted Extraction (UAE)70% Ethanol45 min~180[1]
Mechanical-Assisted Extraction (MAE)70% Ethanol45 min~170[1]
Enzyme-Assisted Extraction (EAE)70% Ethanol4 h~200[1]
Supercritical CO₂ + Co-solvent78.5% Ethanol2.02 h4470 (from Taxus chinensis)[11]

Note: The supercritical CO₂ extraction was performed on a different plant material (Taxus chinensis) and is included for comparative purposes of the technique's potential.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry the Ginkgo biloba leaves at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried leaves into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered leaves and place it in a suitable extraction vessel.

    • Add 20 mL of 70% ethanol (solid-to-liquid ratio of 1:20 w/v).

    • Place the vessel in an ultrasonic bath.

    • Sonication parameters: Set the temperature to 50°C and the ultrasonic power to 100 W.

    • Extract for 30 minutes.

  • Sample Recovery:

    • After extraction, centrifuge the mixture at a high speed (e.g., 4000 rpm) for 10 minutes to separate the supernatant from the solid residue.

    • Carefully decant the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean vial for HPLC analysis.

Protocol 2: HPLC-DAD Quantification of this compound
  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD), a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Gradient Program: A typical gradient might start with a high proportion of Solvent A, gradually increasing the proportion of Solvent B over 30-40 minutes to elute the compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at the absorbance maximum of this compound (e.g., 330 nm).

  • Standard Preparation:

    • Prepare a stock solution of this compound standard of known concentration in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.

  • Quantification:

    • Inject the prepared standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared sample extracts.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Extraction_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Analysis raw_material Ginkgo biloba Leaves drying Drying (40-50°C) raw_material->drying grinding Grinding (40-60 mesh) drying->grinding extraction Extraction (e.g., UAE, MAE, EAE) grinding->extraction parameters Parameters: - Solvent (e.g., 70% Ethanol) - Temperature (e.g., 50°C) - Time (e.g., 30 min) extraction->parameters centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc HPLC-DAD Analysis filtration->hplc quantification Quantification hplc->quantification

Caption: General workflow for this compound extraction and analysis.

Troubleshooting_Flowchart start Low this compound Yield check_params Are extraction parameters (time, temp, solvent) optimized? start->check_params optimize_params Optimize parameters based on literature or systematic experiments. check_params->optimize_params No check_method Is the extraction method efficient? check_params->check_method Yes optimize_params->check_method try_advanced_method Consider alternative methods (UAE, MAE, EAE). check_method->try_advanced_method No check_material Is the raw material quality sufficient? check_method->check_material Yes try_advanced_method->check_material source_new_material Source and analyze new G. biloba material. check_material->source_new_material No end Yield Improved check_material->end Yes source_new_material->end

Caption: Troubleshooting flowchart for low this compound yield.

References

assessing amentoflavone stability under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the stability of amentoflavone under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning yellow/brown. What is causing this discoloration?

A1: A yellow or brown discoloration in your this compound solution is a common indicator of degradation. This is often due to oxidation of the phenolic hydroxyl groups present in the this compound structure. This process can be accelerated by exposure to air (oxygen), light, and the presence of metal ions. To mitigate this, it is recommended to use freshly prepared solutions, degas your solvents, and store stock solutions under an inert atmosphere (e.g., nitrogen or argon) at -20°C.

Q2: I'm observing precipitation in my aqueous this compound solution. How can I improve its solubility?

A2: this compound has low solubility in aqueous buffers, which can lead to precipitation. To enhance solubility, first dissolve the this compound in an organic co-solvent such as DMSO, ethanol, or dimethylformamide (DMF).[1] You can then dilute this stock solution with your aqueous buffer to the desired final concentration. It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day due to potential stability issues.[1]

Q3: I am getting inconsistent results in my cell-based assays with this compound. Could stability be a factor?

A3: Yes, inconsistent results can be a consequence of this compound degradation in your cell culture medium. Given its limited stability in aqueous environments, it is crucial to prepare fresh this compound solutions for each experiment. If your experiments are lengthy, consider replenishing the this compound-containing medium at appropriate intervals to maintain a consistent concentration of the active compound.

Q4: What are the primary factors that can cause this compound to degrade during my experiments?

A4: The main factors contributing to this compound degradation are:

  • pH: this compound is susceptible to hydrolysis, particularly under basic conditions. Maintaining a slightly acidic to neutral pH (pH 4-7) is generally recommended to minimize this.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.

  • Light: Exposure to UV or visible light can induce photodegradation. It is advisable to protect this compound solutions from light by using amber vials or covering the containers with aluminum foil.

  • Oxidation: The presence of oxygen or oxidizing agents can lead to the degradation of this compound. Using degassed solvents and storing under an inert atmosphere can help prevent this.[2]

  • Presence of Metal Ions: Metal ions can catalyze the degradation of flavonoids. The use of chelating agents like EDTA may be beneficial in certain formulations.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected Peaks in HPLC Chromatogram Degradation of this compound.Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. Ensure the HPLC method is stability-indicating.
Loss of Potency in Biological Assays This compound has degraded in the experimental medium.Prepare fresh solutions of this compound for each experiment. Minimize the exposure of the compound to harsh conditions (light, high temperature).
Poor Solubility in Aqueous Buffers Low intrinsic solubility of this compound.Use a co-solvent (e.g., DMSO, ethanol) to prepare a stock solution before diluting with the aqueous buffer.[1]
Discoloration of Solid this compound Long-term storage issues or exposure to light/air.Store solid this compound at -20°C in a tightly sealed container, protected from light.[1]

Quantitative Data on this compound Stability

While specific public domain data on the degradation kinetics of this compound is limited, the following tables provide an illustrative overview of the expected stability trends based on the behavior of similar flavonoids under forced degradation conditions. Note: This data is hypothetical and should be confirmed experimentally.

Table 1: Illustrative Stability of this compound under Different pH Conditions at 37°C

pHConditionExpected StabilityPotential Degradation Products
2AcidicRelatively StableMinimal degradation
7NeutralModerately StableSlow oxidation and hydrolysis products
9BasicUnstableRapid hydrolysis and oxidation products

Table 2: Illustrative Stability of this compound under Other Stress Conditions

Stress ConditionDurationExpected DegradationPotential Degradation Products
80°C24 hoursSignificantThermal decomposition products
3% H₂O₂8 hoursSignificantOxidized derivatives
High-Intensity UV Light4 hoursSignificantPhotodegradation products

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general reverse-phase HPLC method that can be optimized for your specific instrumentation and experimental needs.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).

    • Example Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30-31 min: 90% to 30% B

      • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 335 nm.

Protocol 2: Forced Degradation Studies for this compound

These studies are crucial for understanding the degradation pathways of this compound and for developing a stability-indicating analytical method.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature (25°C) for 30, 60, 120, and 240 minutes.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for 1, 4, 8, and 24 hours, protected from light.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 80°C for 24, 48, and 72 hours.

    • At each time point, dissolve a portion of the sample in the initial solvent and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in the mobile phase) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples by HPLC at appropriate time intervals.

Visualizations

Experimental Workflow for this compound Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 25°C) stock->base Expose to stress oxidation Oxidation (3% H2O2, 25°C) stock->oxidation Expose to stress thermal Thermal (80°C, solid) stock->thermal Expose to stress photo Photodegradation (ICH Q1B) stock->photo Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points data Data Evaluation (Degradation %, Purity) hplc->data

Caption: Workflow for assessing this compound stability.

This compound's Interaction with the ERK/NF-κB Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk ikb IκB erk->ikb Phosphorylates & Inhibits nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation gene Inflammatory Gene Expression nfkb_n->gene Activates This compound This compound This compound->erk Inhibits G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activates pip2 PIP2 pip3 PIP3 pip2->pip3 Phosphorylates pdk1 PDK1 pip3->pdk1 Recruits akt Akt pip3->akt Recruits pdk1->akt Phosphorylates downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream Activates/Inhibits This compound This compound This compound->pi3k Inhibits This compound->akt Inhibits

References

Amentoflavone Production for Clinical Trials: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when scaling up amentoflavone production for clinical trials.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound and which offer the highest content?

This compound is a naturally occurring biflavonoid found in over 120 plant species.[1] The most common sources belong to the Selaginellaceae, Cupressaceae, and Calophyllaceae families.[1] Among these, plants of the Selaginella species, such as Selaginella tamariscina and Selaginella doederleinii, are frequently cited as having significant this compound content, often ranging from 0.4% to 1.4%.

Q2: Why is this compound's bioavailability so low and what is the main consequence for clinical trials?

This compound's primary challenge for clinical application is its inherently low oral bioavailability.[2] This is attributed to its poor aqueous solubility, extensive metabolism, and significant hepatic first-pass effects.[2][3] Consequently, when administered orally in its raw form, it results in minimal systemic absorption, which can limit its therapeutic efficacy and complicate dose-response studies in clinical trials.[2] Pharmacokinetic studies in rats show that after oral administration, as much as 90.7% of the total this compound circulates as conjugated metabolites, with the bioavailability of free this compound being extremely low (0.04% ± 0.01%).[4]

Q3: What are the main strategies to improve the bioavailability of this compound?

To overcome low bioavailability, various formulation strategies are being explored.[2] One of the most effective methods is the development of amorphous solid dispersions (ASDs).[2] By combining the this compound extract with a hydrophilic polymer carrier, the solubility and dissolution rate can be significantly increased.[5] This approach has been shown to improve the oral bioavailability of this compound by approximately two-fold compared to suspensions.[3]

Q4: Is chemical synthesis a viable option for large-scale this compound production?

While total and semi-synthetic methods for this compound have been developed, they present challenges for large-scale production.[6] These syntheses can be complex, involving multiple steps, which increases both the cost and difficulty of production.[7] However, synthetic approaches, such as those utilizing Suzuki coupling, are significant as they offer a potential solution to the limited availability of this compound from natural sources.[8]

Troubleshooting Guides

Issue 1: Low Extraction Yield

Problem: The yield of this compound from the plant source is consistently lower than expected.

Possible Causes & Solutions:

  • Suboptimal Extraction Method: The choice of extraction technique significantly impacts yield. Maceration has been shown to produce higher percentage yields for leaves and barks compared to Soxhlet extraction in some Calophyllum species.[9] For Taxus chinensis, supercritical CO2 (SFE-CO2) extraction has been optimized to yield up to 4.47 mg/g of this compound.[1][10]

  • Incorrect Solvent System: The solvent plays a crucial role. For SFE-CO2, a co-solvent of 78.5% ethanol was found to be optimal.[10] For conventional extraction of Selaginella tamariscina, 85% (v/v) ethanol has been used effectively.[11]

  • Inefficient Extraction Parameters: Temperature, time, and pressure must be optimized. For SFE-CO2, optimal conditions were found to be 48°C and 25 MPa for 2.02 hours.[10] For accelerated solvent extraction (ASE) from Selaginella tamariscina, conditions include methanol as the solvent at 110°C for 5 minutes.[12]

Issue 2: Poor Purity of Isolated this compound

Problem: The final product contains significant impurities, such as other flavonoids.

Possible Causes & Solutions:

  • Ineffective Purification Technique: A single purification method may be insufficient. Combining techniques is often necessary. Traditional methods involve sequential column chromatography using silica gel and Sephadex LH-20, but this can be cumbersome for industrial scale-up.[11]

  • Non-Optimized Chromatography Conditions:

    • Macroporous Resin Chromatography: This is a common technique for initial purification. Using a 70% (v/v) ethanol solution for elution can achieve a process transfer rate of about 60%.[11] However, using a 40% ethanol wash first is crucial to remove water-soluble impurities, though some product loss may occur.[11]

    • High-Speed Counter-Current Chromatography (HSCCC): This technique can yield high-purity this compound. Using a solvent system of n-hexane:ethyl acetate:methanol:water (2.2:2.8:2:3, v/v/v), 65.31 mg of this compound with 98% purity was isolated from approximately 2.5 g of crude Selaginella tamariscina extract.[13]

Issue 3: Inconsistent Results in Bioavailability Studies

Problem: Pharmacokinetic data shows high variability and poor systemic exposure after oral administration.

Possible Causes & Solutions:

  • Poor Formulation: Administering raw or unprocessed this compound extract will lead to minimal absorption.[2] The compound's poor aqueous solubility is a key rate-limiting step.[3]

  • Solution: Develop an Amorphous Solid Dispersion (ASD):

    • Rationale: ASDs disperse the hydrophobic this compound molecules within a hydrophilic polymer carrier at a molecular level.[5] This prevents crystallization and enhances dissolution in the gastrointestinal tract.

    • Effectiveness: Studies on rats have demonstrated that formulating a Selaginella doederleinii extract as an ASD significantly increases the maximum plasma concentration (Cmax) and the area under the curve (AUC), thereby enhancing oral bioavailability.[2][5]

Data Presentation

Table 1: Comparison of this compound Extraction Yields

Plant SourceExtraction MethodKey ParametersYieldReference
Taxus chinensisSupercritical CO2 (SFE-CO2)48°C, 25 MPa, 2.02 h, 78.5% ethanol4.47 mg/g[10]
Chamaecyparis obtusaDeep Eutectic Solvent70°C, 40 min, 0.1 g/mL solid/liquid ratio0.518 mg/g[1]
Calophyllum canumMacerationMethanol30.39 µg/mL (in extract)[9][14]
Calophyllum rubiginosumMacerationMethanol24.23 µg/mL (in extract)[9][14]

Table 2: Purity of this compound from Different Purification Methods

Crude SourcePurification MethodSolvent System / EluentPurityReference
Selaginella tamariscinaHSCCCn-hexane:ethyl acetate:methanol:water (2.2:2.8:2:3)98%[13]
Selaginella doederleiniiHSCCCn-hexane:ethyl acetate:methanol:water (1:2:1.5:1.5)91.4%[13]
Synthetic AminoflavonesColumn ChromatographySilica Gel, Ethyl acetate/hexane (8:2)>95%[15]

Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

FormulationCmax (Maximum Plasma Concentration)AUC (Area Under the Curve)Bioavailability (Relative)Reference
Raw Extract SuspensionLowLowBase[2][3]
Amorphous Solid Dispersion (ASD)Significantly IncreasedSignificantly Increased~2-fold higher than suspension[3]
Oral Gavage (300 mg/kg)--Free AMF: 0.04%; Conjugated AMF: 0.16%[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Selaginella tamariscina

This protocol is based on a method for preparing a crude extract for further purification.

  • Preparation: Pulverize dried Selaginella tamariscina plant material to pass through a 20-mesh sieve.[11]

  • Extraction:

    • Take 1 kg of the powdered medicinal material.

    • Add 10 times the weight (10 L) of 85% (v/v) ethanol.[11]

    • Perform reflux extraction for 1 hour.[11]

    • Repeat the extraction process a second time with fresh solvent.

  • Concentration:

    • Filter the extracts and merge the two solutions.

    • Recover the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.[11]

  • Storage: Store the concentrate at 4°C for subsequent purification.

Protocol 2: Quantification of this compound using HPLC

This protocol is a validated method for quantifying this compound in plant extracts.[9][14][16]

  • Chromatographic System:

    • Column: Reverse-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm).[9][16]

    • Mobile Phase: Isocratic mixture of water and acetonitrile (55:45 v/v).[9] An alternative is water:acetonitrile:formic acid (60:40:0.1% v/v/v).[16]

    • Flow Rate: 1.0 mL/min.[9][16]

    • Detection: UV or DAD detector at 270 nm or 330 nm.[9][16]

    • Injection Volume: 20 µL.[14]

  • Sample Preparation:

    • Dissolve 1 mg of the dried plant extract in 1 mL of HPLC-grade methanol to achieve a concentration of 1000 µg/mL.[14]

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.[16][17]

  • Standard Curve Preparation:

    • Prepare a stock solution of pure this compound standard (e.g., 1000 µg/mL in methanol).

    • Perform serial dilutions to create working standards with concentrations ranging from 2.5 to 100 µg/mL.[9][14]

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Mandatory Visualizations

G cluster_start Phase 1: Sourcing & Extraction cluster_purification Phase 2: Purification cluster_formulation Phase 3: Formulation & QC Plant Material Plant Material Extraction Extraction Plant Material->Extraction Crude Extract Crude Extract Extraction->Crude Extract Purification Purification (e.g., Column Chromatography, HSCCC) Crude Extract->Purification High-Purity this compound High-Purity this compound Purification->High-Purity this compound Formulation Formulation (e.g., Amorphous Solid Dispersion) High-Purity this compound->Formulation QC Quality Control (QC) (HPLC Analysis) Formulation->QC Final Product Final Product QC->Final Product

Caption: General workflow for scaling up this compound production.

G Crude Extract Crude Extract Step1 Macroporous Resin Chromatography Crude Extract->Step1 Step2 Fraction Collection (70% EtOH Elution) Step1->Step2 Step3 Solvent Evaporation Step2->Step3 Step4 Further Purification (e.g., HSCCC or Prep-HPLC) Step3->Step4 Final Product This compound (>98% Purity) Step4->Final Product

Caption: Detailed workflow for this compound purification.

G Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Proliferation Cell Proliferation mTOR->Cell Proliferation This compound This compound This compound->PI3K This compound->Akt

Caption: this compound's inhibition of the PI3K/Akt signaling pathway.

G Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Gene Transcription This compound This compound This compound->IKK Complex Inhibits Activation

Caption: this compound's inhibition of the NF-κB signaling pathway.

References

Technical Support Center: Mitigating Amentoflavone Interference with Metal Ions in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers encountering challenges with amentoflavone's metal-chelating properties in experimental settings. This compound's propensity to bind metal ions, a key aspect of its antioxidant activity, can also be a source of interference in various biochemical and cell-based assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with metal ions?

A1: this compound is a naturally occurring biflavonoid found in various plants. Its structure contains multiple hydroxyl and carbonyl groups that can act as chelation sites, binding to metal ions in solution. This metal-binding ability is a recognized mechanism of its antioxidant properties but can also lead to unintended interference in experimental assays where metal ions play a crucial role.

Q2: Which metal ions does this compound interact with, and how strong are these interactions?

A2: this compound is known to chelate several divalent and trivalent metal ions. The strength of these interactions varies. It exhibits a particularly high affinity for copper (Cu²⁺).[1][2] While comprehensive quantitative data for all metal ions is not available, studies on related flavonoids suggest interactions with iron (Fe²⁺, Fe³⁺) and zinc (Zn²⁺) are also significant.[3]

Q3: What are the common experimental problems caused by this compound's metal chelation?

A3: this compound's metal chelation can lead to a variety of issues, including:

  • Inhibition of metalloenzymes: By sequestering essential metal cofactors, this compound can appear as an enzyme inhibitor.

  • Interference with metal-dependent assays: Assays that rely on metal ion catalysis or detection can be compromised.

  • Alteration of cellular responses: In cell-based assays, chelation of trace metals from the culture medium can affect cell viability, signaling pathways, and other cellular processes, leading to misinterpretation of this compound's biological effects.[2][4][5]

  • Artifacts in viability assays: In assays like the MTT assay, the reducing properties of flavonoids can directly reduce the tetrazolium salt, leading to a false positive signal for cell viability.

Q4: How can I prevent or mitigate this interference in my experiments?

A4: Several strategies can be employed:

  • Use of a strong chelating agent: Adding a chelator like Ethylenediaminetetraacetic acid (EDTA) to your buffers can sequester trace metal contaminants.

  • Preparation of metal-free solutions: Using high-purity water and reagents, and treating solutions to remove trace metals, is crucial for sensitive assays.

  • Acid-washing of glassware: Proper cleaning of all labware to remove trace metal contaminants is essential.

  • Inclusion of appropriate controls: Running control experiments with and without this compound and/or a strong chelator can help identify and account for interference.

Data Presentation: this compound and Related Flavonoid Metal Ion Affinities

While specific stability constants for this compound with all relevant metal ions are not extensively documented, the following table provides the known binding affinity for Cu²⁺ and data for structurally related flavonoids to offer a comparative perspective.

FlavonoidMetal IonStability Constant (log K) / pMMethodReference
This compound Cu²⁺pCu = 10.44 at pH 7.4Spectropotentiometric titration[1][2]
QuercetinFe²⁺K = 8.30 x 10⁻⁵ M⁻¹Not Specified[3]
QuercetinFe³⁺K = 3.86 x 10⁻⁶ M⁻¹Not Specified[3]
ApigeninFe²⁺/Cu²⁺Qualitatively shown to decrease stabilityDegradation Rate Analysis[1][6]
LuteolinFe²⁺/Cu²⁺Qualitatively shown to increase stability by forming complexesDegradation Rate Analysis[1][6]
GenisteinVariousQualitatively shown to form complexesGeneral Review[7]

Note: The binding affinities of flavonoids for metal ions can be influenced by factors such as pH and the solvent system used.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Unexpected Inhibition in an Enzyme Assay
  • Symptom: You observe a dose-dependent decrease in the activity of your enzyme of interest in the presence of this compound, but you suspect this may not be due to direct binding to the enzyme's active site.

  • Potential Cause: If the enzyme is a metalloenzyme, this compound may be chelating an essential metal cofactor, leading to apparent inhibition.

  • Troubleshooting Workflow:

    Start Unexpected Enzyme Inhibition CheckEnzyme Is the enzyme a metalloenzyme? Start->CheckEnzyme Yes1 Yes CheckEnzyme->Yes1 Yes NoLink1 No CheckEnzyme->NoLink1 No No1 Interference is less likely due to metal chelation. Consider other mechanisms (e.g., aggregation, non-specific binding). AddCofactor Perform experiment with excess metal cofactor. Yes1->AddCofactor NoLink1->No1 InhibitionReversed Is inhibition reversed or reduced? AddCofactor->InhibitionReversed Yes2 Yes InhibitionReversed->Yes2 Yes No2 No InhibitionReversed->No2 No Conclusion1 Conclusion: this compound is likely chelating the metal cofactor. Yes2->Conclusion1 Conclusion2 Conclusion: Inhibition is likely not due to chelation of this cofactor. Investigate other mechanisms. No2->Conclusion2

    Troubleshooting unexpected enzyme inhibition.

Issue 2: Inconsistent or Unexpected Results in a Cell Viability Assay (e.g., MTT)
  • Symptom: You observe an unexpected increase in cell viability at higher concentrations of this compound, or your results are not reproducible.

  • Potential Cause: this compound, as a reducing agent, can directly reduce the MTT reagent to formazan, leading to a false-positive signal that is independent of cellular metabolic activity. Alternatively, chelation of essential trace metals from the culture medium could be affecting cell health in an uncontrolled manner.

  • Troubleshooting Workflow:

    Start Inconsistent/Unexpected Cell Viability Results CellFreeControl Run a cell-free control: This compound + MTT reagent in media Start->CellFreeControl ColorChange Does the solution turn purple? CellFreeControl->ColorChange Yes1 Yes ColorChange->Yes1 Yes No1 No ColorChange->No1 No Conclusion1 Conclusion: this compound directly reduces MTT. Use an alternative viability assay (e.g., SRB, CellTiter-Glo). Yes1->Conclusion1 ChelationControl Investigate metal chelation effects. Run experiment in trace metal-depleted vs. supplemented media. No1->ChelationControl ResultsDiffer Are results significantly different between media conditions? ChelationControl->ResultsDiffer Yes2 Yes ResultsDiffer->Yes2 Yes No2 No ResultsDiffer->No2 No Conclusion2 Conclusion: this compound's effect is likely influenced by metal chelation. Use metal-controlled media for experiments. Yes2->Conclusion2 Conclusion3 Conclusion: Interference is likely due to other factors. Investigate compound stability, solubility, etc. No2->Conclusion3

    Troubleshooting cell viability assay interference.

Experimental Protocols

Protocol 1: Preparation of Trace Metal-Free Buffers

This protocol describes the preparation of buffers with minimized trace metal contamination, which is critical for studying the effects of metal-chelating compounds like this compound.

Materials:

  • Ultra-pure water (18.2 MΩ·cm)

  • High-purity buffer components (e.g., Tris, HEPES, salts) designated as "for molecular biology" or "trace metal-free"

  • Chelating resin (e.g., Chelex 100)

  • Acid-washed glassware and plasticware (see Protocol 2)

  • 0.22 µm sterile filter

Procedure:

  • Prepare a chelating resin column:

    • Swell the chelating resin in ultra-pure water according to the manufacturer's instructions.

    • Pack the resin into a column, ensuring no air bubbles are trapped.

    • Wash the column extensively with ultra-pure water.

  • Prepare the buffer solution:

    • In an acid-washed beaker, dissolve the high-purity buffer components in ultra-pure water to approximately 90% of the final volume.

  • Remove trace metals:

    • Pass the buffer solution through the prepared chelating resin column at a slow, controlled flow rate.

    • Alternatively, for smaller volumes, add a small amount of the chelating resin to the buffer solution, stir for several hours, and then carefully decant or filter the solution to remove the resin.

  • Final adjustments and sterilization:

    • Adjust the pH of the metal-depleted buffer to the desired value using high-purity acid or base.

    • Bring the solution to the final volume with ultra-pure water.

    • Sterilize the buffer by passing it through a 0.22 µm sterile filter into an acid-washed, sterile storage bottle.

Protocol 2: Acid-Washing of Glassware and Plasticware

This procedure is essential for removing trace metal contaminants from labware.

Materials:

  • Detergent solution (phosphate-free)

  • 10% (v/v) Hydrochloric acid (HCl) or Nitric acid (HNO₃) solution (use trace metal grade acid)

  • Ultra-pure water (18.2 MΩ·cm)

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat)

Procedure:

  • Initial Cleaning:

    • Wash the labware thoroughly with a phosphate-free detergent solution to remove all organic residues.

    • Rinse extensively with tap water, followed by several rinses with deionized water.

  • Acid Soaking:

    • Completely immerse the cleaned labware in a 10% HCl or HNO₃ solution in a designated acid bath.

    • Allow the labware to soak for a minimum of 24 hours.

  • Final Rinsing:

    • Carefully remove the labware from the acid bath and rinse thoroughly with deionized water.

    • Perform a final rinse (at least 5-6 times) with ultra-pure water, ensuring all surfaces are contacted.

  • Drying and Storage:

    • Allow the labware to air dry in a clean, dust-free environment (e.g., a laminar flow hood or a covered rack).

    • Store the acid-washed labware covered to prevent re-contamination.

Protocol 3: Mitigating Metal Ion Interference in an Enzyme Assay Using EDTA

This protocol provides a method to determine if the observed inhibition by this compound is due to metal chelation by using EDTA as a competing chelator.

Materials:

  • Your enzyme, substrate, and buffer system

  • This compound stock solution

  • EDTA stock solution (e.g., 0.5 M, pH 8.0), prepared in ultra-pure water

  • Multi-well plate and plate reader

Procedure:

  • Prepare reaction mixtures:

    • Control (No Inhibition): Buffer + Enzyme + Vehicle (e.g., DMSO)

    • This compound Inhibition: Buffer + Enzyme + this compound

    • EDTA Control: Buffer + Enzyme + EDTA (at a final concentration sufficient to chelate trace metals, e.g., 1 mM)

    • This compound + EDTA: Buffer + Enzyme + EDTA + this compound

  • Pre-incubation:

    • Pre-incubate the enzyme with this compound and/or EDTA in the buffer for a set period (e.g., 15-30 minutes) at the assay temperature to allow for binding to occur.

  • Initiate the reaction:

    • Add the substrate to all wells to start the enzymatic reaction.

  • Measure activity:

    • Monitor the reaction progress by measuring the appropriate signal (e.g., absorbance, fluorescence) over time.

  • Data Analysis:

    • Calculate the initial reaction rates for each condition.

    • Compare the inhibition caused by this compound in the absence and presence of EDTA. If the inhibitory effect of this compound is significantly reduced in the presence of EDTA, it strongly suggests that the mechanism of inhibition involves metal chelation.

Signaling Pathway and Workflow Diagrams

cluster_0 This compound's Dual Role in Redox Signaling This compound This compound MetalIons Metal Ions (Fe²⁺, Cu²⁺) This compound->MetalIons Chelates ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges AntioxidantEnzymes Antioxidant Enzymes This compound->AntioxidantEnzymes May modulate MetalIons->ROS Catalyzes generation of CellularDamage Cellular Damage ROS->CellularDamage Causes AntioxidantEnzymes->ROS Neutralizes

This compound's interaction with metal ions and ROS.

cluster_1 Experimental Workflow for Investigating this compound's Effects PrepareSolutions Prepare Trace Metal-Free Solutions (Protocol 1) CellCulture Culture cells in metal-controlled medium PrepareSolutions->CellCulture CleanGlassware Use Acid-Washed Glassware (Protocol 2) CleanGlassware->CellCulture AmentoflavoneTreatment Treat cells with this compound +/- EDTA CellCulture->AmentoflavoneTreatment PerformAssay Perform desired assay (e.g., enzyme kinetics, cell viability) AmentoflavoneTreatment->PerformAssay DataAnalysis Analyze data, comparing conditions PerformAssay->DataAnalysis Conclusion Draw conclusions about the role of metal chelation DataAnalysis->Conclusion

Workflow for experiments with this compound.

References

Technical Support Center: Amentoflavone-Drug Interactions via CYP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential for amentoflavone to cause drug-drug interactions through the inhibition of cytochrome P450 (CYP) enzymes. This resource is designed to assist you in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern with this compound and CYP enzymes?

A1: this compound, a naturally occurring biflavonoid found in various plants, has demonstrated potent inhibitory effects on several key human cytochrome P450 enzymes. This inhibition can lead to clinically significant drug-drug interactions (DDIs). When a CYP enzyme is inhibited, the metabolism of other drugs that are substrates for that enzyme can be slowed down, leading to increased plasma concentrations of the drug, which may result in toxicity or adverse effects.

Q2: Which specific CYP enzymes are known to be inhibited by this compound?

A2: In vitro studies have shown that this compound is a potent inhibitor of CYP3A4 and CYP2C9.[1][2] It has also been reported to inhibit CYP2C19 and CYP2D6, although to a lesser extent.[2]

Q3: What is the mechanism of inhibition of CYP enzymes by this compound?

A3: this compound has been shown to exhibit a mixed-type inhibition for both CYP3A4 and CYP2C9.[1][2] This means that this compound can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).

Q4: Is this compound a mechanism-based inhibitor?

A4: While some flavonoids are known to be mechanism-based inhibitors (MBIs) of CYP enzymes, there is currently no definitive public data confirming that this compound is a mechanism-based inhibitor. MBI is characterized by an initial, reversible binding followed by irreversible inactivation of the enzyme. To determine if this compound is an MBI, a time-dependent inhibition assay to determine the inactivation rate constant (k_inact) and the concentration required for half-maximal inactivation (K_I) would be necessary.

Q5: Where can I find detailed protocols for assessing this compound's inhibitory potential in my lab?

A5: This technical support center provides detailed experimental protocols for determining both the half-maximal inhibitory concentration (IC50) and the kinetic parameters of time-dependent inhibition (k_inact and K_I). Please refer to the "Experimental Protocols" section below.

Data Presentation: Quantitative Inhibition Data

The following table summarizes the available in vitro data on the inhibition of major human CYP enzymes by this compound. It is important to note that IC50 values can vary depending on the experimental conditions, including the specific substrate and protein concentration used.

CYP IsoformIC50 (µM)Inhibition TypeKi (µM)k_inact (min⁻¹) / K_I (µM)
CYP3A4 0.07[1]Mixed[1][2]Not ReportedNot Reported
CYP2C9 0.03[1]Mixed[1][2]Not ReportedNot Reported
CYP2C19 23.6[2]Not ReportedNot ReportedNot Reported
CYP2D6 24.3[2]Not ReportedNot ReportedNot Reported

Note: The Ki value for CYP2C9 has been reported to be significantly lower than that of the positive control sulfaphenazole, indicating potent inhibition, though the exact value was not provided in the cited literature.[1]

Experimental Protocols

Determination of IC50 for Direct and Time-Dependent CYP Inhibition

This protocol outlines the general procedure for determining the IC50 of this compound against various CYP isoforms using human liver microsomes (HLMs) or recombinant human CYP enzymes (rhCYPs).

Materials:

  • This compound

  • Human Liver Microsomes (HLMs) or recombinant human CYP enzymes (rhCYPs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • CYP-specific probe substrates (e.g., midazolam for CYP3A4, diclofenac for CYP2C9)

  • Phosphate buffer (pH 7.4)

  • Organic solvent (e.g., DMSO, acetonitrile) for dissolving this compound

  • 96-well microplates

  • Incubator (37°C)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Prepare Solutions:

    • Dissolve this compound in a suitable organic solvent to create a stock solution. Prepare serial dilutions to achieve the desired final concentrations. The final solvent concentration in the incubation should be kept low (typically ≤0.5%) to avoid affecting enzyme activity.

    • Prepare working solutions of HLMs or rhCYPs, NADPH regenerating system, and probe substrates in phosphate buffer.

  • Incubation:

    • For Direct Inhibition (No Pre-incubation):

      • Add HLMs or rhCYPs, this compound (at various concentrations), and probe substrate to the wells of a 96-well plate.

      • Initiate the reaction by adding the NADPH regenerating system.

    • For Time-Dependent Inhibition (Pre-incubation):

      • Add HLMs or rhCYPs and this compound to the wells.

      • Pre-incubate the mixture at 37°C for a defined period (e.g., 30 minutes) in the presence of the NADPH regenerating system to allow for potential mechanism-based inactivation.

      • After pre-incubation, add the probe substrate to initiate the reaction.

  • Reaction Termination:

    • After a specified incubation time (e.g., 10-15 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Analysis:

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of CYP activity at each this compound concentration relative to a vehicle control (no this compound).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram: Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Processing A Prepare this compound Serial Dilutions D Add HLM/rhCYP, this compound, and Substrate to Plate A->D B Prepare HLM/rhCYP and Substrate Solutions B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH System C->E D->E F Incubate for Defined Time E->F G Terminate Reaction (e.g., Acetonitrile) F->G H Centrifuge and Collect Supernatant G->H I LC-MS/MS Analysis of Metabolite H->I J Calculate % Inhibition I->J K Plot % Inhibition vs. [this compound] J->K L Determine IC50 Value K->L

Caption: Workflow for determining the IC50 of this compound.

Determination of k_inact and K_I for Mechanism-Based Inhibition

This protocol is designed to determine if this compound is a mechanism-based inhibitor and to quantify the kinetic parameters of inactivation.

Materials:

  • Same as for IC50 determination.

Procedure:

  • Pre-incubation:

    • Prepare a series of incubations containing HLMs or rhCYPs, the NADPH regenerating system, and varying concentrations of this compound.

    • Incubate these mixtures at 37°C.

  • Time-Point Sampling:

    • At several time points during the pre-incubation (e.g., 0, 5, 10, 15, 30 minutes), withdraw an aliquot from each concentration of this compound.

  • Activity Measurement:

    • Immediately dilute each aliquot into a secondary incubation mixture containing the probe substrate (at a saturating concentration) and additional NADPH regenerating system.

    • Incubate for a short period to measure the remaining enzyme activity.

    • Terminate the reaction and analyze for metabolite formation as described in the IC50 protocol.

  • Data Analysis:

    • For each this compound concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The slope of this line represents the observed inactivation rate constant (k_obs).

    • Plot the k_obs values against the corresponding this compound concentrations.

    • Fit this data to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the concentration of inhibitor that produces half-maximal inactivation (K_I).

Diagram: Experimental Workflow for k_inact and K_I Determination

kinact_KI_Workflow cluster_preinc Pre-incubation (37°C) cluster_sampling Time-Point Sampling cluster_activity Activity Measurement cluster_analysis Data Analysis A Incubate HLM/rhCYP + NADPH with varying [this compound] B Withdraw Aliquots at Multiple Time Points A->B C Dilute Aliquot into Substrate Solution B->C D Measure Remaining Enzyme Activity C->D E Plot ln(% Activity) vs. Pre-incubation Time D->E F Determine k_obs for each [this compound] E->F G Plot k_obs vs. [this compound] F->G H Determine k_inact and K_I G->H

Caption: Workflow for determining k_inact and K_I.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
High variability in results - Pipetting errors- Inconsistent incubation times or temperatures- Batch-to-batch variability of HLMs- Use calibrated pipettes; consider automated liquid handlers.- Ensure precise timing and a calibrated incubator.- Use a single, well-characterized lot of HLMs for a series of experiments.
No or low metabolite formation - Degraded NADPH- Low enzyme activity in HLM batch- Substrate or inhibitor instability- Prepare NADPH solutions fresh daily and keep on ice.- Verify the activity of the HLM batch with a known substrate.- Assess the stability of the compounds in the incubation matrix without NADPH.
IC50 values differ from literature - Different experimental conditions (e.g., protein concentration, substrate concentration, incubation time)- Different source or purity of this compound- Standardize your protocol and compare it to the conditions used in the literature.- Ensure the purity and proper storage of your this compound stock.
Time-dependent inhibition observed, but results are inconsistent - Inadequate pre-incubation time- Instability of this compound or its reactive metabolite- Ensure a sufficient pre-incubation time (e.g., 30 minutes) to allow for maximal inactivation.- Assess the stability of this compound in the incubation matrix.
High background signal - Autofluorescence of this compound- Non-specific binding- Run a control plate with this compound in buffer without the enzyme system to measure and subtract background fluorescence.- Use a low microsomal protein concentration (e.g., ≤ 0.1 mg/mL) to minimize non-specific binding.

References

Technical Support Center: Understanding the Rapid Metabolism and Glucuronidation of Amentoflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the flavonoid amentoflavone. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments related to its rapid metabolism and extensive glucuronidation.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound so low in my animal studies?

A1: The low oral bioavailability of this compound is a well-documented challenge. Following oral administration in rats, the bioavailability of free this compound has been reported to be as low as 0.04% ± 0.01%.[1][2] This is primarily due to two main factors:

  • Extensive First-Pass Metabolism: this compound undergoes rapid and extensive metabolism, particularly glucuronidation, in the intestine and liver before it can reach systemic circulation.[2] After oral administration, as much as 90.7% ± 8.3% of the total this compound in circulation is in the form of conjugated metabolites.[1][2]

  • Poor Aqueous Solubility: this compound is a hydrophobic molecule with low water solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption.[3]

Q2: I am observing very high levels of conjugated metabolites in my plasma samples. Is this expected?

A2: Yes, this is entirely expected. This compound is extensively metabolized into conjugated forms, primarily glucuronides. In rat plasma, after intravenous or intraperitoneal injection, conjugated metabolites can account for 70-73% of the total circulating this compound.[1][2] After oral administration, this percentage increases to over 90%.[1][2] Therefore, detecting high levels of metabolites and very low levels of the parent compound is a typical finding.

Q3: Which enzymes are responsible for the glucuronidation of this compound?

A3: The primary enzymes responsible for the glucuronidation of this compound are UDP-glucuronosyltransferases (UGTs). Specifically, UGT1A1 and UGT1A3 have been identified as the major isoforms involved in its metabolism.

Q4: Can this compound affect the metabolism of other drugs?

A4: Yes, this compound has been shown to be a potent inhibitor of several human UGT isoforms, including UGT1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, and 2B17, with IC50 values ranging from 0.12 µM to 16.81 µM. This broad-spectrum inhibition suggests a potential for herb-drug interactions. Co-administration of this compound with drugs that are primarily cleared by UGT-mediated metabolism could lead to altered pharmacokinetic profiles and potential toxicity of the co-administered drug.

Q5: How can I improve the bioavailability of this compound in my in vivo experiments?

A5: Several formulation strategies can be explored to enhance the oral bioavailability of this compound. One promising approach is the use of amorphous solid dispersions (ASDs). Formulating this compound as an ASD with a hydrophilic polymer carrier has been shown to significantly improve its dissolution and oral bioavailability.

Troubleshooting Guides

In Vitro Experiments
Problem Possible Cause(s) Troubleshooting Steps
Low or no glucuronidation activity in liver microsome incubations. 1. Inactive Microsomes: Improper storage or handling of liver microsomes can lead to loss of enzyme activity. 2. Cofactor Degradation: UDPGA (uridine 5'-diphosphoglucuronic acid) is labile. 3. Inappropriate Incubation Conditions: Suboptimal pH, temperature, or incubation time. 4. Low this compound Concentration: The concentration of this compound may be below the limit of detection of the analytical method.1. Ensure microsomes are stored at -80°C and thawed on ice immediately before use. Run a positive control with a known UGT substrate. 2. Prepare UDPGA solutions fresh for each experiment. 3. Optimize the incubation conditions. A typical starting point is pH 7.4, 37°C, and a 30-60 minute incubation time. 4. Increase the concentration of this compound in the incubation mixture.
High variability between replicate experiments. 1. Inconsistent Pipetting: Inaccurate pipetting of small volumes of microsomes, substrate, or cofactors. 2. Batch-to-Batch Variation in Microsomes: Different lots of microsomes can have varying enzyme activity. 3. Instability of this compound in Solution: this compound may degrade in the incubation buffer over time.1. Use calibrated pipettes and ensure proper mixing of all components. 2. Characterize each new batch of microsomes for its activity with a probe substrate. 3. Prepare this compound stock solutions fresh and minimize their time in aqueous buffers before starting the reaction.
In Vivo Experiments
Problem Possible Cause(s) Troubleshooting Steps
Cannot detect free this compound in plasma after oral administration. 1. Rapid and Extensive Metabolism: As discussed in the FAQs, free this compound is rapidly converted to its glucuronide metabolites. 2. Insufficient Dose: The administered dose may be too low to achieve detectable plasma concentrations of the parent compound. 3. Analytical Method Not Sensitive Enough: The lower limit of quantification (LLOQ) of the analytical method may be too high.1. Measure the total this compound concentration by treating plasma samples with β-glucuronidase/sulfatase to hydrolyze the conjugates back to the parent form. 2. Increase the oral dose, if feasible and within ethical limits. 3. Optimize the LC-MS/MS method to improve sensitivity. This can include optimizing extraction, chromatography, and mass spectrometry parameters.
Inconsistent pharmacokinetic profiles between animals. 1. Variability in Gavage Technique: Inconsistent oral administration can lead to differences in the amount of compound delivered to the stomach. 2. Individual Differences in Metabolism: Genetic and physiological variations between animals can lead to different rates of metabolism. 3. Food Effects: The presence of food in the stomach can affect the absorption of this compound.1. Ensure all personnel are properly trained in oral gavage techniques. 2. Use a sufficient number of animals per group to account for biological variability and perform statistical analysis. 3. Fast animals overnight before dosing to ensure an empty stomach.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Oral (Free AMF) 300---0.04 ± 0.01[1]
Oral (Conjugated AMF) 300---0.16 ± 0.04[1]
Intravenous (Total AMF) 10---100
Intraperitoneal (Total AMF) 10---77.4 ± 28.0[4]

AMF: this compound, Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the plasma concentration-time curve. Note: Specific Cmax, Tmax, and AUC values for oral administration were not consistently reported in a comparable format across the reviewed literature.

Table 2: Inhibitory Effects of this compound on Human UGT Isoforms

UGT IsoformIC50 (µM)Inhibition Type
UGT1A10.12 - 0.78Noncompetitive/Competitive
UGT1A30.85-
UGT1A41.23Competitive
UGT1A616.81-
UGT1A70.23-
UGT1A80.28-
UGT1A90.83Competitive
UGT1A100.18-
UGT2B41.35-
UGT2B170.98-

Data compiled from a study demonstrating this compound as a broad-spectrum inhibitor of human UGTs. The type of inhibition was determined for select isoforms.

Experimental Protocols

Protocol 1: In Vitro this compound Glucuronidation Assay using Human Liver Microsomes

Objective: To determine the rate of this compound glucuronidation by human liver microsomes.

Materials:

  • This compound (analytical standard)

  • Human Liver Microsomes (HLM)

  • UDP-glucuronic acid (UDPGA), trisodium salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid

  • Internal Standard (e.g., apigenin)

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare a stock solution of the internal standard (e.g., 1 mM) in DMSO.

    • Prepare a working solution of UDPGA (e.g., 50 mM) in ultrapure water. Prepare fresh.

    • Prepare a 0.1 M potassium phosphate buffer containing 10 mM MgCl₂.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer with MgCl₂.

      • Human liver microsomes (final concentration 0.2-0.5 mg/mL).

      • This compound working solution (final concentration typically 1-100 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the UDPGA working solution (final concentration 2-5 mM).

    • Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60, 90 minutes) with gentle shaking.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of this compound glucuronide over time using a validated LC-MS/MS method.

    • Monitor the disappearance of the parent this compound.

Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rats

Objective: To determine the pharmacokinetic profile of this compound after oral administration to rats.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Sprague-Dawley rats (male, 200-250 g)

  • Oral gavage needles

  • Heparinized microcentrifuge tubes

  • Centrifuge

  • -80°C freezer

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize rats for at least one week before the experiment.

    • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Prepare a suspension of this compound in the vehicle at the desired concentration.

    • Administer a single oral dose of the this compound suspension to each rat via oral gavage (e.g., 50-100 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into heparinized tubes.

  • Plasma Preparation:

    • Immediately centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean, labeled microcentrifuge tubes and store at -80°C until analysis.

  • Sample Analysis for Total this compound:

    • Thaw plasma samples on ice.

    • To an aliquot of plasma, add β-glucuronidase/sulfatase solution and incubate to hydrolyze the conjugated metabolites.

    • Perform protein precipitation by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge to pellet the protein and analyze the supernatant by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the plasma concentration of this compound at each time point.

    • Use pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and half-life (t1/2).

Visualizations

amentoflavone_metabolism This compound This compound Glucuronide_Metabolites Glucuronide_Metabolites This compound->Glucuronide_Metabolites Glucuronidation Excretion Excretion Glucuronide_Metabolites->Excretion Bile/Urine UGT_Enzymes UGT1A1, UGT1A3 UGT_Enzymes->Glucuronide_Metabolites

Caption: Metabolic pathway of this compound glucuronidation.

pk_workflow cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis Phase Dosing Oral Administration of this compound to Rats Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Isolation Blood_Sampling->Plasma_Separation Enzymatic_Hydrolysis Hydrolysis with β-glucuronidase Plasma_Separation->Enzymatic_Hydrolysis Protein_Precipitation Protein Precipitation & IS Addition Enzymatic_Hydrolysis->Protein_Precipitation LCMS_Analysis LC-MS/MS Quantification Protein_Precipitation->LCMS_Analysis PK_Analysis Pharmacokinetic Modeling LCMS_Analysis->PK_Analysis

Caption: Workflow for in vivo pharmacokinetic analysis of this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα NFkB NF-κB (p65/p50) IkBa->NFkB Releases IkBa->IkBa_p NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibits Degradation Degradation IkBa_p->Degradation Degradation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_n->Gene_Transcription

Caption: this compound inhibits the NF-κB signaling pathway.[3][5][6]

References

Technical Support Center: Amentoflavone Purification via Macroporous Resin Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals refining the purification of amentoflavone using macroporous resin chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Resin Selection and Pre-treatment

Q1: Which type of macroporous resin is most suitable for this compound purification?

A1: The choice of macroporous resin is critical for successful this compound purification and depends on the polarity of the target molecule and the impurities in the crude extract. Generally, non-polar or weakly polar resins are favored for this compound purification.[1][2][3] Resins such as D101, AB-8, HPD-100, and NKA-9 have demonstrated good adsorption and desorption characteristics for this compound and other flavonoids.[1][4][5][6] The selection should be based on empirical testing of several candidate resins to determine the best adsorption and desorption capacities for your specific sample matrix.[6][7]

Q2: What is the correct procedure for pre-treating a new macroporous resin?

A2: Pre-treatment is essential to remove residual monomers and porogenic agents from the manufacturing process that could contaminate the final product.[4] A typical pre-treatment protocol involves the following steps:

  • Soak the resin in absolute ethanol for 24 hours to remove organic residues.[4]

  • Wash the resin thoroughly with deionized water until the smell of ethanol is gone.

  • Soak the resin in a 1.0 M HCl solution for 6-8 hours.

  • Wash with deionized water until the effluent is neutral (pH 7.0).

  • Soak the resin in a 1.0 M NaOH solution for 6-8 hours.[4]

  • Wash again with deionized water until the effluent is neutral.[4]

  • The resin is now ready for use.

Adsorption (Loading) Phase

Q3: My this compound is not binding efficiently to the resin, resulting in low yield. What are the possible causes and solutions?

A3: Inefficient binding of this compound to the resin during the loading phase can be attributed to several factors:

  • Inappropriate Sample pH: The pH of the sample solution significantly influences the adsorption capacity.[8] For flavonoids like this compound, a slightly acidic pH (around 4-6) is often optimal for adsorption.[1][8]

  • Incorrect Solvent Polarity: The polarity of the loading solvent should be high enough to keep this compound soluble but also allow for effective adsorption onto the non-polar/weakly polar resin. Aqueous solutions with a low percentage of organic solvent are typically used.

  • High Flow Rate: A high loading flow rate reduces the contact time between the this compound molecules and the resin beads, leading to decreased adsorption.[8] A lower flow rate (e.g., 1-2 Bed Volumes (BV)/hour) is generally recommended.

  • Column Overloading: Exceeding the binding capacity of the resin will cause the target compound to flow through without binding.[9] Determine the resin's binding capacity through static and dynamic adsorption experiments to avoid overloading.

Q4: How do I determine the optimal loading conditions?

A4: To determine the optimal loading conditions, perform static and dynamic adsorption experiments.

  • Static Adsorption Experiments: These help in selecting the best resin and determining the equilibrium adsorption time and capacity. This involves mixing a known amount of resin with the this compound solution and measuring the concentration of this compound in the solution at different time intervals.[10]

  • Dynamic Adsorption Experiments (Breakthrough Curve): This is performed in a column setup to determine the practical loading capacity and the point at which the resin becomes saturated (the breakthrough point).[8] This involves continuously loading the sample onto the column and monitoring the concentration of this compound in the effluent.

Elution (Desorption) Phase

Q5: I am getting a low recovery of this compound during elution. What could be the reason?

A5: Low recovery during elution can be caused by:

  • Irreversible Adsorption: this compound may bind too strongly to the resin, especially if the resin is not well-suited for the application.[9]

  • Inappropriate Elution Solvent: The eluting solvent must have the correct polarity to disrupt the interactions between this compound and the resin. Ethanol-water mixtures are commonly used, with the optimal ethanol concentration typically ranging from 60% to 90% (v/v).[1][4]

  • Insufficient Elution Volume: Ensure a sufficient volume of the elution solvent is passed through the column to desorb all the bound this compound. This is typically between 3 to 7 bed volumes.[1]

  • High Elution Flow Rate: A high flow rate can lead to incomplete desorption. A slower flow rate (e.g., 1-3 BV/hour) allows for more efficient elution.[8]

Q6: The purity of my eluted this compound is low. How can I improve it?

A6: Low purity is often due to the co-elution of impurities. To improve purity:

  • Incorporate a Wash Step: After loading, wash the column with a solvent of intermediate polarity (e.g., a low concentration of ethanol in water, such as 30-50%) to remove weakly bound impurities before eluting the this compound.[1]

  • Optimize the Elution Gradient: Instead of a single-step elution, a stepwise or linear gradient of the eluting solvent (e.g., increasing concentrations of ethanol in water) can provide better separation of this compound from impurities with similar polarities.[1][9]

  • Adjust the pH of the Eluent: The pH of the elution buffer can influence the desorption of this compound and impurities. Experimenting with different pH values during elution can improve selectivity.[1]

Resin Regeneration and Stability

Q7: How do I regenerate the macroporous resin for reuse?

A7: Proper regeneration is crucial for cost-effectiveness and consistent performance. A typical regeneration process involves:

  • Washing the resin with the elution solvent (e.g., 95% ethanol) to remove any remaining adsorbed compounds.

  • Washing with a dilute acid solution (e.g., 1.0 M HCl) to remove any precipitated salts or basic compounds.

  • Rinsing with deionized water until neutral.

  • Washing with a dilute base solution (e.g., 1.0 M NaOH) to remove acidic compounds.

  • Finally, washing thoroughly with deionized water until the effluent is neutral. The resin can then be stored or reused.

Q8: I suspect my this compound is degrading during the purification process. What are the signs and how can I prevent it?

A8: this compound, like many flavonoids, can be susceptible to degradation, especially under harsh pH conditions or prolonged exposure to light and air.[11]

  • Signs of Degradation: Appearance of new peaks in HPLC chromatograms, a change in the color of the solution, and a decrease in overall yield.

  • Prevention Strategies:

    • pH Control: Avoid strongly acidic or basic conditions. A pH range of 4-7 is generally recommended.[11]

    • Light Protection: Use amber glass containers or cover the chromatography column with aluminum foil to protect the sample from light.[11]

    • Temperature Control: Perform the purification at room temperature or lower to minimize thermal degradation.

    • Inert Atmosphere: For highly sensitive samples, purging solutions with nitrogen or argon can prevent oxidation.[11]

Data Presentation

Table 1: Comparison of Macroporous Resins for Flavonoid Purification

Resin TypePolarityAdsorption Ratio (%)Desorption Ratio (%)Reference
AB-8Semi-polar8652[4][5]
D101Non-polarHighModerate[4]
NKA-9PolarModerateHigh[1][4]
HPD-100Non-polarHighHigh[1]

Table 2: Influence of pH on this compound Adsorption

pHAdsorption Capacity (mg/g)Adsorption Ratio (%)Reference
4HighHigh[1]
5OptimalOptimal[1]
6ModerateModerate[1]
7LowerLower[1]
8LowLow[1]

Table 3: Effect of Ethanol Concentration on this compound Elution

Ethanol Concentration (v/v)Desorption Ratio (%)PurityReference
40%LowLow[1]
60%ModerateModerate[8]
70%HighHigh[1]
80%HighModerate[4]
90%Very HighLower[1]

Experimental Protocols

Protocol 1: Static Adsorption and Desorption Test

  • Resin Pre-treatment: Pre-treat the selected macroporous resins as described in Q2.

  • Adsorption:

    • Accurately weigh 1.0 g of the pre-treated dry resin into a conical flask.

    • Add 50 mL of the crude this compound extract solution of a known concentration.

    • Shake the flask in a thermostatic oscillator at a constant temperature (e.g., 25°C) and speed (e.g., 150 rpm) for a set period (e.g., 12 hours) to reach adsorption equilibrium.[7]

    • After adsorption, centrifuge the mixture and determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC).

  • Desorption:

    • Wash the resin from the adsorption step with deionized water to remove any unbound sample.

    • Add 50 mL of the chosen desorption solvent (e.g., 70% ethanol) to the flask containing the resin.

    • Shake the flask under the same conditions as the adsorption step to reach desorption equilibrium.

    • Centrifuge and determine the concentration of this compound in the supernatant.

  • Calculations:

    • Adsorption Capacity (Qe): Qe = (C0 - Ce) * Vi / W, where C0 is the initial concentration, Ce is the equilibrium concentration, Vi is the initial volume, and W is the weight of the dry resin.[7]

    • Desorption Ratio (%): D = (Cd * Vd) / ((C0 - Ce) * Vi) * 100, where Cd is the concentration in the desorption solution and Vd is the volume of the desorption solution.[7]

Protocol 2: Dynamic Column Chromatography for this compound Purification

  • Column Packing: Prepare a glass column and wet-pack it with the pre-treated macroporous resin to the desired bed height.

  • Equilibration: Equilibrate the column by passing 2-3 BV of the initial mobile phase (e.g., deionized water) through it.

  • Sample Loading: Load the crude this compound extract onto the column at a controlled flow rate (e.g., 1-2 BV/h).[8]

  • Washing: After loading, wash the column with 2-4 BV of a low-polarity solvent (e.g., 30-50% ethanol in water) to remove impurities.[1]

  • Elution: Elute the bound this compound with the optimal elution solvent (e.g., 70% ethanol in water) at a controlled flow rate (e.g., 1-3 BV/h).[1][8]

  • Fraction Collection: Collect the eluate in fractions and monitor the this compound concentration in each fraction using TLC or HPLC.

  • Solvent Removal: Combine the this compound-rich fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization

amentoflavone_purification_workflow cluster_preparation Sample & Resin Preparation cluster_chromatography Macroporous Resin Chromatography cluster_final_product Product Recovery crude_extract Crude this compound Extract loading Sample Loading (pH 4-6, 1-2 BV/h) crude_extract->loading resin_pretreatment Resin Pre-treatment (Ethanol, HCl, NaOH) resin_pretreatment->loading washing Washing Step (30-50% Ethanol) loading->washing elution Elution (70% Ethanol, 1-3 BV/h) washing->elution fraction_collection Fraction Collection elution->fraction_collection solvent_removal Solvent Removal (Reduced Pressure) fraction_collection->solvent_removal purified_this compound Purified this compound solvent_removal->purified_this compound

Caption: Workflow for this compound purification.

troubleshooting_low_purity cluster_causes Potential Causes cluster_solutions Solutions issue Low Purity of Eluted this compound cause1 Co-elution of Impurities issue->cause1 cause2 Inappropriate Elution Gradient issue->cause2 cause3 No Wash Step issue->cause3 solution1 Introduce a Stepwise or Linear Gradient cause1->solution1 solution3 Optimize Eluent pH cause1->solution3 cause2->solution1 solution2 Add a Wash Step (e.g., 30-50% Ethanol) cause3->solution2

Caption: Troubleshooting low purity issues.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of This compound cause1 Inefficient Adsorption issue->cause1 cause2 Irreversible Adsorption issue->cause2 cause3 Compound Degradation issue->cause3 cause4 Incomplete Elution issue->cause4 solution1 Optimize Loading pH and Flow Rate cause1->solution1 solution2 Select a More Appropriate Resin cause2->solution2 solution3 Protect from Light, Control pH and Temp cause3->solution3 solution4 Optimize Elution Solvent & Increase Volume cause4->solution4

Caption: Troubleshooting low yield issues.

References

addressing cytotoxicity of amentoflavone in normal versus cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Amentoflavone Cytotoxicity Studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it investigated in cancer research?

This compound is a naturally occurring biflavonoid found in various plants, such as Selaginella tamariscina and Ginkgo biloba.[1][2] It is investigated in cancer research due to its wide range of biological activities, including anti-inflammatory, antioxidant, and notably, anti-cancer properties.[3][4] Studies have shown that this compound can inhibit the growth and invasion of various tumor cells, making it a promising candidate for further investigation as a therapeutic agent.[1][5]

Q2: Does this compound exhibit selective cytotoxicity towards cancer cells over normal cells?

Several studies suggest that this compound has a greater cytotoxic effect on cancer cells compared to normal, non-cancerous cells. For instance, one study noted that this compound had a less cytotoxic effect on normal human esophageal epithelial cells (HEEC) compared to esophageal squamous carcinoma cells.[6] This selective action is a key area of interest, as it suggests a potential therapeutic window that could minimize side effects. Some research indicates that certain biflavonoids can disrupt the membrane structures of tumor cells without inducing toxic effects in normal cells.[7] However, it is crucial to empirically determine the cytotoxicity in the specific normal and cancer cell lines being used for any given experiment.

Q3: What are the typical IC50 values of this compound in various cell lines?

The half-maximal inhibitory concentration (IC50) of this compound varies significantly depending on the cancer cell type. This highlights the importance of dose-response studies for each specific cell line. Below is a summary of reported IC50 values.

Cell Line Cancer Type Reported IC50 Value Citation
A549Non-Small Cell Lung Cancer32.03 ± 1.51 µM[8]
MCF-7Breast Cancer150 µM[7][9]
PC-3Prostate Cancer6.64 µM[7]
TSGH8301Bladder Cancer~200 µM (Significant cytotoxicity)[10]
MHCC97HHepatocellular Carcinoma197 µM[11]
MHCCLM3Hepatocellular Carcinoma314.5 µM[11]
HEECNormal Esophageal CellsLess cytotoxic than in cancer cells[6]

Q4: What are the primary mechanisms of this compound-induced cell death in cancer cells?

This compound primarily induces cytotoxicity in cancer cells through two main mechanisms: apoptosis (programmed cell death) and cell cycle arrest.

  • Apoptosis: this compound has been shown to induce apoptosis in a wide range of cancer cells, including breast, lung, bladder, and colorectal cancer cells.[9][10][12][13] This is often mediated through the mitochondria-dependent (intrinsic) pathway, characterized by increased reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of caspases.[9][12][14] It can also trigger the extrinsic pathway via FAS/FAS-ligand interaction.[10] Furthermore, this compound modulates the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like BAX.[7][10]

  • Cell Cycle Arrest: this compound can halt the proliferation of cancer cells by arresting the cell cycle at various phases. G1 phase arrest is commonly observed in non-small cell lung cancer and breast cancer cells.[5][7][15] This is often achieved by up-regulating cyclin-dependent kinase inhibitors like p21 and p27 and down-regulating proteins that promote cell cycle progression, such as Cyclin D1.[1][13][16] Arrest at the S or G2 phase has also been reported in other cancer types.[1][3]

Q5: Which cellular signaling pathways are modulated by this compound?

This compound exerts its anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer.

  • NF-κB Pathway: this compound is a potent inhibitor of the NF-κB signaling pathway.[1][12][15] By blocking NF-κB, it down-regulates the expression of genes involved in proliferation (Cyclin D1), invasion (MMP-2, MMP-9), and angiogenesis (VEGF).[5][15]

  • PI3K/Akt/mTOR Pathway: Inhibition of the PI3K/Akt/mTOR pathway has been identified as a mechanism of action for this compound, particularly in pancreatic cancer.[3]

  • ERK Pathway: this compound has also been shown to suppress tumor progression by inhibiting the activation of the ERK/NF-κB signaling axis.[1]

  • Wnt/β-catenin Pathway: In colorectal cancer, this compound has been found to inhibit the Wnt/β-catenin pathway, which is crucial for cancer cell invasion and metastasis.[4][16]

Troubleshooting Guides

Issue 1: this compound precipitates in the cell culture medium.

  • Cause: this compound is a hydrophobic molecule with very low aqueous solubility.[17][18] It is often dissolved in an organic solvent like DMSO for a stock solution. When this stock is diluted into the aqueous culture medium, the compound can precipitate out.

  • Solution:

    • Check Solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent) in your culture medium is non-toxic to your cells, typically below 0.5% v/v.[19]

    • Preparation Method: First, dissolve this compound in a suitable organic solvent such as DMSO or DMF to create a high-concentration stock.[20] For the final dilution, add the stock solution to the medium dropwise while vortexing or swirling to ensure rapid mixing and minimize localized high concentrations that promote precipitation.

    • Fresh Preparation: this compound in aqueous solutions is not stable for long periods. It is recommended to prepare fresh dilutions for each experiment and not store the aqueous solution for more than one day.[20]

    • Consider Formulation: For in vivo studies or persistent solubility issues, using drug delivery systems like micelles or solid dispersions can improve solubility and bioavailability.[2]

Issue 2: High variability in cytotoxicity assay (e.g., MTT) results.

  • Cause: Variability can stem from several sources, including inconsistent cell seeding, uneven compound distribution due to precipitation, or issues with the assay itself.

  • Solution:

    • Ensure Homogeneous Cell Seeding: Make sure to have a single-cell suspension before plating and allow cells to adhere and distribute evenly before adding the treatment.

    • Verify Compound Solubility: Visually inspect your treatment plates under a microscope to check for any signs of precipitation. If present, refer to the troubleshooting guide for solubility issues.

    • Use Proper Controls: Always include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose) to account for any solvent effects. A positive control (a known cytotoxic drug) can help validate the assay's performance.

    • Optimize Incubation Time: The cytotoxic effects of this compound are time-dependent. Ensure your incubation time is sufficient to observe a response. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.

Issue 3: Expected apoptotic effects (e.g., caspase activation, PARP cleavage) are not observed.

  • Cause: The lack of apoptotic markers could be due to insufficient drug concentration, an inappropriate time point for analysis, or the prevalence of an alternative cell death or arrest mechanism.

  • Solution:

    • Confirm Cytotoxicity: Ensure that the concentration of this compound you are using is indeed cytotoxic to your cells by performing a viability assay first. Apoptotic effects should be investigated at concentrations around the IC50 value.

    • Perform a Time-Course Analysis: The activation of caspases and other apoptotic events are transient. Analyze protein expression or activity at multiple time points (e.g., 6, 12, 24, 48 hours) after treatment to capture the peak response.

    • Investigate Other Mechanisms: If apoptosis is not the primary mechanism at your tested concentration, consider investigating cell cycle arrest. Analyze the cell cycle distribution using flow cytometry. This compound may be causing cytostatic effects (inhibiting proliferation) rather than cytotoxic effects at lower concentrations.

    • Check Protein Quality: Ensure your antibodies and reagents for Western blotting or other detection methods are validated and working correctly. Include positive and negative controls for the proteins of interest.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. Remove the old medium from the wells and add 100 µL of the this compound-containing medium (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Flow Cytometry for Cell Cycle Analysis

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the chosen duration.

  • Cell Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells, combine them with the supernatant, and centrifuge at 500 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare this compound Stock (in DMSO) C Dose-Response (MTT Assay) Determine IC50 A->C B Culture Cancer & Normal Cell Lines B->C D Treat cells with IC50 concentration C->D Select IC50 E Mechanism Analysis D->E F Apoptosis Assays (Flow Cytometry, Western Blot) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Signaling Pathway (Western Blot) E->H I Data Interpretation Compare effects on Normal vs. Cancer Cells F->I G->I H->I Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound FasL Fas/FasL This compound->FasL ROS ↑ ROS / Ca2+ This compound->ROS Bcl2 ↓ Bcl-2 / ↑ Bax This compound->Bcl2 Casp8 Caspase-8 Activation FasL->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bcl2->Mito CytoC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cell_Cycle_Arrest This compound This compound p21_p27 ↑ p21 / p27 This compound->p21_p27 Cyclin_CDK ↓ Cyclin D1 / CDK4/6 This compound->Cyclin_CDK Arrest G1 Arrest p21_p27->Arrest Cyclin_CDK->Arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Arrest->S

References

Validation & Comparative

A Comparative Analysis of Amentoflavone and Agathisflavone Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactive properties of amentoflavone and agathisflavone. This analysis is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.

This compound and agathisflavone are naturally occurring biflavonoids, isomers that share the same molecular formula but possess distinct structural arrangements influencing their biological effects.[1] Both compounds, dimers of the flavonoid apigenin, have garnered significant attention for their potent and diverse pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antiviral properties.[2][3][4] This guide delves into a comparative analysis of their bioactivities, presenting quantitative data, experimental protocols, and the underlying molecular mechanisms.

Physicochemical Properties

A fundamental aspect of preclinical drug development involves understanding the physicochemical characteristics of a compound. While both are biflavonoids, their structural differences can influence their properties.

PropertyThis compoundAgathisflavone
Molecular Formula C₃₀H₁₈O₁₀C₃₀H₁₈O₁₀
Molecular Weight 538.46 g/mol [5]538.46 g/mol
Structure 3',8"-biapigenin[6]6,8"-biapigenin
Solubility Practically insoluble in water (0.0072 g/L at 25°C), soluble in alcohol and DMSO.[2]Data not readily available

Comparative Bioactivity: A Quantitative Overview

The following tables summarize the available quantitative data on the various biological activities of this compound and agathisflavone, providing a basis for direct comparison.

Anticancer Activity

Both biflavonoids exhibit cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and modulation of key signaling pathways.[4][7]

Cell LineCompoundActivity Metric (IC₅₀/EC₅₀)Reference
Jurkat (Acute Lymphoblastic Leukemia)Agathisflavone4.45 µM[4]
HeLa (Cervical Adenocarcinoma)Agathisflavone10 µM[4]
A549 (Non-small Cell Lung Carcinoma)This compound~60 µM[7]
MCF-7 (Breast Cancer)This compoundViability reduction at various concentrations[8]
Anti-inflammatory Activity

This compound and agathisflavone demonstrate significant anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways.[9][10]

ModelCompoundKey FindingsReference
LPS-induced BV2 microglial cellsThis compoundInhibition of NLRP3 inflammasome activation[11]
Rat carrageenan paw edemaThis compoundED₅₀ = 42 mg/kg
LPS-induced microglial and astrocytic inflammationAgathisflavoneMediated by glucocorticoid receptor[10]
LPS-induced neuroinflammation in neuron-glial coculturesAgathisflavoneInhibits proinflammatory function of microglia[12]
Neuroprotective Activity

The neuroprotective effects of these compounds are linked to their anti-inflammatory and antioxidant properties, as well as their ability to modulate neuronal signaling pathways.[13][14][15]

ModelCompoundKey FindingsReference
ROS-induced oxidative stress in SH-SY5Y neuroblastoma cellsThis compoundStrong neuroprotective effect[13]
PTZ-induced kindling in miceThis compoundInhibition of NLRP3 inflammasome[11][16]
Glutamate-induced excitotoxicityAgathisflavoneNeuroprotective effect via estrogen receptors[10]
Glial and neuronal culturesAgathisflavonePreserves glial viability and regulates response to inflammatory stress[15]
Antiviral Activity

Both biflavonoids have shown promise as antiviral agents, targeting key viral enzymes and replication processes.[3][17]

VirusCompoundActivity Metric (IC₅₀/EC₅₀)TargetReference
SARS-CoVThis compound8.3 µM3CLpro[17]
SARS-CoV-2Agathisflavone4.23 ± 0.21 μM (in Calu-3 cells)Mpro[3]
Influenza A VirusAgathisflavone1.3 µMNeuraminidase[18][19]
Dengue Virus (Serotype 2)Agathisflavone15-44 µM (Protease Assay)NS2B-NS3 Protease
Antioxidant Activity

The antioxidant capacity of these flavonoids contributes significantly to their overall bioactivity.

AssayCompoundEC₅₀/IC₅₀Reference
DPPH Radical ScavengingAgathisflavone0.474 mM[20]
ABTS Radical ScavengingAgathisflavone0.209 mM[20]
Hydroxyl Radical ScavengingAgathisflavone0.163 mM[20]
Nitric Oxide Radical ScavengingAgathisflavone0.179 mM[20]

Key Signaling Pathways and Mechanisms of Action

This compound and agathisflavone exert their biological effects by modulating a variety of intracellular signaling pathways.

This compound: A Multi-Target Agent

This compound is known to modulate several critical signaling pathways involved in cancer progression, inflammation, and other cellular processes.[2][21][22] It has been shown to inhibit NF-κB, PI3K/Akt, and ERK signaling pathways.[2][9][21]

Amentoflavone_Signaling This compound This compound NFkB NF-κB Activation This compound->NFkB PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt ERK ERK Pathway This compound->ERK Apoptosis Apoptosis This compound->Apoptosis Inflammation Inflammation NFkB->Inflammation Cell_Proliferation Cell Proliferation NFkB->Cell_Proliferation Angiogenesis Angiogenesis NFkB->Angiogenesis PI3K_Akt->Cell_Proliferation ERK->Cell_Proliferation

This compound's modulation of key signaling pathways.
Agathisflavone: Targeting Inflammation and Viral Replication

Agathisflavone's anti-inflammatory effects are partly mediated through its interaction with the glucocorticoid receptor (GR).[4][10] Its antiviral activity is attributed to the inhibition of essential viral enzymes like the main protease (Mpro) of SARS-CoV-2.[3]

Agathisflavone_Signaling Agathisflavone Agathisflavone GR Glucocorticoid Receptor (GR) Agathisflavone->GR Viral_Protease Viral Protease (e.g., SARS-CoV-2 Mpro) Agathisflavone->Viral_Protease NFkB_inhibition NF-κB Inhibition GR->NFkB_inhibition Anti_inflammatory_genes Anti-inflammatory Gene Expression GR->Anti_inflammatory_genes Viral_Replication Viral Replication Viral_Protease->Viral_Replication

Agathisflavone's mechanisms of action.

Experimental Protocols: A Methodological Overview

To ensure the reproducibility and validation of the cited data, this section outlines the methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow start Seed cells in 96-well plates treat Treat with varying concentrations of This compound or Agathisflavone start->treat incubate Incubate for 24-48 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize measure Measure absorbance at ~570 nm solubilize->measure calculate Calculate cell viability and IC₅₀ measure->calculate

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells (e.g., A549, HeLa) in 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or agathisflavone for a specified duration (e.g., 24 or 48 hours).[7]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) value.

NF-κB Activation Assay (Western Blot)

This method is used to determine the effect of the compounds on the activation of the NF-κB signaling pathway.

Protocol:

  • Cell Treatment: Treat cells with the compound of interest, with or without an inflammatory stimulus like lipopolysaccharide (LPS).[8]

  • Protein Extraction: Lyse the cells to extract total protein or separate nuclear and cytoplasmic fractions.

  • Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF).

  • Immunoblotting: Probe the membrane with primary antibodies specific for total and phosphorylated forms of NF-κB subunits (e.g., p65) and an appropriate secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

Antiviral Plaque Reduction Assay

This assay is a standard method for quantifying the inhibition of infectious virus particles.

Protocol:

  • Cell Monolayer: Grow a confluent monolayer of host cells in multi-well plates.

  • Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of varying concentrations of the test compound.

  • Overlay: After an incubation period to allow for viral entry, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for several days to allow for plaque development.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the half-maximal effective concentration (EC₅₀).

Conclusion

Both this compound and agathisflavone exhibit a broad spectrum of potent biological activities, making them promising candidates for further drug development. This compound demonstrates significant anticancer and anti-inflammatory effects through the modulation of multiple signaling pathways. Agathisflavone shows strong antiviral and neuroprotective potential, with distinct mechanisms of action. The quantitative data presented in this guide highlights the comparable and, in some cases, superior potency of these biflavonoids to their monomeric counterparts. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic potential. This comparative analysis provides a valuable resource for researchers to inform future investigations into these remarkable natural compounds.

References

A Comparative Analysis of the Biological Effects of Amentoflavone and its Monomer Apigenin

Author: BenchChem Technical Support Team. Date: December 2025

Amentoflavone, a biflavonoid composed of two apigenin units, and its monomer apigenin, are both recognized for their extensive pharmacological activities. While sharing a common structural component, their distinct molecular architectures give rise to nuanced differences in their biological effects. This guide provides a comparative overview of their performance in key biological activities, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound (3′,8″-biapigenin) is a naturally occurring biflavonoid found in various plants, including Ginkgo biloba and St. John's Wort.[1] Apigenin, a widespread dietary flavonoid, is abundant in fruits, vegetables, and herbs like parsley and chamomile.[2][3] Both compounds exhibit a range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[4][5][6][7] The dimeric structure of this compound, however, may contribute to altered potency and additional mechanisms of action compared to its monomeric counterpart, apigenin.

Comparative Biological Activities: A Tabular Summary

To facilitate a clear comparison, the following tables summarize the quantitative data on the biological effects of this compound and apigenin across various experimental models.

Table 1: Anti-inflammatory Activity
Compound Assay Model System Key Findings (IC₅₀ or Effective Concentration)
This compoundNitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 macrophagesIC₅₀ values reported in various studies, often in the low micromolar range.[5]
ApigeninNitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 macrophagesIC₅₀ values vary but are generally in the micromolar range.[8]
This compoundCOX-2 and iNOS Expression InhibitionLPS-stimulated RAW 264.7 macrophagesEffectively suppresses expression.[5]
ApigeninCOX-2 and iNOS Expression InhibitionLPS-stimulated RAW 264.7 macrophagesPotently inhibits iNOS and COX-2 expression.[3][8]
This compoundPro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) InhibitionVarious inflammatory modelsDemonstrates significant inhibition of pro-inflammatory cytokines.[5][9]
ApigeninPro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) InhibitionLPS-stimulated RAW 264.7 cells and other modelsMeaningfully suppresses the production of these inflammatory cytokines.[3][10]
Table 2: Anticancer Activity
Compound Cancer Cell Line Effect IC₅₀ / Effective Concentration
This compoundHuman breast cancer (MCF-7 BUS, MDA-MB-231)Inhibition of cell viabilityIC₅₀: 30.4 µmol/L (MCF-7 BUS), 70 µmol/L (MDA-MB-231)[11]
ApigeninHuman breast cancer (MCF-7, MDA-MB-231)Dose-dependent cytotoxicityHigh concentrations (100–200 µM) reduced viability to 30–60%[12]
This compoundHuman ovarian cancer (SKOV3, OVCAR-3)Decreased cell viability31% and 35% decrease at 50 µmol/L[11]
ApigeninHuman anaplastic thyroid cancer (ARO)Inhibition of cell proliferationDose-dependent inhibition from 12.5 µM to 50 µM[13]
This compoundVarious cancersInduction of apoptosis, cell cycle arrest, anti-metastasisModulates various signaling pathways.[9][11][14]
ApigeninVarious cancersInduction of apoptosis, cell cycle arrest, anti-angiogenesisModulates multiple cell signaling pathways.[2][15][16]
Table 3: Antiviral Activity
Compound Virus Assay Key Findings (IC₅₀)
This compoundSARS-CoV 3CLproFRET-based enzymatic assayIC₅₀ = 8.3 ± 1.2 µM[17]
ApigeninSARS-CoV 3CLproFRET-based enzymatic assayIC₅₀ = 28.8 ± 21.4 µM[17]

Modulation of Key Signaling Pathways

Both this compound and apigenin exert their biological effects by modulating a complex network of intracellular signaling pathways. While there is considerable overlap, some differences in their primary targets and the magnitude of their effects have been observed.

Shared Pathways:

  • NF-κB Signaling Pathway: Both compounds are potent inhibitors of the NF-κB pathway, a key regulator of inflammation and cell survival.[5][18][19] They prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[20] This leads to the downregulation of pro-inflammatory genes like iNOS, COX-2, and various cytokines.[5][8]

  • MAPK Signaling Pathway: this compound and apigenin modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.[15][21][22] They can inhibit the phosphorylation of key MAPK members like ERK, JNK, and p38, contributing to their anticancer and anti-inflammatory effects.[2][13]

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, survival, and proliferation. Both flavonoids have been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[4][14][15][18]

Potentially Divergent Effects:

While both molecules target similar overarching pathways, the dimeric nature of this compound may allow for interactions with multiple targets or different binding affinities compared to apigenin, potentially leading to varied downstream effects. For instance, in the context of SARS-CoV 3CLpro inhibition, this compound exhibited a significantly lower IC₅₀ value than apigenin, suggesting a more potent inhibitory activity.[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

Protocol 1: Nitric Oxide (NO) Production Assay in Macrophages

Objective: To determine the inhibitory effect of this compound or apigenin on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound or apigenin (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Measure the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve and determine the IC₅₀ value.[20]

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound or apigenin on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5,000 cells per well.[23]

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound or apigenin for 24 or 48 hours.[23]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) group.

Protocol 3: Western Blot Analysis for Signaling Protein Expression

Objective: To determine the effect of this compound or apigenin on the expression and phosphorylation of key signaling proteins (e.g., p65, IκBα, ERK, Akt).

Methodology:

  • Cell Treatment and Lysis: Treat cells with the compounds for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[20]

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[20]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against the target proteins overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[20]

  • Detection: Detect protein bands using an enhanced chemiluminescence (ECL) detection system.[20]

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To better illustrate the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.

amentoflavone_apigenin_signaling cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K MyD88->PI3K MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MyD88->MAPK (ERK, JNK, p38) IκBα IκBα MyD88->IκBα degradation Akt Akt PI3K->Akt NF-κB (p65) NF-κB (p65) NF-κB_nuc NF-κB (p65) NF-κB (p65)->NF-κB_nuc translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NF-κB_nuc->Gene_Expression This compound This compound This compound->PI3K This compound->MAPK (ERK, JNK, p38) This compound->IκBα prevents degradation Apigenin Apigenin Apigenin->PI3K Apigenin->MAPK (ERK, JNK, p38) Apigenin->IκBα prevents degradation

Caption: this compound and Apigenin inhibit inflammatory signaling pathways.

experimental_workflow_no_assay Cell_Culture 1. Cell Culture (e.g., RAW 264.7, HT-29) Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Treatment 3. Treatment with This compound or Apigenin Seeding->Treatment Stimulation 4. Stimulation (optional) (e.g., LPS for inflammation) Treatment->Stimulation Incubation 5. Incubation (24-48 hours) Stimulation->Incubation Data_Collection 6. Data Collection Incubation->Data_Collection Analysis 7. Data Analysis (e.g., IC50 calculation) Data_Collection->Analysis

Caption: General experimental workflow for in vitro assays.

Conclusion

Both this compound and its monomer apigenin are promising natural compounds with a broad spectrum of biological activities. They share common mechanisms of action, particularly in the modulation of key signaling pathways like NF-κB, MAPK, and PI3K/Akt. However, emerging evidence, such as the more potent inhibition of SARS-CoV 3CLpro by this compound, suggests that the dimeric structure of this compound may confer advantages in certain biological contexts. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of each compound and to guide the selection of the most appropriate molecule for specific drug development applications. The data and protocols presented herein provide a foundational guide for researchers to design and interpret future investigations into these valuable flavonoids.

References

Amentoflavone: A Potential Challenger to Standard Chemotherapy in Esophageal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the anti-tumor activity of amentoflavone against standard chemotherapeutic agents, cisplatin and 5-fluorouracil, reveals its promise as a novel therapeutic agent for esophageal squamous cell carcinoma (ESCC). This guide provides a comprehensive overview of the pre-clinical validation of this compound, presenting its efficacy in established esophageal cancer cell line models and detailing the underlying molecular mechanisms and experimental protocols for researchers, scientists, and drug development professionals.

Performance Comparison: this compound vs. Standard Chemotherapy

This compound demonstrates significant anti-proliferative effects against the human ESCC cell lines KYSE-150 and Eca-109. A direct comparison of its half-maximal inhibitory concentration (IC50) with that of the standard chemotherapeutic agents, cisplatin and 5-fluorouracil (5-FU), provides a quantitative measure of its potency.

CompoundCell LineIC50 (µM)Citation(s)
This compound KYSE-150~100 (estimated)[1]
Eca-109~100 (estimated)[1]
Cisplatin KYSE-15014.0 ± 1.02[2]
Eca-109Not explicitly stated, but active[3]
5-Fluorouracil KYSE-1504.75 ± 1.46[2]
Eca-10910.5[4]

Note: The IC50 values for this compound were estimated from the dose-response curves presented in the cited study[1].

Mechanism of Action: Targeting the Cell Cycle

This compound exerts its anti-tumor activity primarily by inducing cell cycle arrest and apoptosis.[1] The underlying mechanism involves the downregulation of key proteins that regulate the G2/M phase of the cell cycle, specifically Cyclin B1 (CCNB1) and Cyclin-Dependent Kinase 1 (CDK1).[1] This disruption of the cell cycle machinery ultimately leads to programmed cell death, as evidenced by an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2.[1]

Visualizing the Pathways and Processes

To facilitate a clearer understanding of the experimental validation and the molecular mechanism of this compound, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Proposed) cell_culture Esophageal Cancer Cell Lines (KYSE-150, Eca-109) treatment Treatment with This compound, Cisplatin, or 5-FU cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay Flow Cytometry (Apoptosis Assay) treatment->apoptosis_assay western_blot Western Blot (Protein Expression) treatment->western_blot xenograft Xenograft Model (Nude Mice) tumor_induction Tumor Induction (Subcutaneous Injection) xenograft->tumor_induction drug_administration Drug Administration tumor_induction->drug_administration tumor_measurement Tumor Volume Measurement drug_administration->tumor_measurement

Caption: Experimental workflow for validating the anti-tumor activity of this compound.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction This compound This compound CDK1 CDK1 This compound->CDK1 inhibits CyclinB1 Cyclin B1 This compound->CyclinB1 inhibits BAX BAX (Pro-apoptotic) This compound->BAX upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 downregulates G2M_Phase G2/M Phase Progression CDK1->G2M_Phase CyclinB1->G2M_Phase Apoptosis Apoptosis BAX->Apoptosis Bcl2->Apoptosis

Caption: Signaling pathway of this compound in esophageal cancer cells.

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, detailed protocols for the key experiments are provided below.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed esophageal cancer cells (KYSE-150 or Eca-109) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound, cisplatin, or 5-fluorouracil for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Flow Cytometry)
  • Cell Treatment: Treat cells with the desired concentrations of the test compounds for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis
  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin B1, CDK1, BAX, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model (Proposed)
  • Animal Model: Utilize 4-6 week old male BALB/c nude mice.

  • Cell Implantation: Subcutaneously inject 1 x 10⁶ KYSE-150 or Eca-109 cells into the right flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, this compound, cisplatin). Administer treatment via intraperitoneal injection or oral gavage for a specified period.

  • Tumor Monitoring: Measure tumor volume and body weight every 2-3 days.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

This guide provides a foundational comparison of this compound with standard esophageal cancer chemotherapies. The presented data and protocols offer a valuable resource for the scientific community to further investigate and potentially translate this promising natural compound into a clinical setting.

References

Amentoflavone: A Cross-Study Comparative Analysis of its Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing literature positions amentoflavone, a naturally occurring biflavonoid, as a potent and broad-spectrum antiviral agent. This guide provides a comparative analysis of its efficacy against a diverse range of viruses, supported by available experimental data. Detailed methodologies from key studies are presented to allow for critical evaluation and replication of findings.

This compound, found in various medicinal plants such as Ginkgo biloba and St. John's wort, has demonstrated significant inhibitory activity against numerous viral pathogens in preclinical studies.[1][2] Its multifaceted mechanism of action, targeting different stages of the viral life cycle, makes it a compelling candidate for further drug development. This guide synthesizes quantitative data from multiple studies to offer a clear comparison of this compound's antiviral performance across different viral families.

Comparative Antiviral Efficacy of this compound

The antiviral activity of this compound has been evaluated against a variety of viruses, with inhibitory concentrations varying depending on the virus and the experimental setup. The following table summarizes the key quantitative data from a range of in vitro studies.

Virus FamilyVirusCell LineAssay TypeIC50 / EC50CC50Selectivity Index (SI)Reference
PneumoviridaeRespiratory Syncytial Virus (RSV)HEp-2Cytopathic Effect Assay5.5 µg/mL (IC50)>100 µg/mL>18.2[1][3][4]
OrthomyxoviridaeInfluenza A virusNot SpecifiedNot SpecifiedSignificant ActivityNot SpecifiedNot Specified[5]
Influenza B virusNot SpecifiedNot SpecifiedSignificant ActivityNot SpecifiedNot Specified[5]
HerpesviridaeHerpes Simplex Virus-1 (HSV-1)VeroPlaque Reduction Assay17.9 µg/mL (EC50)>100 µg/mL>5.6[5]
Herpes Simplex Virus-2 (HSV-2)VeroPlaque Reduction Assay48.0 µg/mL (EC50)>100 µg/mL>2.1[5]
ACV-Resistant HSV-1 StrainsVeroPlaque Reduction AssaySignificant InhibitionNot SpecifiedNot Specified[6]
RetroviridaeHuman Immunodeficiency Virus-1 (HIV-1)Not SpecifiedReverse Transcriptase Assay119 µM (IC50)Not SpecifiedNot Specified[1]
FlaviviridaeHepatitis C Virus (HCV)Not SpecifiedNot SpecifiedInhibitory EffectNot SpecifiedNot Specified[1]
Dengue VirusNot SpecifiedNS5 RdRp Assay1.3 µM (IC50)Not SpecifiedNot Specified[1]
PicornaviridaeCoxsackievirus B3 (CVB3)RajiNot SpecifiedInhibitory EffectNot SpecifiedNot Specified[1]
CoronaviridaeSARS-CoVNot Specified3CLpro Proteolytic Assay8.3 µM (IC50)Not SpecifiedNot Specified[1][7]
SARS-CoV-2Not SpecifiedRdRp Assay13.17 µM (IC50)Not SpecifiedNot Specified[8]
HepadnaviridaeHepatitis B Virus (HBV)HepG2-hNTCP-C4, PXB-cellsNot SpecifiedDose-dependent inhibitionNot SpecifiedNot Specified[9]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/IC50 or CC50/EC50). A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.

Detailed Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation and for designing future studies.

Respiratory Syncytial Virus (RSV) Inhibition Assay[3][4]
  • Cell Line: Human larynx epidermoid carcinoma cells (HEp-2).

  • Virus: Respiratory Syncytial Virus (RSV).

  • Methodology: The antiviral activity was determined by a cytopathic effect (CPE) assay. HEp-2 cells were seeded in 96-well plates and infected with RSV. This compound was added at various concentrations. After incubation, the cells were observed for CPE, and the IC50 was calculated as the concentration of this compound that inhibited 50% of the viral CPE.

  • Cytotoxicity Assay: The CC50 value was determined by treating uninfected HEp-2 cells with various concentrations of this compound and assessing cell viability using a standard assay such as MTT.

Herpes Simplex Virus (HSV) Plaque Reduction Assay[5]
  • Cell Line: African green monkey kidney cells (Vero).

  • Viruses: Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2).

  • Methodology: Vero cells were grown in 6-well plates and infected with HSV-1 or HSV-2. After a viral adsorption period, the medium was replaced with an overlay medium containing different concentrations of this compound. The plates were incubated until plaques were visible. The plaques were then stained, counted, and the EC50 was calculated as the concentration of this compound that reduced the number of plaques by 50% compared to the virus control.

  • Cytotoxicity Assay: The CC50 was determined by exposing Vero cells to a range of this compound concentrations and measuring cell viability.

SARS-CoV 3CLpro Proteolytic Activity Assay[1]
  • Assay Type: In vitro enzymatic assay.

  • Target: SARS-CoV 3C-like protease (3CLpro).

  • Methodology: A fluorogenic peptide substrate was used to measure the proteolytic activity of recombinant 3CLpro. The assay was performed in the presence of varying concentrations of this compound. The fluorescence intensity, which is proportional to the enzyme activity, was measured over time. The IC50 value was determined as the concentration of this compound that inhibited 50% of the 3CLpro proteolytic activity.

Visualizing Mechanisms of Action

This compound's broad-spectrum antiviral activity stems from its ability to interfere with multiple stages of the viral life cycle. The proposed mechanisms of action for several viruses are depicted in the following diagrams.

Antiviral_Mechanism_Influenza cluster_virus Influenza Virus cluster_cell Host Cell HA Hemagglutinin (HA) Receptor Sialic Acid Receptor HA->Receptor Attachment NA Neuraminidase (NA) Progeny New Virus Progeny Progeny->NA Release This compound This compound This compound->HA Inhibits binding This compound->NA Inhibits release

Caption: this compound's dual inhibition of Influenza virus attachment and release.

Antiviral_Mechanism_HBV cluster_virus Hepatitis B Virus (HBV) cluster_cell Hepatocyte preS1 preS1 Domain NTCP NTCP Receptor preS1->NTCP Binding Entry Viral Entry NTCP->Entry This compound This compound This compound->preS1 Blocks attachment

Caption: this compound inhibits HBV entry by targeting the preS1 domain.

Antiviral_Mechanism_SARS_CoV_2 cluster_virus SARS-CoV-2 Viral_RNA Viral RNA Polyprotein Polyprotein Viral_RNA->Polyprotein Translation RdRp RNA-dependent RNA polymerase Viral_RNA->RdRp Replication Mpro Main Protease (Mpro/3CLpro) Polyprotein->Mpro Processing This compound This compound This compound->RdRp Inhibits This compound->Mpro Inhibits

Caption: this compound targets key enzymes in SARS-CoV-2 replication.

Conclusion

The compiled data from various independent studies strongly supports the broad-spectrum antiviral potential of this compound. Its ability to inhibit a diverse range of viruses, including those of significant public health concern, underscores its promise as a therapeutic agent. While in silico and in vitro studies have laid a strong foundation, further in vivo studies are warranted to validate these findings and to assess the pharmacokinetic and safety profiles of this compound.[7][10] The detailed experimental protocols provided in this guide aim to facilitate the reproducibility of these findings and encourage further research into this promising natural compound. The consistent demonstration of antiviral activity across multiple studies highlights the robustness of this compound's efficacy and encourages its continued investigation in the fight against viral diseases.

References

A Comparative Analysis of Amentoflavone and Its Derivatives as Inhibitors of SARS-CoV-2 Main Protease (Mpro)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of amentoflavone and its derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. The findings are targeted toward researchers, scientists, and drug development professionals engaged in the discovery of antiviral therapeutics for COVID-19. This document summarizes key quantitative data from recent computational and experimental studies, details relevant experimental methodologies, and visualizes the scientific workflows and inhibitory mechanisms.

Performance Comparison of this compound Derivatives

This compound, a naturally occurring biflavonoid, has demonstrated inhibitory activity against the SARS-CoV protease (SARS-CoV 3CLpro) with an IC50 value of 8.3 µM.[1][2][3][4] Given the high degree of similarity (96% sequence identity) between the main proteases of SARS-CoV and SARS-CoV-2, this compound and its derivatives have emerged as promising candidates for inhibiting SARS-CoV-2 Mpro.[2]

Primarily, the comparative evaluation of this compound derivatives has been conducted through in silico studies, including molecular docking and molecular dynamics simulations. These computational methods predict the binding affinity of a ligand to a protein target, with a more negative value indicating a stronger interaction. The tables below summarize the binding affinities of various this compound derivatives against SARS-CoV-2 Mpro from multiple studies.

Table 1: Comparative Binding Affinities of this compound Derivatives from Molecular Docking Studies
DerivativeBinding Affinity (kcal/mol) - Study 1[1][5][6]Binding Affinity (kcal/mol) - Study 2[7]
4'''-Methylthis compound-9.7-
Ginkgetin-9.7-
Putraflavone-9.4-
Sequoiaflavone-9.3-
Bilobetin-9.1-
Sotetsuflavone-9.0-
Heveaflavone-9.0-
Sciadopitysin-9.0-
Isoginkgetin-8.9-
Kayaflavone-8.8-
4',4'''-Dimethylthis compound--9.0351
4''',7-Di-O-Methylthis compound--8.8566
7,4'-Dimethylthis compound--8.8509
4'-Monomethylthis compound--8.7746
7'-O-Methylthis compound--8.6192
7-O-methylthis compound--8.2537
This compound-9.5[4]-8.7[2]

Note: Direct comparison of binding affinities between different studies should be made with caution due to variations in computational methods and software used.

While extensive in vitro comparative data for the derivatives is still emerging, this compound itself has been shown to be a reversible inhibitor of SARS-CoV-2 Mpro.[8] Furthermore, in vitro studies have confirmed its potent inhibition of Mpro in HEK293T cells expressing the viral protease.[9][10]

Experimental Protocols

The following are summaries of methodologies employed in the evaluation of this compound and its derivatives against SARS-CoV-2 Mpro.

Molecular Docking and Simulation

In silico analysis is a cornerstone of the initial screening and evaluation of potential inhibitors.

  • Ligand and Protein Preparation : The three-dimensional structures of this compound derivatives are prepared and their energy minimized using computational chemistry software like Chem3D Pro12.0.[7] The crystal structure of SARS-CoV-2 Mpro (e.g., PDB ID: 6LU7) is obtained from the Protein Data Bank.[11]

  • Molecular Docking : Software such as AutoDock Vina, PyRx, and the Molecular Operating Environment (MOE) are used to predict the binding pose and affinity of the ligands within the active site of Mpro.[6][7][11] This process involves defining a grid box around the active site of the protease and allowing the ligand to flexibly dock.

  • Molecular Dynamics (MD) Simulation : To validate the stability of the ligand-protein complex, MD simulations are performed for a duration, such as 100 nanoseconds, using software like GROMACS or YASARA.[5][6][9] This simulation assesses parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to determine the stability of the binding.[12]

  • Binding Free Energy Calculation : The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is often employed to calculate the binding free energy, providing a more accurate estimation of the binding affinity.[9][10]

In Vitro Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is used to quantify the inhibitory effect of a compound on the enzymatic activity of Mpro.

  • Principle : A fluorogenic substrate containing a cleavage site for Mpro is used. The substrate has a fluorophore and a quencher at its ends. In the uncleaved state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

  • Procedure :

    • Recombinant SARS-CoV-2 Mpro is incubated with the test compound (e.g., this compound derivative) at various concentrations.

    • The enzymatic reaction is initiated by adding the FRET substrate.

    • The fluorescence intensity is measured over time using a plate reader.

    • The rate of substrate cleavage is calculated from the increase in fluorescence.

    • The half-maximal inhibitory concentration (IC50) is determined by plotting the enzyme inhibition percentage against the logarithm of the compound concentration.

Cell-Based Mpro Inhibition Assay

This assay confirms the inhibitory activity of a compound within a cellular context.

  • Cell Culture and Transfection : Human embryonic kidney (HEK293T) cells are cultured and then transfected with a plasmid that expresses the SARS-CoV-2 Mpro protein.[9][10]

  • Compound Treatment : The transfected cells are treated with various concentrations of the test compound (e.g., this compound).

  • Cytotoxicity Assay : A parallel assay, such as the MTT assay, is performed to determine the concentration at which the compound is toxic to the cells (CC50).[9] This ensures that the observed antiviral effect is not due to cell death.

  • Inhibition Assessment : The effect of the compound on Mpro activity within the cells is assessed. In one described method, cell viability after Mpro expression (which can be toxic) is measured using crystal violet staining.[9][12] Increased cell viability in the presence of the compound suggests inhibition of Mpro.

Visualizations

The following diagrams illustrate the workflow for evaluating this compound derivatives and the mechanism of Mpro inhibition.

G cluster_0 In Silico Analysis cluster_1 In Vitro Validation a Library of this compound Derivatives c Molecular Docking (Binding Affinity Prediction) a->c b SARS-CoV-2 Mpro Structure (PDB) b->c d Molecular Dynamics Simulation (Stability Assessment) c->d e Lead Compound Identification d->e f FRET-based Mpro Inhibition Assay (IC50) e->f g Cell-based Antiviral Assay f->g h Cytotoxicity Assay (CC50) g->h

Caption: Workflow for screening and validation of this compound derivatives.

cluster_0 SARS-CoV-2 Replication Cycle polyprotein Viral Polyprotein (pp1a/pp1ab) mpro Mpro (3CLpro) polyprotein->mpro Cleavage nsps Functional Non-Structural Proteins (nsps) mpro->nsps Releases inhibition replication Viral Replication Complex Assembly nsps->replication This compound This compound Derivative This compound->mpro Binds to active site inhibition->nsps

Caption: Inhibition of SARS-CoV-2 Mpro by this compound derivatives.

References

Amentoflavone vs. Other Biflavonoids as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amentoflavone, a prominent member of the biflavonoid class, has garnered significant attention for its diverse pharmacological activities, particularly its role as a potent enzyme inhibitor. This guide provides a comparative analysis of this compound's inhibitory efficacy against key enzymes relative to other structurally similar biflavonoids. The data presented herein is collated from various experimental studies to offer a comprehensive resource for researchers and professionals in drug discovery and development.

Comparative Inhibitory Activity

The inhibitory potential of this compound and other biflavonoids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.

Carbohydrate-Metabolizing Enzymes: α-Glucosidase and α-Amylase

Inhibition of α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. This compound has demonstrated significant inhibitory activity against these enzymes, often surpassing that of other biflavonoids and the clinically used drug, acarbose.

Table 1: Comparative IC50 Values of Biflavonoids against α-Glucosidase and α-Amylase

Biflavonoidα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)
This compound 8.09 ± 0.023 [1]73.6 ± 0.48 [1]
Hinokiflavone> this compound (qualitative)[2]-
Apigenin (Monomer)< this compound (qualitative)[2]-
Acarbose (Control)< this compound (qualitative)[2]-

Note: A qualitative comparison from one study indicated hinokiflavone as a more potent α-glucosidase inhibitor than this compound, while the monomer apigenin and the drug acarbose were less potent[2].

Cholinesterases: Acetylcholinesterase (AChE)

Inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, are used in the treatment of Alzheimer's disease. Several biflavonoids, including this compound, have shown promise as AChE inhibitors.

Table 2: Comparative IC50 Values of Biflavonoids against Acetylcholinesterase (AChE)

BiflavonoidAcetylcholinesterase IC50 (µg/mL)
This compound 8.68 ± 0.73 [3]
GinkgetinPotent inhibitor (qualitative)[4]
IsoginkgetinPotent inhibitor (qualitative)[4]

Note: While quantitative comparative data is limited, studies indicate that 3'-8"-dimerization in biflavonoids enhances acetylcholinesterase inhibitory activity compared to their monomeric subunits[4].

Fatty Acid Synthase (FASN)

Fatty acid synthase is a key enzyme in the de novo synthesis of fatty acids and is overexpressed in many cancer cells, making it an attractive target for anticancer drug development. This compound has been identified as a significant inhibitor of FASN.

Table 3: Inhibition of Fatty Acid Synthase (FASN) by this compound

CompoundConcentration (µM)% FASN Inhibition
This compound 5063.7%
7583%
10092.4%
Cerulenin (Control)5071.4%

Data from a study on FASN activity in vitro[5].

Cytochrome P450 (CYP) Enzymes

Cytochrome P450 enzymes are a superfamily of monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds. Inhibition of these enzymes can lead to drug-drug interactions. This compound has been shown to be a potent inhibitor of several CYP isoforms.

Table 4: Comparative IC50 Values of Biflavonoids against Human CYP1B1

BiflavonoidCYP1B1 IC50 (µM)
This compound 0.054 [6]
Isoginkgetin0.211[6]
Ginkgetin0.289[6]
Sciadopitysin> this compound, Isoginkgetin, Ginkgetin[6]

Table 5: Inhibitory Effects of this compound on Various CYP Isoforms

CYP IsoformIC50 (µM)
CYP1A138 ± 19
CYP1B14.6 ± 1.4
CYP2C90.035
CYP2C1923.6
CYP2D624.3
CYP3A40.07

This data highlights this compound's potent and sometimes selective inhibition of CYP enzymes[7].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the key enzyme inhibition assays cited in this guide.

α-Glucosidase Inhibition Assay

This assay is typically performed by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Reagents:

    • α-Glucosidase from Saccharomyces cerevisiae

    • pNPG (substrate)

    • Phosphate buffer (e.g., 100 mM, pH 6.8)

    • Test compounds (biflavonoids) dissolved in a suitable solvent (e.g., DMSO)

    • Acarbose (positive control)

    • Sodium carbonate (Na2CO3) solution (to stop the reaction)

  • Procedure:

    • Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.

    • In a 96-well microplate, add the α-glucosidase enzyme solution to each well.

    • Add the different concentrations of the test compounds or acarbose to the respective wells. A control well should contain the enzyme and buffer without any inhibitor.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes).

    • Initiate the reaction by adding the pNPG substrate to all wells.

    • Incubate the plate at the same temperature for a defined period (e.g., 20-30 minutes).

    • Stop the reaction by adding Na2CO3 solution to each well.

    • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration[8][9][10][11].

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the formation of the yellow-colored 5-thio-2-nitrobenzoate anion.

  • Reagents:

    • Acetylcholinesterase (AChE) from electric eel

    • Acetylthiocholine iodide (ATCI) (substrate)

    • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (e.g., 100 mM, pH 8.0)

    • Test compounds (biflavonoids)

    • Galantamine or neostigmine bromide (positive control)

  • Procedure:

    • In a 96-well plate, add phosphate buffer, the test compound solution, and the AChE solution.

    • Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding a freshly prepared mixture of DTNB and ATCI.

    • Monitor the hydrolysis of acetylthiocholine by measuring the formation of the yellow product at 412 nm in a kinetic mode for a set duration (e.g., 10 minutes) using a microplate reader.

    • Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve[12][13][14][15].

Fatty Acid Synthase (FASN) Inhibition Assay

FASN activity can be measured spectrophotometrically by monitoring the oxidation of NADPH at 340 nm.

  • Reagents:

    • Purified FASN enzyme

    • Acetyl-CoA

    • Malonyl-CoA

    • NADPH

    • Potassium phosphate buffer (e.g., 1 M, pH 7.6)

    • Test compounds (biflavonoids)

  • Procedure:

    • In a spectrophotometer cuvette, mix the FASN enzyme, acetyl-CoA, NADPH, and the test compound in the phosphate buffer.

    • Monitor the background NADPH oxidation at 340 nm at 37°C for a few minutes.

    • Initiate the FASN-dependent reaction by adding malonyl-CoA.

    • Continue to monitor the decrease in absorbance at 340 nm for an additional period to determine the rate of FASN-dependent NADPH oxidation.

    • Calculate the percentage of inhibition by comparing the reaction rates with and without the inhibitor.

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound and other biflavonoids on enzymes is often linked to the modulation of various intracellular signaling pathways.

This compound-Mediated Inhibition of FASN and Downstream Signaling

This compound's inhibition of FASN in cancer cells has been shown to impact key survival and proliferation pathways, including the PI3K/Akt/mTOR and HER2/neu signaling cascades.

FASN_Inhibition_Pathway This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Fatty_Acid_Synthesis Fatty Acid Synthesis FASN->Fatty_Acid_Synthesis HER2 HER2/neu FASN->HER2 Downregulates Cell_Growth_Proliferation Cell Growth & Proliferation Fatty_Acid_Synthesis->Cell_Growth_Proliferation PI3K PI3K HER2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Cell_Growth_Proliferation

Caption: this compound inhibits FASN, leading to decreased fatty acid synthesis, downregulation of the HER2/PI3K/Akt/mTOR pathway, reduced cell proliferation, and induction of apoptosis.

This compound and NF-κB Signaling Pathway

This compound has also been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cell survival. This inhibition can contribute to its anti-inflammatory and anti-cancer effects.

NFkB_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Gene_Expression Induces This compound This compound This compound->IKK Inhibits Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme - Substrate - Buffer - Inhibitor Stock Serial_Dilutions Prepare Serial Dilutions of Inhibitor Reagents->Serial_Dilutions Incubation Incubate Enzyme with Inhibitor Serial_Dilutions->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Product Formation (e.g., Absorbance) Reaction->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

References

Amentoflavone's Efficacy in Mitigating LPS-Induced Neuroinflammation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of experimental data confirms the potent anti-neuroinflammatory properties of amentoflavone, a naturally occurring biflavonoid. This guide provides a comparative overview of this compound's mechanism of action against lipopolysaccharide (LPS)-induced neuroinflammation, juxtaposed with other well-researched natural compounds: quercetin, apigenin, curcumin, and resveratrol. The findings, targeted towards researchers, scientists, and drug development professionals, highlight this compound's potential as a therapeutic agent in neuroinflammatory conditions.

Neuroinflammation, primarily mediated by microglial activation, is a key pathological feature in numerous neurodegenerative diseases. The bacterial endotoxin lipopolysaccharide (LPS) is widely used in preclinical models to induce a neuroinflammatory state, characterized by the release of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This guide delves into the molecular mechanisms by which this compound and its counterparts suppress this inflammatory cascade.

Quantitative Comparison of Anti-Neuroinflammatory Activity

The following tables summarize the inhibitory concentrations (IC50) of this compound and alternative compounds on the production of key inflammatory mediators in LPS-stimulated BV2 microglial cells. Lower IC50 values indicate greater potency.

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

CompoundIC50 for NO Inhibition (µM)IC50 for PGE2 Inhibition (µM)
This compound~10-1515.02 ± 4.81[1]
Quercetin~10-20Data Not Available
ApigeninData Not AvailableData Not Available
Curcumin~1.6-3Data Not Available
Resveratrol~25-100~25-100[2]

Table 2: Inhibition of Pro-inflammatory Cytokine Production (TNF-α and IL-6)

CompoundIC50 for TNF-α Inhibition (µM)IC50 for IL-6 Inhibition (µM)Notes
This compoundSignificantly inhibits at 10 µM[3]Significantly inhibits at 10 µM[4][3]IC50 values not explicitly reported in the reviewed literature.
QuercetinSignificantly inhibits at 30-60 µM[5]Significantly inhibits at 30-60 µM[5]IC50 values not explicitly reported in the reviewed literature.
ApigeninSignificantly inhibits at 25 µM[6]Significantly inhibits at 25 µM[6][7]IC50 value of 5.3 µM reported in one study for IgE-mediated TNF-α secretion[7].
CurcuminSignificantly inhibits at 10 µM[8]Significantly inhibits at 10 µM[8]Dose-dependent inhibition observed.[9][10][11]
ResveratrolSignificantly inhibits at 10 µM[12]Significantly inhibits at 10 µM[12]Dose-dependent inhibition observed.[2][13]

Mechanistic Insights into Anti-Neuroinflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) mediated myeloid differentiation primary response 88 (MyD88)-dependent pathway, leading to the suppression of nuclear factor-kappa B (NF-κB) activation.[3] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.

Furthermore, this compound has been shown to attenuate the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[1] The MAPK signaling cascades are also critical upstream regulators of inflammatory responses.

Interestingly, this compound also appears to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, which is a key cellular defense mechanism against oxidative stress and inflammation.[3]

The alternative compounds investigated in this guide—quercetin, apigenin, curcumin, and resveratrol—share similar mechanistic profiles, primarily targeting the NF-κB and MAPK signaling pathways to exert their anti-neuroinflammatory effects.[2][9][13][14][15]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex molecular interactions, the following diagrams have been generated using Graphviz (DOT language).

LPS_Amentoflavone_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPKs MAPKs (ERK, p38, JNK) MyD88->MAPKs IκBα IκBα MyD88->IκBα | NFκB_nuc NF-κB MAPKs->NFκB_nuc activates NFκB NF-κB IκBα->NFκB releases NFκB->NFκB_nuc translocates Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates This compound This compound This compound->MyD88 inhibits This compound->MAPKs inhibits This compound->IκBα prevents degradation This compound->Nrf2 activates Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_nuc->Proinflammatory_Genes upregulates ARE ARE Nrf2_nuc->ARE binds HO1 HO-1 ARE->HO1 upregulates

Caption: this compound's multifaceted mechanism in LPS-induced neuroinflammation.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Marker Measurement cluster_pathway_analysis Signaling Pathway Analysis Seed_Cells Seed BV2 Microglial Cells Pretreat Pre-treat with this compound or Alternative Compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Griess_Assay Nitric Oxide (NO) (Griess Assay) Stimulate->Griess_Assay ELISA Cytokines (TNF-α, IL-6) (ELISA) Stimulate->ELISA PGE2_Assay Prostaglandin E2 (PGE2) (ELISA) Stimulate->PGE2_Assay Western_Blot Protein Expression/Phosphorylation (Western Blot) (e.g., p-NF-κB, p-MAPKs) Stimulate->Western_Blot

Caption: Typical experimental workflow for studying anti-neuroinflammatory compounds.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between laboratories and studies.

Cell Culture and Treatment
  • Cell Line: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of this compound or the alternative compounds for 1-2 hours before stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for a specified duration (e.g., 24 hours for mediator release or shorter time points for signaling pathway analysis).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This colorimetric assay measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • Collect cell culture supernatant after treatment.

    • In a 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Procedure (Sandwich ELISA for TNF-α or IL-6):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Measure the absorbance at 450 nm.

    • Calculate cytokine concentrations based on the standard curve.

Western Blot Analysis for Signaling Proteins
  • Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-NF-κB, total NF-κB, phospho-p38, etc.).

    • Wash the membrane and incubate with a HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The compiled data strongly supports the role of this compound as a potent inhibitor of LPS-induced neuroinflammation. Its ability to modulate key inflammatory signaling pathways, including NF-κB and MAPKs, at concentrations comparable to or, in some cases, more favorable than other well-known anti-inflammatory flavonoids, underscores its therapeutic potential. This comparative guide provides a valuable resource for researchers in the field of neuropharmacology and drug discovery, facilitating further investigation into this compound and related compounds for the development of novel treatments for neurodegenerative diseases.

References

Amentoflavone vs. Acarbose in α-Amylase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the α-amylase inhibitory efficacy of the natural biflavonoid amentoflavone and the well-established antidiabetic drug acarbose. The information presented herein is compiled from various in vitro studies to assist researchers in evaluating their potential as therapeutic agents for managing postprandial hyperglycemia.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of a compound against α-amylase is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher inhibitory potency.

CompoundIC50 Value (α-Amylase Inhibition)Reference
This compound73.60 ± 0.48 µM[1]
Acarbose90.35 ± 0.20 µg/ml[2]
Acarbose52.2 µg/ml[3]
Acarbose0.258 ± 0.017 mg/ml[4][5]
Acarbose0.033 (0.031-0.036) mM[6]

Note on IC50 Value Comparison: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies. Factors such as the source of the α-amylase, substrate concentration, and assay method can influence the results.[5] One systematic review highlighted that this compound is reported to be 2 to 4 times less potent than the commercially available drug acarbose in α-amylase inhibition.[1][7]

Experimental Protocols for α-Amylase Inhibition Assay

The following sections detail a common experimental workflow for determining the α-amylase inhibitory activity of a given compound.

Principle of the Assay

The core principle of the α-amylase inhibitor screening assay is to measure the enzymatic activity of α-amylase in the presence and absence of a potential inhibitor.[8] The enzyme's activity is determined by monitoring the rate of starch hydrolysis. A decrease in the rate of substrate breakdown in the presence of a test compound indicates inhibitory activity.[8]

Materials and Reagents
  • α-amylase solution (e.g., from porcine pancreas)[9][10]

  • Starch solution (1% w/v)[11]

  • Sodium phosphate buffer (0.02 M, pH 6.9) containing NaCl (0.006 M)[11]

  • Test compounds (this compound, acarbose) dissolved in a suitable solvent (e.g., DMSO)[10]

  • 3,5-Dinitrosalicylic acid (DNSA) reagent[11]

  • Spectrophotometer

Assay Procedure (DNSA Method)
  • Preparation of Solutions: Prepare stock solutions of the test compounds and acarbose. Dilute them with buffer to obtain a range of concentrations.[11]

  • Enzyme-Inhibitor Incubation: Mix 200 µl of the α-amylase solution with 200 µl of the test compound solution (or buffer for the control) in a test tube. Incubate the mixture at 30°C for 10 minutes.[11]

  • Substrate Addition: Add 200 µl of the pre-warmed starch solution to the mixture to initiate the enzymatic reaction. Incubate for a defined period, for example, 3 minutes.[11]

  • Termination of Reaction: Stop the reaction by adding 200 µl of DNSA reagent.[11]

  • Color Development: Boil the mixture for 10 minutes in a water bath at 85–90°C. This leads to the development of a reddish-brown color, with the intensity being proportional to the amount of reducing sugars formed.[11]

  • Absorbance Measurement: Cool the tubes to room temperature and dilute the reaction mixture with distilled water. Measure the absorbance at 540 nm using a spectrophotometer.[11]

  • Calculation of Inhibition: The percentage of inhibition is calculated using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Data Analysis

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical α-amylase inhibition assay.

a_amylase_inhibition_workflow prep Prepare Reagents (Enzyme, Substrate, Inhibitors) mix Mix Enzyme and Inhibitor prep->mix incubate1 Pre-incubate mix->incubate1 add_substrate Add Starch Substrate incubate1->add_substrate incubate2 Incubate add_substrate->incubate2 stop_reaction Stop Reaction (Add DNSA) incubate2->stop_reaction boil Boil for Color Development stop_reaction->boil measure Measure Absorbance (540 nm) boil->measure calculate Calculate % Inhibition and IC50 measure->calculate carbohydrate_digestion_pathway starch Dietary Starch (Complex Carbohydrate) amylase α-Amylase (Salivary & Pancreatic) starch->amylase Hydrolysis oligosaccharides Oligosaccharides amylase->oligosaccharides glucosidase α-Glucosidase (Brush Border) oligosaccharides->glucosidase Hydrolysis glucose Glucose glucosidase->glucose absorption Intestinal Absorption glucose->absorption bloodstream Increased Blood Glucose absorption->bloodstream inhibitor This compound / Acarbose inhibitor->amylase Inhibition

References

Amentoflavone: Bridging the Gap Between Computational Predictions and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of in silico docking scores and in vitro IC50 values for the natural biflavonoid, amentoflavone, offers valuable insights for researchers in drug discovery and development. This guide synthesizes available data to explore the correlation between predicted binding affinities and experimentally determined inhibitory concentrations against various biological targets, providing a framework for leveraging computational methods in natural product-based drug design.

This compound, a naturally occurring biflavonoid found in various plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer properties. Understanding the molecular mechanisms underlying these effects is crucial for its development as a therapeutic agent. In silico molecular docking has emerged as a powerful computational tool to predict the binding of small molecules like this compound to protein targets, providing insights into potential mechanisms of action and guiding experimental studies. This guide provides a comparative overview of reported in silico docking scores and in vitro IC50 values for this compound against several key biological targets.

Correlating Docking Scores with IC50 Values: A Comparative Overview

The relationship between the predicted binding affinity from in silico docking (often expressed as a docking score in kcal/mol or a dimensionless score) and the experimentally determined half-maximal inhibitory concentration (IC50) is a critical aspect of computer-aided drug design. A strong correlation can validate the computational model and enhance its predictive power for novel compounds. The following table summarizes available data for this compound against various protein targets, juxtaposing in silico predictions with in vitro experimental outcomes.

Target ProteinIn Silico Docking ScoreIn Vitro IC50 ValueTarget ClassTherapeutic Area
NF-κB p50/65 -12.1 kcal/mol[1]32.03 ± 1.51 µM (in A549 cells)[1]Transcription FactorCancer, Inflammation
STAT3 -9.3 kcal/molNot explicitly reportedTranscription FactorCancer
PTP1B 139.48 (LibDock Score)[2]7.3 ± 0.5 µM[3][4]PhosphataseDiabetes, Obesity
VEGF / VEGFR-1 126.24 (LibDock Score for VEGF)[2]6.8 ± 0.5 µM (VEGF-A/VEGFR-1 interaction)[5]Growth Factor/ReceptorCancer (Angiogenesis)
VEGFR-2 115.19 (LibDock Score)[2]104.4 ± 8.4 µM (VEGF-A/VEGFR2 interaction)[5]Receptor Tyrosine KinaseCancer (Angiogenesis)
iNOS 131.97 (LibDock Score)[2]Weak inhibition of protein expression[6]EnzymeInflammation
SARS-CoV 3CLpro Not explicitly reported for this compound8.3 µM[7]ProteaseAntiviral
Cyclin B1 Binding mode predicted[8][9][10]Dose-dependent inhibition in ESCC cells[8][9][10]Cell Cycle ProteinCancer

Experimental Protocols

In Silico Molecular Docking

The in silico docking studies cited in this guide employed various software and protocols to predict the binding affinity of this compound to its target proteins. A general workflow for such studies is outlined below.

General Molecular Docking Workflow:

G PDB Protein Structure Preparation (from PDB) Grid Grid Box Generation (defining the binding site) PDB->Grid Ligand Ligand Preparation (this compound) Docking Molecular Docking Simulation (e.g., AutoDock, LibDock) Ligand->Docking Grid->Docking Scoring Scoring and Ranking (predicting binding affinity) Docking->Scoring Analysis Analysis of Interactions (H-bonds, hydrophobic, etc.) Scoring->Analysis

A generalized workflow for in silico molecular docking studies.

A specific protocol for docking this compound with NF-κB p50/65 involved the use of AutoDock 1.5.7.[1] The protein structure was prepared by removing water molecules and duplicate chains.[1] A grid box was centered on the protein's centroid, and Kollman charges and polar hydrogen atoms were added.[1] The Lamarckian genetic algorithm was employed for the docking search.[1] For other targets like PTP1B, iNOS, and VEGF, the LibDock protocol within Discovery Studio was used.[2]

In Vitro IC50 Determination

The in vitro IC50 values were determined using various experimental assays tailored to the specific target and cell type.

MTT Assay for Cytotoxicity (e.g., against A549 cells for NF-κB inhibition):

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: A549 cells were seeded in 96-well plates at a specific density.

  • Treatment: Cells were treated with varying concentrations of this compound for a defined period (e.g., 24 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of this compound that causes 50% inhibition of cell viability, was calculated from the dose-response curve.[1]

Enzyme Inhibition Assays (e.g., for PTP1B, VEGFR):

These assays directly measure the inhibitory effect of this compound on the activity of a purified enzyme or a receptor.

  • Reaction Mixture: A reaction mixture containing the target enzyme (e.g., PTP1B), a substrate, and a buffer is prepared.

  • Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.

  • Reaction Initiation and Incubation: The enzymatic reaction is initiated and allowed to proceed for a specific time at a controlled temperature.

  • Detection of Product: The amount of product formed is quantified using a suitable detection method (e.g., colorimetric, fluorometric).

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration.[4][5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of NF-κB, a key target of this compound, and a typical experimental workflow for correlating in silico and in vitro data.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits Gene Target Gene Expression NFkB_nuc->Gene activates Stimuli Pro-inflammatory Stimuli (e.g., LPS) Stimuli->IKK

Simplified NF-κB signaling pathway and the inhibitory action of this compound.

Correlation_Workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Experimentation Docking Molecular Docking (this compound + Target) Score Docking Score (Binding Affinity) Docking->Score Correlation Correlation Analysis Score->Correlation Assay Biological Assay (e.g., MTT, Enzyme Inhibition) IC50 IC50 Value (Inhibitory Potency) Assay->IC50 IC50->Correlation

References

A Comparative Analysis of the Antioxidant Capacity of Amentoflavone and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of two prominent flavonoids, amentoflavone and quercetin. While both compounds are recognized for their significant antioxidant activities, this document aims to delineate their comparative efficacy through available experimental data, outline the methodologies used for their assessment, and visualize their mechanisms of action at a molecular level.

Quantitative Antioxidant Capacity: A Direct Comparison

The antioxidant capacity of this compound and quercetin has been evaluated using various in vitro assays. While direct comparative studies are limited, the available data consistently suggests that quercetin exhibits a more potent antioxidant activity than this compound. The 50% inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.

CompoundAntioxidant AssayIC50 ValueSource(s)
This compound DPPH Radical Scavenging5.73 ± 0.08 µg/mL[1]
DPPH Radical Scavenging432.25 ± 84.05 µM[2]
ABTS Radical Scavenging7.25 ± 0.35 µM[2]
Quercetin DPPH Radical Scavenging~4.60 µg/mL (~15.2 µM)[3]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies. However, one comparative analysis explicitly states that quercetin is a significantly more potent antioxidant than this compound in vitro, as demonstrated by its lower IC50 values in both DPPH and ABTS assays[3].

Experimental Protocols for Antioxidant Capacity Assessment

Standardized in vitro assays are crucial for determining and comparing the antioxidant capacities of compounds like this compound and quercetin. The following are detailed methodologies for three commonly employed assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A working solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Reaction Mixture: Various concentrations of the test compound (this compound or quercetin) are added to the DPPH solution in a 96-well plate or cuvettes. A blank containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a wavelength of 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization of the solution.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: An aliquot of the test compound at various concentrations is added to the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals generated by a free radical initiator.

Procedure:

  • Reagent Preparation: A fluorescent probe (e.g., fluorescein) and a free radical initiator (e.g., AAPH) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Reaction Mixture: The test compound, the fluorescent probe, and a blank (buffer only) are added to a 96-well plate.

  • Incubation: The plate is incubated at 37°C for a pre-determined time.

  • Initiation of Reaction: The free radical initiator is added to all wells to start the reaction.

  • Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then expressed as Trolox equivalents.

cluster_DPPH DPPH Assay Workflow cluster_ABTS ABTS Assay Workflow cluster_ORAC ORAC Assay Workflow DPPH1 Prepare DPPH Radical Solution DPPH2 Add Test Compound (this compound/Quercetin) DPPH1->DPPH2 DPPH3 Incubate in Dark DPPH2->DPPH3 DPPH4 Measure Absorbance at 517 nm DPPH3->DPPH4 DPPH5 Calculate % Inhibition & IC50 DPPH4->DPPH5 ABTS1 Generate ABTS Radical Cation ABTS2 Add Test Compound ABTS1->ABTS2 ABTS3 Incubate ABTS2->ABTS3 ABTS4 Measure Absorbance at 734 nm ABTS3->ABTS4 ABTS5 Calculate % Inhibition & IC50 ABTS4->ABTS5 ORAC1 Prepare Fluorescent Probe & Radical Initiator ORAC2 Mix with Test Compound ORAC1->ORAC2 ORAC3 Incubate ORAC2->ORAC3 ORAC4 Monitor Fluorescence Decay ORAC3->ORAC4 ORAC5 Calculate Area Under Curve (AUC) ORAC4->ORAC5

General workflow for in vitro antioxidant assays.

Signaling Pathways in Antioxidant Mechanisms

Beyond direct radical scavenging, this compound and quercetin exert their antioxidant effects by modulating intracellular signaling pathways that regulate the expression of antioxidant enzymes and other cytoprotective proteins.

This compound's Antioxidant Signaling Pathways

This compound has been shown to modulate several key signaling pathways to enhance the cellular antioxidant defense system.[4]

  • ASK1/p38 MAPK Pathway: this compound can block the apoptosis signal-regulating kinase 1 (ASK1)/p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in oxidative stress-induced cell death.[5]

  • Nrf2/HO-1 Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).

  • NF-κB Pathway: this compound can inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is involved in inflammatory responses and can be activated by oxidative stress.[4]

This compound This compound ASK1 ASK1 This compound->ASK1 Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates NFkB NF-κB This compound->NFkB Inhibits ROS Reactive Oxygen Species (ROS) ROS->ASK1 ROS->NFkB p38 p38 MAPK ASK1->p38 Cell_Death Cell Death p38->Cell_Death ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Inflammation Inflammation NFkB->Inflammation

This compound's antioxidant signaling pathways.
Quercetin's Antioxidant Signaling Pathways

Quercetin is well-documented to modulate a broader range of signaling pathways, contributing to its robust antioxidant and cytoprotective effects.[6][7]

  • Nrf2 Pathway: Similar to this compound, quercetin is a potent activator of the Nrf2 pathway, leading to the upregulation of a wide array of antioxidant and detoxifying enzymes.[8]

  • AMPK Pathway: Quercetin can activate AMP-activated protein kinase (AMPK), a key energy sensor that plays a role in regulating cellular metabolism and antioxidant defense.[6]

  • MAPK Pathway: Quercetin can modulate the activity of various MAPK pathways, including ERK, JNK, and p38, which are critical in the cellular response to oxidative stress.[6][9]

  • PI3K/AKT Pathway: Quercetin can influence the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which is crucial for cell survival and can promote an antioxidant cellular state.[6][9]

Quercetin Quercetin Nrf2 Nrf2 Quercetin->Nrf2 Activates AMPK AMPK Quercetin->AMPK Activates MAPK MAPK Pathways (ERK, JNK, p38) Quercetin->MAPK Modulates PI3K PI3K Quercetin->PI3K Activates ROS Reactive Oxygen Species (ROS) ROS->MAPK ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Cell_Survival Cell Survival & Antioxidant Response AMPK->Cell_Survival MAPK->Cell_Survival AKT AKT PI3K->AKT AKT->Cell_Survival

Quercetin's antioxidant signaling pathways.

Conclusion

Based on the available in vitro data, quercetin demonstrates superior direct antioxidant capacity compared to this compound. Both flavonoids, however, exhibit multifaceted antioxidant properties that extend beyond simple radical scavenging to the modulation of key cellular signaling pathways. Quercetin appears to influence a wider range of these pathways, which may contribute to its potent and broad-spectrum antioxidant effects. For researchers and drug development professionals, quercetin serves as a robust benchmark for antioxidant activity. This compound, while also a significant antioxidant, may offer different therapeutic potential due to its specific interactions with cellular targets. Further direct comparative studies under standardized conditions are warranted to fully elucidate the relative antioxidant potencies and mechanisms of these two important flavonoids.

References

Safety Operating Guide

Navigating the Safe Disposal of Amentoflavone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like amentoflavone is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not extensively detailed in public records, adherence to general best practices for hazardous chemical waste ensures safety and compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in established safety protocols for handling plant-derived flavonoids and other chemical reagents.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Although some sources may not classify this compound as a hazardous substance under GHS, it should be handled with care in a laboratory setting.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves are essential to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A standard laboratory coat will protect from accidental spills.

  • Respiratory Protection: When handling the solid form, especially if dust may be generated, a dust mask or respirator is recommended. All handling should occur in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound and materials contaminated with it should be managed as hazardous waste. This ensures the highest level of safety and environmental protection.

Step 1: Waste Identification and Segregation

  • Pure this compound: Unused or expired solid this compound should be treated as hazardous chemical waste.

  • Solutions: Aqueous and solvent-based solutions containing this compound must be segregated. Do not mix incompatible waste streams. For instance, keep organic solvent waste separate from aqueous waste.

  • Contaminated Materials: Any items that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and lab bench paper, are considered contaminated and must be disposed of as hazardous waste.

Step 2: Containerization

  • Select a waste container that is in good condition, free of leaks, and compatible with the waste type (e.g., glass for organic solvents, high-density polyethylene for aqueous solutions).

  • The container must have a secure, leak-proof lid.

  • Keep the container closed except when adding waste.

Step 3: Labeling

  • As soon as the first item of waste is added, label the container with the words "Hazardous Waste."

  • The label must clearly identify the contents. For mixtures, list all chemical constituents without using abbreviations or formulas.

  • Include the date when waste accumulation began.

Step 4: Storage

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA should be in a secondary containment bin to capture any potential leaks.

  • Ensure that incompatible waste types are stored separately.

Step 5: Disposal of Empty Containers

  • Empty this compound containers must be triple-rinsed with a suitable solvent.

  • The rinsate (the liquid from rinsing) is considered hazardous waste and must be collected in the appropriate hazardous waste container.

  • After triple-rinsing, deface or remove the original label. The clean, dry container can then be disposed of in the regular trash or recycled, in accordance with institutional policies.

Step 6: Arranging for Professional Disposal

  • Do not dispose of this compound waste down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste pickup requests. The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.

Quantitative Data and Guidelines

While specific quantitative disposal limits for this compound are not publicly available, the following table summarizes general guidelines for laboratory chemical waste.

ParameterGuidelineCitation
Waste Classification Treat as hazardous chemical waste unless confirmed otherwise by EHS.[1]
Drain Disposal Prohibited for this compound and its solutions.[1][2]
Solid Waste Disposal Prohibited for pure this compound and contaminated materials.[1]
Container Rinsing Empty containers must be triple-rinsed with a suitable solvent.[2]
Rinsate Disposal All rinsate from container cleaning must be collected as hazardous waste.[2]

Experimental Protocols

Currently, there are no publicly available, standardized experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes. Therefore, professional hazardous waste disposal is the recommended and required method.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

AmentoflavoneDisposal cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_process Disposal Process cluster_final_disposal Final Disposition PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Handling Handle this compound in Ventilated Area PPE->Handling Pure Pure/Expired This compound Solutions This compound Solutions Contaminated Contaminated Items (Gloves, Paper, etc.) Segregate Segregate Waste Streams (Aqueous vs. Solvent) Pure->Segregate Solutions->Segregate Contaminated->Segregate Containerize Select & Fill Compatible Waste Container Segregate->Containerize Label Label Container: 'Hazardous Waste' & Contents Containerize->Label Store Store in Designated SAA with Secondary Containment Label->Store Pickup Arrange for Professional Waste Pickup (EHS) Store->Pickup Final Licensed Hazardous Waste Facility Pickup->Final

References

Essential Safety and Operational Guide for Handling Amentoflavone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Amentoflavone. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

This compound is a biflavonoid compound supplied as a crystalline solid.[1] While some safety data sheets (SDS) indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is prudent to handle it as a potentially hazardous material.[2][3] This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent contact with skin and eyes, and to avoid inhalation.

Task Required Personal Protective Equipment
Handling Solid Compound (Weighing, Aliquoting)Gloves: Chemical-resistant gloves (e.g., nitrile) tested according to EN 374.[2] Eye Protection: Safety goggles with side protection.[2] Respiratory Protection: Dust respirator or NIOSH/MSHA approved respirator if dust is generated.[4][5] Body Protection: Laboratory coat. Protective clothing and boots may be necessary for larger quantities or where significant exposure is possible.[4]
Solution Preparation & Handling (Reconstituting, Dilutions)Gloves: Chemical-resistant gloves (e.g., nitrile). Eye Protection: Safety goggles with side protection.[2] Body Protection: Laboratory coat.
Spill Cleanup Gloves: Chemical-resistant gloves. Eye Protection: Safety goggles with side protection.[2] Respiratory Protection: Dust respirator. Body Protection: Laboratory coat or protective suit.
Waste Disposal Gloves: Chemical-resistant gloves. Eye Protection: Safety goggles with side protection.[2] Body Protection: Laboratory coat.

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Work in a well-ventilated area.[4]

  • Use a local exhaust ventilation system to minimize dust and aerosol generation.[4]

  • An eyewash station and safety shower should be readily accessible.[4]

2. Handling:

  • Avoid the formation of dust.[6]

  • Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[1]

  • Wash hands and face thoroughly after handling.[1][4]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[2][6]

  • Keep the container tightly closed.[4][6] Recommended storage temperature is often -20°C for long-term stability.[1]

  • Store away from strong oxidizing agents.[3][4]

Disposal Plan

All waste materials must be disposed of in accordance with federal, state, and local regulations.

1. Waste Segregation and Collection:

  • Solid Waste: Place unused this compound and any materials contaminated with the solid (e.g., weigh boats, paper) into a clearly labeled, sealed, and appropriate container for chemical waste.

  • Liquid Waste: Collect solutions of this compound in a designated, sealed container for hazardous liquid waste.

  • Contaminated PPE: Dispose of all used gloves, lab coats, and other contaminated protective equipment as hazardous waste.

2. Disposal Method:

  • Engage a licensed professional waste disposal service for the final disposal of all this compound waste.[4]

  • Do not allow the material to enter drains, surface water, or ground water.[2]

Emergency Procedures

Spill Response:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, mechanically sweep up the spilled solid material, avoiding dust generation.[2][6]

  • Collect the spilled material into a sealed container for disposal.

  • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[6]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][7]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water and soap.[2][6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2][5]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][7]

This compound Handling Workflow

Amentoflavone_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Engineering_Controls Ensure Engineering Controls (Ventilation, Eyewash) Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Engineering_Controls->Don_PPE Weighing_Aliquoting Weighing & Aliquoting (Avoid Dust) Don_PPE->Weighing_Aliquoting Solution_Prep Solution Preparation Weighing_Aliquoting->Solution_Prep Segregate_Waste Segregate Waste (Solid, Liquid, PPE) Weighing_Aliquoting->Segregate_Waste Spill_Cleanup Spill Cleanup Weighing_Aliquoting->Spill_Cleanup Store_Properly Store in Cool, Dry Place (Tightly Closed Container) Solution_Prep->Store_Properly Solution_Prep->Segregate_Waste Solution_Prep->Spill_Cleanup Store_Properly->Segregate_Waste Dispose_Waste Dispose via Licensed Service Segregate_Waste->Dispose_Waste End End Dispose_Waste->End First_Aid First Aid Spill_Cleanup->First_Aid First_Aid->Segregate_Waste Start Start Start->Engineering_Controls

Caption: Workflow for the safe handling of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。